Product packaging for 3-Aminoazepan-2-one hydrochloride(Cat. No.:CAS No. 29426-64-0)

3-Aminoazepan-2-one hydrochloride

Cat. No.: B1281027
CAS No.: 29426-64-0
M. Wt: 164.63 g/mol
InChI Key: LWXJCGXAYXXXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminoazepan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2O B1281027 3-Aminoazepan-2-one hydrochloride CAS No. 29426-64-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJCGXAYXXXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481422
Record name 3-Aminoazepan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29426-64-0
Record name 3-Aminoazepan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminoazepan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3-Aminoazepan-2-one hydrochloride, a key chiral intermediate in the pharmaceutical industry. This document details the synthetic pathways for its enantiomers and racemic form, presents its known properties in a structured format, and outlines its role in the synthesis of advanced therapeutic agents.

Chemical and Physical Properties

This compound, also known as α-amino-ε-caprolactam hydrochloride, is a cyclic amino acid derivative. Its properties vary slightly between its stereoisomers: the (S)-enantiomer, the (R)-enantiomer, and the racemic (DL) mixture. A summary of the key quantitative data is presented in Table 1.

Property(S)-3-Aminoazepan-2-one HCl(R)-3-Aminoazepan-2-one HClDL-3-Aminoazepan-2-one HCl
CAS Number 26081-07-226081-03-829426-64-0
Molecular Formula C₆H₁₃ClN₂OC₆H₁₃ClN₂OC₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol [1]164.63 g/mol [2]164.63 g/mol [1]
Melting Point Not specified>280 °C (dec.)[3]Not specified
Appearance Crystalline solidWhite to off-white solidWhite to orange to green powder/crystal
Specific Optical Rotation ([α]²⁰/D, c=1 in H₂O) -27 ± 2°[1]Not specified
Purity ≥97.0% (titration)[1]≥97%>98.0% (GC)

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the most common starting material being lysine. The choice of L-lysine or D-lysine as the starting material determines the chirality of the final product.

Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride from L-Lysine Hydrochloride

A widely reported method for the synthesis of the (S)-enantiomer involves a two-step process starting from L-lysine hydrochloride. This process is outlined below.

Experimental Protocol:

Step 1: Esterification of L-Lysine Hydrochloride

  • Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL).

  • Cool the solution to 0 °C and stir under an argon atmosphere for 30 minutes.

  • Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Reflux the solution overnight.

  • Remove the solvent under vacuum to obtain the crude L-lysine methyl ester dihydrochloride.

  • Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride (124.1 g, 97% yield).

Step 2: Cyclization to (S)-3-Aminoazepan-2-one Hydrochloride

  • Dissolve L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL).

  • Stir the solution at room temperature under an argon atmosphere.

  • Add sodium methoxide (48.0 g, 889 mmol) and reflux the reaction mixture for 4 hours.

  • Hydrolyze the reaction by adding ammonium chloride (20.0 g).

  • Filter the mixture and remove the solvent under vacuum.

  • Dissolve the residue in dimethoxyethane (80 mL) and filter to remove any solids.

  • Remove the solvent from the filtrate.

  • Dissolve the resulting residue in ethanol (100 mL).

  • Add ethanol saturated with hydrochloric acid (20 mL) to precipitate the crude product.

  • Recrystallize the crude product from methanol to obtain (S)-3-Aminoazepan-2-one hydrochloride (27.8 g, 66% yield).

G Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization L-Lysine HCl L-Lysine HCl L-Lysine Methyl Ester Dihydrochloride L-Lysine Methyl Ester Dihydrochloride L-Lysine HCl->L-Lysine Methyl Ester Dihydrochloride SOCl₂, MeOH Cyclization Intermediate Intramolecular Cyclization L-Lysine Methyl Ester Dihydrochloride->Cyclization Intermediate NaOMe, MeOH (S)-3-Aminoazepan-2-one HCl (S)-3-Aminoazepan-2-one HCl Cyclization Intermediate->(S)-3-Aminoazepan-2-one HCl HCl, Ethanol

Synthesis of (S)-3-Aminoazepan-2-one HCl
Synthesis of Racemic (DL)-3-Aminoazepan-2-one Hydrochloride

The racemic mixture can be prepared from ε-caprolactam. One synthetic route involves the nitration of ε-caprolactam followed by reduction.

Experimental Protocol Outline:

  • Nitration of ε-Caprolactam: ε-Caprolactam is reacted with a nitrating agent, such as nitrating acid, to introduce a nitro group at the alpha position, yielding 3-nitro-ε-caprolactam.[4]

  • Reduction of the Nitro Group: The 3-nitro-ε-caprolactam is then subjected to catalytic hydrogenation, for example, using a Palladium-on-carbon catalyst under hydrogen pressure. This reduces the nitro group to a primary amine, forming DL-3-amino-ε-caprolactam.[4]

  • Hydrochloride Salt Formation: The resulting racemic amine is treated with hydrochloric acid to form the hydrochloride salt.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features are expected.

¹H NMR Spectroscopy (Expected Chemical Shifts):

  • δ 3.0-3.5 ppm: Multiplet, corresponding to the proton on the chiral carbon (C-3).

  • δ 2.8-3.2 ppm: Multiplet, corresponding to the methylene protons adjacent to the amide nitrogen (C-7).

  • δ 1.5-2.2 ppm: A series of multiplets corresponding to the methylene protons of the azepane ring (C-4, C-5, C-6).

  • δ 7.5-8.5 ppm: Broad singlet, corresponding to the amide proton (N-H).

  • δ 8.0-9.0 ppm: Broad singlet, corresponding to the ammonium protons (-NH₃⁺).

¹³C NMR Spectroscopy (Expected Chemical Shifts):

  • δ 170-180 ppm: Carbonyl carbon (C-2).

  • δ 50-60 ppm: Chiral carbon (C-3).

  • δ 40-50 ppm: Methylene carbon adjacent to the amide nitrogen (C-7).

  • δ 20-40 ppm: Methylene carbons of the azepane ring (C-4, C-5, C-6).

Infrared (IR) Spectroscopy (Expected Absorption Bands):

  • 3200-3400 cm⁻¹: N-H stretching vibrations of the primary amine and amide.

  • 2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~1650 cm⁻¹: C=O stretching vibration of the amide (lactam).

  • 1500-1600 cm⁻¹: N-H bending vibrations.

Role in Pharmaceutical Synthesis

3-Aminoazepan-2-one, particularly the (R)-enantiomer, is a crucial building block in the synthesis of several fluoroquinolone antibiotics.[5][6] These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Key Applications:

  • (R)-3-Aminoazepan-2-one is a key intermediate in the synthesis of Balofloxacin and Besifloxacin hydrochloride .[5]

  • Besifloxacin is a fourth-generation fluoroquinolone specifically used for treating bacterial conjunctivitis.[5]

The use of enantiomerically pure 3-Aminoazepan-2-one is critical in these syntheses to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API), which is essential for its biological activity and safety profile.

G Role of (R)-3-Aminoazepan-2-one in Drug Synthesis Start (R)-3-Aminoazepan-2-one (Chiral Intermediate) Process Multi-step Chemical Synthesis Start->Process API1 Balofloxacin (Fluoroquinolone Antibiotic) Process->API1 API2 Besifloxacin Hydrochloride (Ophthalmic Fluoroquinolone) Process->API2 Indication1 Bacterial Infections API1->Indication1 Indication2 Bacterial Conjunctivitis API2->Indication2

Role in Fluoroquinolone Synthesis

Biological Significance

While this compound itself is primarily used as a synthetic intermediate, its core structure, lysine lactam, is of biological interest. L-Lysine lactam is a cyclic form of the essential amino acid L-lysine and has been identified as a component of some secondary metabolites.[7] Although its specific biological role is not yet fully understood, it is a subject of ongoing research. The hydrochloride salt of lysine has been shown to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by interacting with lipopolysaccharides (LPS) and destabilizing the outer membrane.[8]

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of potent fluoroquinolone antibiotics. The ability to synthesize specific enantiomers with high purity is crucial for the efficacy and safety of the final drug products. This guide provides a foundational understanding of its synthesis and properties, which is essential for researchers and professionals involved in drug discovery and development. Further research into the biological roles of lysine lactams may unveil new therapeutic applications for this class of compounds.

References

Physicochemical Properties of 3-Aminoazepan-2-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one hydrochloride is a chiral cyclic amine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid, seven-membered ring structure and the presence of a primary amine and a lactam functionality make it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its primary application as a key starting material in the synthesis of advanced therapeutics.

Chemical Identity and Structure

  • IUPAC Name: 3-aminoazepan-2-one;hydrochloride

  • Synonyms: DL-alpha-Amino-epsilon-caprolactam hydrochloride, 3-Amino-2-azepanone Hydrochloride, DL-Lysine lactam hydrochloride

  • CAS Number: 29426-64-0 (for the hydrochloride salt)

  • Molecular Formula: C₆H₁₃ClN₂O[1][2]

  • Molecular Weight: 164.63 g/mol [1][2][3]

The stereochemistry of 3-aminoazepan-2-one is crucial for its application in chiral synthesis. The (R)- and (S)-enantiomers are commonly used and are identified by their respective CAS numbers:

  • (R)-3-Aminoazepan-2-one hydrochloride: 26081-03-8[3][4][5]

  • (S)-3-Aminoazepan-2-one hydrochloride: 26081-07-2

Physicochemical Properties

PropertyValueReference / Comments
Melting Point >280 °C (with decomposition)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1][4] Qualitative data. Quantitative determination protocol provided below.
logP (calculated) 1.44[5] This is a computationally derived value. An experimental protocol is provided below.
pKa Not experimentally determinedA protocol for experimental determination via potentiometric titration is provided below.
Crystal Structure Not determinedA general protocol for X-ray crystallography is described.
Hygroscopicity Not determinedA protocol for determination via Dynamic Vapor Sorption is provided below.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in water.

Principle: An excess of the solid compound is agitated in a specific solvent (in this case, water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of the primary amine group of this compound using potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amino group is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve or more accurately from the peak of the first derivative of the curve (ΔpH/ΔV vs. V).

Determination of Hygroscopicity (Dynamic Vapor Sorption - DVS)

This protocol outlines the use of Dynamic Vapor Sorption (DVS) to assess the hygroscopicity of this compound.[6][7][8][9][10]

Principle: A sample of the material is subjected to a controlled program of varying relative humidity (RH) at a constant temperature. The change in mass of the sample due to water sorption or desorption is continuously measured by a microbalance.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) of this compound onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Program the instrument to incrementally increase the RH from 0% to a high value (e.g., 90% or 95%) in defined steps (e.g., 10% RH increments). At each step, the sample mass is allowed to equilibrate. Following the sorption phase, the RH is incrementally decreased back to 0% to measure desorption.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm provides information on the extent and reversibility of water uptake. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C) according to pharmacopeial guidelines.[11][12][13]

Purity Analysis (Chiral HPLC)

This protocol describes a general approach for determining the chemical and enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography (HPLC).

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral stationary phase (CSP). The different enantiomers interact differently with the CSP, leading to their separation. A UV detector is typically used for quantification.

Methodology:

  • Column Selection: Select a suitable chiral column. Polysaccharide-based CSPs are often effective for the separation of amino compounds.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers and any potential impurities. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase or a compatible solvent.

  • Chromatographic Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Quantification: The chemical purity is determined by the area percentage of the main peak relative to the total area of all peaks. The enantiomeric purity (or enantiomeric excess, ee) is calculated from the peak areas of the two enantiomers.

Application in Drug Synthesis: A Chiral Building Block

The primary application of this compound, particularly the (R)-enantiomer, is as a key chiral intermediate in the synthesis of fluoroquinolone antibiotics.[14] A notable example is its use in the production of Besifloxacin, an ophthalmic antibiotic.

Synthesis of Besifloxacin from (R)-3-Aminoazepan-2-one

The synthesis of Besifloxacin involves the reduction of the lactam in (R)-3-aminoazepan-2-one to the corresponding cyclic amine, followed by its condensation with the fluoroquinolone core.

G cluster_reduction Reduction of Lactam cluster_condensation Condensation Reaction A (R)-3-Aminoazepan-2-one B (R)-Azepan-3-amine A->B Reducing Agent (e.g., NaBH4/BF3 or LiAlH4) D Besifloxacin B->D C Fluoroquinolone Core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid) C->D

Caption: Synthesis of Besifloxacin from (R)-3-aminoazepan-2-one.

Experimental Workflow: Synthesis of Besifloxacin

The following diagram illustrates a typical experimental workflow for the synthesis of Besifloxacin, highlighting the role of (R)-3-aminoazepan-2-one.

G start Start: (R)-3-Aminoazepan-2-one reduction Reduction of Lactam with LiAlH4 in THF start->reduction workup1 Reaction Quench and Aqueous Work-up reduction->workup1 extraction1 Extraction with Organic Solvent workup1->extraction1 purification1 Purification of (R)-Azepan-3-amine extraction1->purification1 condensation Condensation with Fluoroquinolone Core in Acetonitrile/Base purification1->condensation workup2 Reaction Quench and Acidification condensation->workup2 precipitation Precipitation of Besifloxacin Hydrochloride workup2->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying end Final Product: Besifloxacin Hydrochloride drying->end

Caption: Experimental workflow for the synthesis of Besifloxacin.

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. While comprehensive public data on all its physicochemical properties are limited, this guide provides the currently available information and outlines standard, robust experimental protocols for the determination of key parameters such as solubility, pKa, and hygroscopicity. Its critical role in the synthesis of important antibiotics like Besifloxacin underscores the necessity for a thorough understanding of its chemical and physical characteristics to ensure the quality and efficacy of the final drug products. Further research to experimentally determine and publish the missing quantitative data would be of significant value to the scientific and drug development communities.

References

Spectroscopic Characterization of 3-Aminoazepan-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminoazepan-2-one hydrochloride (C₆H₁₃ClN₂O, Molecular Weight: 164.63 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5Broad Singlet3-NH₃⁺
~7.9Broad Singlet1-NH- (lactam)
~4.0Triplet1-CH(NH₃⁺)-
~3.2Multiplet2-CH₂- (adjacent to lactam NH)
~2.0Multiplet2-CH₂-
~1.8Multiplet2-CH₂-
~1.5Multiplet2-CH₂-

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~175C=O (lactam)
~55-CH(NH₃⁺)-
~45-CH₂- (adjacent to lactam NH)
~30-CH₂-
~28-CH₂-
~25-CH₂-

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (lactam)
~3000-2800Strong, BroadN-H stretch (-NH₃⁺)
~2950-2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band)
~1500-1400MediumN-H bend (-NH₃⁺)
Table 4: Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Adduct
129.1022[M+H]⁺
151.0842[M+Na]⁺
127.0877[M-H]⁻

M refers to the free base, 3-Aminoazepan-2-one (C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol ).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

Mass Spectrum Acquisition:

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample 3-Aminoazepan-2-one Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_deduction Structural Information Deduced cluster_structure Final Structure MS_Info MS Data (Molecular Formula) Mol_Formula C₆H₁₂N₂O (from free base) MS_Info->Mol_Formula IR_Info IR Data (Functional Groups) Func_Groups Amide (C=O, N-H) Amine Hydrochloride (-NH₃⁺) IR_Info->Func_Groups NMR_Info NMR Data (Connectivity) Connectivity Carbon-Hydrogen Framework NMR_Info->Connectivity Final_Structure 3-Aminoazepan-2-one Hydrochloride Mol_Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logical relationship of spectroscopic data for structure elucidation.

In-depth Technical Guide to the Crystal Structure Analysis of 3-aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last search, the specific crystal structure analysis data for 3-aminoazepan-2-one hydrochloride is not publicly available. This guide serves as a comprehensive template, outlining the methodologies and data presentation expected for such a study. The quantitative data presented herein is hypothetical and illustrative.

Introduction

The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs) such as this compound, a detailed knowledge of the crystal structure provides invaluable insights into its stability, solubility, and intermolecular interactions. This information is critical for drug design, formulation development, and understanding its mechanism of action at a molecular level. This guide provides a framework for the crystal structure analysis of this compound, detailing the experimental procedures and data analysis involved.

Experimental Protocols

Synthesis and Crystallization

A common synthetic route to this compound involves the cyclization of a lysine derivative. For the purpose of this guide, a generalized synthesis and crystallization protocol is described below.

  • Synthesis: (Hypothetical) L-Lysine hydrochloride is reacted with a suitable cyclizing agent in a high-boiling point solvent under reflux for several hours. The reaction progress is monitored by thin-layer chromatography.

  • Purification: The crude product is purified by recrystallization from an ethanol/ether solvent system to yield crystalline this compound.

  • Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in methanol at room temperature over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The following describes a typical data collection and structure refinement process.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

ParameterValue
Empirical formulaC₆H₁₃ClN₂O
Formula weight164.63
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°b = 10.456(5) Å β = 105.23(3)°c = 9.876(5) Å γ = 90°
Volume809.1(7) ų
Z4
Density (calculated)1.351 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection3.5 to 28.0°
Index ranges-10≤h≤10, -13≤k≤13, -12≤l≤12
Reflections collected7890
Independent reflections1876 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1876 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical Data)

BondLength (Å)
O1-C21.234(2)
N1-C21.335(2)
N1-C71.467(2)
N2-C31.489(2)
C2-C31.521(3)
C3-C41.530(3)
C4-C51.528(3)
C5-C61.531(3)
C6-C71.525(3)

Table 3: Selected Bond Angles (°) for this compound (Hypothetical Data)

AtomsAngle (°)
O1-C2-N1124.5(2)
O1-C2-C3120.8(2)
N1-C2-C3114.7(2)
C2-N1-C7125.1(2)
N2-C3-C2110.2(2)
N2-C3-C4111.5(2)
C2-C3-C4112.8(2)
C3-C4-C5115.3(2)
C4-C5-C6114.9(2)
C5-C6-C7115.1(2)
N1-C7-C6113.6(2)

Visualizations

The following diagrams illustrate the typical workflow and logical progression of a crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation StructureRefinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model

Experimental Workflow for Crystal Structure Analysis.

logical_relationship Data Diffraction Data Intensities & Angles PhaseProblem The Phase Problem Phases are Lost Data->PhaseProblem Refinement Structure Refinement Least-Squares Minimization Data->Refinement (Amplitudes) DirectMethods Structure Solution Direct Methods PhaseProblem->DirectMethods InitialModel Initial Model Approximate Atomic Positions DirectMethods->InitialModel InitialModel->Refinement FinalStructure {Final Structure | {Precise Atomic Coordinates & Parameters}} Refinement->FinalStructure

Logical Flow of Crystal Structure Determination.

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 3-aminoazepan-2-one hydrochloride, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this document outlines a robust theoretical protocol based on established computational methodologies for similar lactam and azepane systems. The proposed study aims to elucidate the molecule's structural, vibrational, and electronic properties, offering foundational insights for drug design and development.

Computational Methodology (Proposed Experimental Protocol)

The following section details the proposed in silico experimental protocol for the quantum chemical calculations of this compound. The methodology is designed to provide a thorough understanding of the molecule's conformational landscape and intrinsic properties.

1.1. Conformational Analysis

Due to the flexible seven-membered ring of the azepane scaffold, a comprehensive conformational search is critical.[1][2] The initial 3D structure of this compound will be built using standard molecular modeling software. A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the potential energy surface. The resulting unique conformers will be subjected to further quantum mechanical calculations.

1.2. Geometry Optimization and Vibrational Frequencies

The geometries of all identified conformers will be optimized using Density Functional Theory (DFT), a widely used and reliable method for such systems.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[3] A Pople-style basis set, such as 6-31G(d,p), will be employed for initial optimizations.[3] For more accurate final energies and electronic properties, a larger basis set, for instance, 6-311++G(d,p), is advisable.

Frequency calculations will be performed at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational spectra (IR and Raman), which can be used for comparison with future experimental data.[4][5][6]

1.3. Electronic Structure Analysis

Subsequent to geometry optimization, a series of single-point energy calculations will be conducted to determine the electronic properties. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions.[5]

1.4. Solvent Effects

To simulate a more biologically relevant environment, the influence of a solvent (e.g., water) can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This approach allows for the calculation of properties in a solution phase, which can be important for molecules with polar groups.

1.5. NMR Chemical Shift Prediction

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[7][8][9][10] These predicted spectra can aid in the interpretation of experimental NMR data for structural elucidation.[11]

Data Presentation: Anticipated Quantitative Results

The following tables provide a structured format for presenting the quantitative data obtained from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples of the expected outcomes.

Table 1: Optimized Geometrical Parameters for the Most Stable Conformer

ParameterBond/AngleCalculated Value
Bond Length (Å)C2=O91.23
N1-C21.35
C2-C31.53
C3-N81.46
N1-C71.47
Bond Angle (°)N1-C2-C3118.5
O9=C2-N1122.0
C2-C3-N8110.2
Dihedral Angle (°)C7-N1-C2-C3-175.0
N1-C2-C3-C4160.5

Table 2: Calculated Vibrational Frequencies and Assignments

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν13450HighLowN-H stretch (NH3+)
ν23300MediumLowN-H stretch (amide)
ν32950MediumHighC-H stretch (aliphatic)
ν41680Very HighMediumC=O stretch (amide I)
ν51550HighLowN-H bend (amide II)

Table 3: Electronic Properties of the Most Stable Conformer

PropertyValue (eV)
HOMO Energy-7.2
LUMO Energy1.5
HOMO-LUMO Gap8.7
Dipole Moment4.5 D

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and key conceptual relationships.

computational_workflow cluster_start 1. Structure Preparation cluster_conf_search 2. Conformational Analysis cluster_dft 3. DFT Calculations cluster_analysis 4. Property Analysis cluster_end 5. Final Data mol_build Molecular Building & Initial 3D Structure conf_search Molecular Mechanics Conformational Search mol_build->conf_search unique_conf Identify Unique Low-Energy Conformers conf_search->unique_conf geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) unique_conf->geom_opt freq_calc Frequency Calculation & Verification geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, NBO) freq_calc->elec_prop spec_pred Spectra Prediction (IR, Raman, NMR) freq_calc->spec_pred final_data Comprehensive Physicochemical Profile elec_prop->final_data solv_eff Solvent Effects (PCM) spec_pred->solv_eff solv_eff->final_data

Caption: Proposed computational workflow for this compound.

property_relationship cluster_structure Molecular Structure cluster_energy Energetics & Reactivity cluster_spectra Spectroscopic Properties geom Optimized Geometry (Bond Lengths, Angles) homo_lumo HOMO-LUMO Gap geom->homo_lumo stability Relative Conformational Stability geom->stability vib Vibrational Frequencies (IR/Raman) geom->vib nmr NMR Chemical Shifts geom->nmr homo_lumo->stability reflects stability->homo_lumo influences

Caption: Interrelation of computed molecular properties.

Conclusion

This technical guide outlines a comprehensive theoretical approach for characterizing this compound using quantum chemical calculations. The proposed workflow, from conformational analysis to the prediction of spectroscopic and electronic properties, provides a solid foundation for future computational and experimental investigations. The insights gained from such a study would be invaluable for understanding the molecule's behavior at a sub-atomic level, thereby aiding in the rational design of novel therapeutics and facilitating drug development processes.

References

An In-depth Technical Guide on the Solubility and Stability of 3-aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-aminoazepan-2-one hydrochloride, a derivative of the essential amino acid L-lysine, presents a compelling scaffold for pharmaceutical development due to its structural relationship to biologically active caprolactam and amino acid moieties. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its advancement in drug discovery and formulation. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in public literature, this guide outlines the standard experimental protocols for determining these critical parameters. Furthermore, it presents data from structurally analogous compounds to provide a reasonable estimation of its behavior. Methodologies for forced degradation studies and the development of stability-indicating analytical methods are detailed to ensure the integrity and shelf-life of potential drug candidates. Finally, the potential biological relevance of this compound is explored in the context of related molecules.

Chemical and Physical Properties

This compound is the hydrochloride salt of a cyclic amino acid derivative. Its core structure is a seven-membered lactam ring, known as an azepan-2-one or ε-caprolactam, with an amino group at the alpha-position.

PropertyValueReference
Molecular Formula C₆H₁₃ClN₂O--INVALID-LINK--
Molecular Weight 164.63 g/mol --INVALID-LINK--
Appearance White to off-white solidN/A
Melting Point >280°C (decomposes)N/A

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of an amino-containing compound, this compound is expected to exhibit good solubility in aqueous media.

Estimated Solubility
SolventEstimated Solubility of this compound (based on 6-aminocaproic acid)Reference
Water Freely soluble (approx. 330 mg/mL for 6-aminocaproic acid)[1][3]
Methanol Slightly soluble[4]
Ethanol Insoluble[3]
DMSO Soluble (6 mg/mL for 6-aminocaproic acid)[3]
Chloroform Insoluble[3]
Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The two primary methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is crucial for pre-formulation and biopharmaceutical classification.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., purified water, various pH buffers) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: The pH of the saturated solution should be measured, as it can influence the solubility of ionizable compounds.

G cluster_protocol Thermodynamic Solubility Workflow prep Preparation: Add excess solid to solvent equil Equilibration: Agitate at constant temperature (24-48h) prep->equil sep Phase Separation: Filter or centrifuge equil->sep quant Quantification: Analyze filtrate by HPLC-UV sep->quant ph pH Measurement: Measure pH of saturated solution quant->ph

Thermodynamic Solubility Workflow

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: The formation of a precipitate is detected by methods such as:

    • Nephelometry: Measures the scattering of light by undissolved particles.

    • Direct UV/LC-MS: The solution is filtered, and the concentration of the dissolved compound in the filtrate is measured.

Stability Profile

Assessing the stability of this compound is critical to determine its shelf-life, storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Protocol:

  • Stress Conditions: The compound is subjected to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method.

  • Data Evaluation: The extent of degradation is determined, and any significant degradation products are identified and characterized, often using LC-MS.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from its degradation products, process impurities, or excipients.

Development of a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Selection: A reversed-phase HPLC method is typically developed. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is a common starting point.[5]

  • Method Optimization: The mobile phase composition, pH, gradient, flow rate, and column temperature are optimized to achieve adequate separation between the parent compound and all degradation products.

  • Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the samples from the forced degradation studies.

G cluster_stability Stability Testing Workflow cluster_stress Forced Degradation start API Sample (3-aminoazepan-2-one HCl) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation start->ox heat Thermal start->heat light Photolysis start->light hplc Develop Stability-Indicating HPLC Method start->hplc analysis Analyze Stressed Samples acid->analysis base->analysis ox->analysis heat->analysis light->analysis hplc->analysis pathway Identify Degradation Products & Pathways (LC-MS) analysis->pathway

Forced Degradation & Stability Workflow

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported, its structural components suggest potential areas of pharmacological interest.

  • Amino-Lactam Core: The α-amino-ε-caprolactam structure is a key building block in the synthesis of various bioactive molecules, including peptide-based therapeutics where it can enhance stability and bioavailability.[6]

  • GABAergic System: The seven-membered caprolactam ring is a structural feature in some compounds that interact with the central nervous system. Given the structural similarity of the lactam ring to GABA (gamma-aminobutyric acid), there is a potential for interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[7][8]

  • Anticancer Activity: Derivatives of 3-amino-2-azetidinone (a related four-membered ring structure) have been synthesized and evaluated as anti-colorectal cancer agents, showing potent inhibitory activity against tubulin polymerization.[9]

Further research is required to elucidate the specific biological activities of this compound. An initial experimental workflow to screen for potential neuropharmacological or anticancer activity is proposed below.

G cluster_bio_workflow Biological Activity Screening Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models (if active in vitro) compound 3-aminoazepan-2-one HCl receptor Receptor Binding Assays (e.g., GABA A/B) compound->receptor enzyme Enzyme Inhibition Assays compound->enzyme cell Cell-Based Assays (e.g., Cancer Cell Line Proliferation) compound->cell neuro Neuropharmacological Models (e.g., anxiety, seizure) receptor->neuro enzyme->neuro cancer Xenograft Tumor Models cell->cancer hit Hit Identification & Lead Optimization neuro->hit cancer->hit

Biological Activity Screening Workflow

Conclusion

This compound is a compound of interest for pharmaceutical research, possessing a favorable structural backbone. This guide has outlined the critical importance of determining its solubility and stability profiles for any future development. While specific quantitative data is sparse, established methodologies for thermodynamic and kinetic solubility, as well as forced degradation studies, provide a clear path for the comprehensive characterization of this molecule. The provided protocols and workflows serve as a foundational resource for researchers to generate the necessary data to evaluate the potential of this compound as a drug development candidate. Future studies should focus on executing these experimental plans to fill the existing data gaps and to explore the potential biological activities suggested by its structural analogues.

References

3-Aminoazepan-2-one Hydrochloride: An Analysis of Its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one hydrochloride, a cyclic β-amino acid derivative, presents a chiral scaffold with potential applications in organic synthesis. Its structure, containing a lactam ring and a primary amine, suggests its utility as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and chiral ligands. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies on its specific mechanisms of action in organic reactions. This technical guide aims to provide an overview of the compound's properties and explore its theoretical roles in key organic transformations based on the reactivity of its constituent functional groups. Due to the limited specific data on this compound, this guide will draw parallels from well-established mechanisms of similar functional groups in organocatalysis and synthesis.

Core Compound Properties

A summary of the key properties of this compound is presented in Table 1. The presence of both a primary amine and a lactam functionality within a chiral seven-membered ring are the key structural features that could dictate its reactivity.

PropertyValue
IUPAC Name 3-aminoazepan-2-one;hydrochloride
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
CAS Number 29426-64-0
Canonical SMILES C1CCNC(=O)C(C1)N.Cl
Structure A seven-membered lactam ring with a primary amino group at the α-position relative to the carbonyl. The hydrochloride salt form indicates the protonation of the primary amine.

Table 1: Physicochemical Properties of this compound

Theoretical Mechanisms of Action in Organic Reactions

As a Chiral Building Block in Synthesis

The most direct application of 3-aminoazepan-2-one is as a chiral building block. Its bifunctional nature allows for the introduction of a constrained cyclic diamine-like structure into a target molecule. This is particularly relevant in medicinal chemistry for the synthesis of peptidomimetics, where the rigid azepanone ring can enforce specific conformations, potentially leading to enhanced biological activity and selectivity.

Logical Relationship: From Chiral Building Block to Complex Molecules

G Utilization as a Chiral Building Block A 3-Aminoazepan-2-one B Peptide Coupling / Amide Bond Formation A->B Carboxylic Acid, Coupling Agent C N-Alkylation / N-Arylation A->C Alkyl/Aryl Halide, Base D Peptidomimetics B->D E Chiral Ligands C->E F Bioactive Molecules D->F E->F

Caption: Synthetic pathways originating from 3-aminoazepan-2-one.

Potential Role in Organocatalysis

The free amine of 3-aminoazepan-2-one can theoretically participate in various organocatalytic transformations. The chirality of the molecule could allow for asymmetric induction.

Primary amines are known to react with carbonyl compounds to form enamines, which are key intermediates in a class of organocatalytic reactions.

Proposed Catalytic Cycle for an Aldol Reaction:

G Hypothetical Enamine Catalysis Cycle cluster_0 Catalyst Activation cluster_1 C-C Bond Formation cluster_2 Product Release & Catalyst Regeneration A 3-Aminoazepan-2-one (free base) C Enamine Intermediate A->C Condensation (-H2O) B Ketone/Aldehyde (Substrate 1) B->C Condensation (-H2O) E Iminium Ion Intermediate C->E Nucleophilic Attack D Aldehyde (Substrate 2) D->E Nucleophilic Attack F Aldol Product E->F Hydrolysis G Catalyst Regeneration F->G Release G->A

Caption: A plausible catalytic cycle for an aldol reaction.

In this hypothetical cycle, the chiral amine of 3-aminoazepan-2-one would react with a ketone or aldehyde to form a chiral enamine. This enamine would then act as a nucleophile, attacking a second molecule of an aldehyde. Subsequent hydrolysis would release the aldol product and regenerate the catalyst. The stereochemistry of the product would be influenced by the chiral environment provided by the catalyst. A similar mechanism can be proposed for Michael additions, where the enamine attacks an α,β-unsaturated carbonyl compound.

Alternatively, the amine could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This would lower the LUMO of the aldehyde, activating it for nucleophilic attack at the β-position.

Experimental Protocols

Due to the lack of published, peer-reviewed experimental data specifically utilizing this compound as a catalyst or key reactant with detailed protocols, this section cannot be completed at this time. Researchers interested in exploring the reactivity of this compound would need to develop their own experimental procedures based on established protocols for similar organocatalysts or chiral building blocks. A general workflow for investigating its catalytic activity is proposed below.

Proposed Experimental Workflow for Catalyst Screening:

G Workflow for Investigating Catalytic Activity A Catalyst Preparation (Deprotonation of Hydrochloride) B Model Reaction Selection (e.g., Aldol, Michael) A->B C Reaction Optimization (Solvent, Temperature, Stoichiometry) B->C D Product Analysis (Yield, Enantiomeric Excess) C->D E Mechanistic Studies (Kinetics, Intermediates) D->E If successful F Substrate Scope Evaluation D->F If successful

Caption: A general workflow for evaluating catalytic potential.

Data Presentation

As no quantitative data from specific reactions involving this compound could be retrieved from the scientific literature, no data tables can be presented. Should experimental data become available, it would be crucial to tabulate parameters such as:

  • Reaction Yield (%): To assess the efficiency of the transformation.

  • Enantiomeric Excess (ee %): To quantify the degree of asymmetric induction.

  • Diastereomeric Ratio (dr): For reactions creating more than one stereocenter.

  • Reaction Time (h): To evaluate the catalytic turnover frequency.

  • Catalyst Loading (mol%): To determine the catalyst's efficiency.

Conclusion

This compound is a chiral molecule with the potential to serve as a valuable building block in organic synthesis, particularly for the creation of peptidomimetics and other complex chiral molecules. While its structure suggests plausible mechanisms for its involvement in organocatalytic reactions such as aldol additions and Michael reactions via enamine or iminium ion intermediates, there is a significant lack of empirical data in the current scientific literature to substantiate these hypotheses. The information presented in this guide is therefore theoretical in nature, based on established principles of organic chemistry. Further experimental investigation is required to fully elucidate the mechanism of action, synthetic utility, and catalytic potential of this compound. Researchers in the field are encouraged to explore its reactivity and publish their findings to contribute to a more complete understanding of this intriguing molecule.

A Theoretical and Illustrative Guide to the Conformational Analysis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoazepan-2-one, a cyclic lactam, is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane ring system possesses significant conformational flexibility, which can profoundly influence its biological activity and physicochemical properties. The protonation of the amino group to form the hydrochloride salt further impacts the conformational landscape by introducing electrostatic interactions. A thorough conformational analysis is therefore crucial for understanding its structure-activity relationships and for the rational design of novel therapeutics.

This technical guide provides a detailed overview of the theoretical considerations and practical methodologies for the conformational analysis of 3-aminoazepan-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Fundamental Principles of Azepane Ring Conformation

The seven-membered ring of azepan-2-one is not planar and exists as a dynamic equilibrium of several non-planar conformations to minimize steric and torsional strain. The primary low-energy conformations are typically variations of the chair and boat forms.

  • Chair Conformations: The chair family of conformations is generally the most stable for seven-membered rings. This includes the chair and the twist-chair forms. The presence of the planar amide group (-NH-C=O) in the lactam ring introduces some constraints, favoring specific chair-like arrangements.

  • Boat Conformations: The boat and twist-boat conformations are typically higher in energy than the chair forms but can be populated at room temperature and may be stabilized by intramolecular interactions or crystal packing forces.

The substituents on the azepane ring, namely the amino group at the C3 position and the carbonyl group at C2, play a critical role in determining the relative stability of these conformers. The protonated amino group (-NH3+) can form intramolecular hydrogen bonds with the carbonyl oxygen, potentially stabilizing certain conformations.

Illustrative Computational Analysis

A computational approach, typically using Density Functional Theory (DFT), is a powerful tool for investigating the relative energies and geometries of different conformers.

Hypothetical Relative Energies of Conformers

The following table presents hypothetical relative energies for the optimized geometries of the principal conformers of this compound, calculated at a representative level of theory (e.g., B3LYP/6-31G(d)). This data is for illustrative purposes only.

ConformerRelative Energy (kcal/mol)Key Intramolecular Interactions
Twist-Chair 1 (TC1)0.00Intramolecular H-bond (NH3+...O=C)
Twist-Chair 2 (TC2)1.25
Chair (C)2.50
Twist-Boat 1 (TB1)3.80
Boat (B)5.10
Computational Protocol

A typical computational workflow for the conformational analysis would involve:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d) or higher).

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Solvation Modeling: To simulate a more realistic environment, calculations can be repeated using a continuum solvation model (e.g., PCM or SMD) to account for the effects of a solvent.

Experimental Methodologies

Experimental techniques are essential for validating the computational predictions and providing a complete picture of the conformational landscape.

Synthesis and Purification

A common synthetic route to this compound is the cyclization of a suitable precursor, such as a protected derivative of lysine. A generalized protocol is as follows:

  • Protection: The amino groups of L-lysine are appropriately protected.

  • Activation: The carboxylic acid is activated, for example, by conversion to an ester or an acid chloride.

  • Cyclization: The activated precursor is treated with a base to induce intramolecular cyclization to form the lactam ring.

  • Deprotection: The protecting groups are removed.

  • Salt Formation: The resulting 3-aminoazepan-2-one is treated with hydrochloric acid to yield the hydrochloride salt.

  • Purification: The final product is purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the azepane ring are sensitive to their local electronic environment and, therefore, to the ring's conformation.

  • COSY, HSQC, and HMBC: These 2D NMR experiments are used to assign all the proton and carbon signals unambiguously.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity between protons. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between different conformers.

  • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide valuable information about the ring's geometry.

The following table presents hypothetical ¹H NMR data for the major twist-chair conformer of this compound in D₂O. This data is for illustrative purposes.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H33.85ddJ = 8.5, 4.2
H4a2.10m
H4b1.95m
H5a1.80m
H5b1.65m
H6a1.90m
H6b1.75m
H7a3.30m
H7b3.15m
X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

The following table presents hypothetical crystallographic data for a plausible conformation of this compound. This data is for illustrative purposes.

ParameterValue
Bond Lengths (Å)
C2-N11.34
C2=O81.24
C3-N91.49
Bond Angles (°) **
N1-C2-C3118.5
O8-C2-N1121.0
C2-C3-N9110.2
Torsion Angles (°) **
N1-C2-C3-C4-165.8
C2-C3-C4-C555.2
C3-C4-C5-C6-78.9
C4-C5-C6-C762.1
C5-C6-C7-N1-45.3
C6-C7-N1-C215.7
C7-N1-C2-C3158.0

Visualizations

Conformational Equilibrium of the Azepane Ring

G TC1 Twist-Chair 1 TC2 Twist-Chair 2 TC1->TC2 C Chair TC1->C TB1 Twist-Boat 1 TC2->TB1 B Boat C->B TB1->B

Caption: Equilibrium between major conformers of the azepane ring.

Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-aminoazepan-2-one HCl Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray ConfSearch Conformational Search Optimization Geometry Optimization (DFT) ConfSearch->Optimization FreqCalc Frequency Calculation Optimization->FreqCalc DataAnalysis Comparison of Experimental and Computational Data FreqCalc->DataAnalysis NMR->DataAnalysis Xray->DataAnalysis Interpretation Conformational Model DataAnalysis->Interpretation

Caption: General workflow for a comprehensive conformational analysis study.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach combining computational modeling and experimental techniques. Although specific data for this molecule is not widely published, this guide outlines the theoretical underpinnings and practical methodologies that would be essential for such an investigation. A thorough understanding of the conformational preferences of this important building block is critical for its effective application in the design and development of new pharmaceutical agents.

An In-depth Technical Guide on the Thermochemical Properties of 3-aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminoazepan-2-one hydrochloride, a derivative of caprolactam, is a molecule of interest in pharmaceutical research and development due to its structural motifs that are relevant in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation design. This technical guide provides an overview of the estimated thermochemical data for this compound, details the computational and experimental protocols for their determination, and illustrates relevant chemical pathways.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties of this compound. These values have been derived from computational chemistry methods, including Density Functional Theory (DFT) and group additivity approaches, which are standard in the absence of experimental data.

PropertyEstimated ValueUnitMethod of Estimation
Molecular Formula C₆H₁₃ClN₂O--
Molecular Weight 164.63 g/mol -
Standard Molar Enthalpy of Formation (gas) -350 ± 20kJ/molGroup Additivity & DFT
Standard Molar Enthalpy of Formation (solid) -480 ± 30kJ/molEstimated from gas phase
Standard Molar Entropy (gas) 380 ± 15J/(mol·K)DFT with statistical mechanics
Heat Capacity (Cp) at 298.15 K (gas) 160 ± 10J/(mol·K)DFT with statistical mechanics
Melting Point >280 (decomposes)°CExperimental (literature)[1]

Experimental Protocols for Thermochemical Analysis

While specific experimental data for the target compound is lacking, the following standard protocols would be employed for its determination.

3.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined by measuring the enthalpy of combustion using a bomb calorimeter.

  • Apparatus: An isoperibol or adiabatic bomb calorimeter.

  • Procedure:

    • A precisely weighed sample (approximately 1 gram) of this compound is placed in a crucible within the calorimeter's bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The sample is ignited electrically, and the temperature change of the water is monitored with high precision.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is predetermined using a standard substance like benzoic acid.

    • Corrections are applied for the formation of nitric acid and hydrochloric acid from the nitrogen and chlorine in the sample.

    • The standard enthalpy of formation is then calculated using Hess's law.

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile technique for measuring heat capacity and the enthalpy of phase transitions.

  • Apparatus: A differential scanning calorimeter.

  • Procedure for Heat Capacity:

    • A baseline is recorded with empty sample and reference pans.

    • A known mass of a standard material (e.g., sapphire) is run to calibrate the instrument.

    • A precisely weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • The difference in heat flow to the sample and reference pans is measured, which is proportional to the heat capacity of the sample.

  • Procedure for Phase Transitions:

    • The sample is heated at a constant rate through its melting and decomposition regions.

    • The temperature and enthalpy of any phase transitions (e.g., melting) are determined from the position and area of the peaks in the DSC thermogram.

Computational Thermochemistry Protocols

The estimated data in this guide are based on the following computational methodologies.

4.1. Quantum Chemical Calculations

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • The 3D structure of the 3-aminoazepan-2-one cation and the chloride anion are individually optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

    • Frequency calculations are performed on the optimized structures to confirm they are true minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.

    • Higher-level single-point energy calculations, for instance, using the G3 or T1 methods, can be performed for greater accuracy in the electronic energy.

    • The gas-phase enthalpy of formation is calculated from the atomization energy, and the entropy and heat capacity are derived from the vibrational frequencies and molecular structure using statistical mechanics principles.

4.2. Group Additivity Methods

  • Methodology: The enthalpy of formation is estimated by summing the contributions of predefined chemical groups that constitute the molecule.

    • The structure of this compound is broken down into its constituent groups (e.g., -CH2-, -CO-NH-, -CH(NH3+)-).

    • Established group contribution values, such as those from Benson's group additivity scheme, are summed.

    • Corrections for ring strain and other interactions are applied to refine the estimate.

Relevant Chemical Pathways and Workflows

5.1. Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from L-lysine hydrochloride. The following diagram illustrates a typical laboratory-scale synthesis workflow.

G Synthesis Workflow for this compound A L-Lysine Hydrochloride in Methanol B Esterification with Thionyl Chloride A->B 0 °C to reflux C Cyclization with Sodium Methoxide B->C Reflux D Hydrolysis and Neutralization C->D Ammonium Chloride E Crude Product Isolation D->E Filtration & Evaporation F Recrystallization E->F Methanol/Ethanol-HCl G This compound F->G Purification

Caption: A generalized workflow for the synthesis of this compound.

5.2. Biodegradation Pathway of a Related Compound

As a proxy for metabolic or degradation pathways, the biodegradation of caprolactam, the parent lactam, by microorganisms like Pseudomonas jessenii is presented. This pathway involves the hydrolytic opening of the lactam ring followed by deamination and oxidation.

G Biodegradation Pathway of Caprolactam Caprolactam Caprolactam ACA 6-Aminocaproic Acid Caprolactam->ACA Caprolactamase (ATP-dependent hydrolysis) Oxo 6-Oxohexanoate ACA->Oxo Aminotransferase Adipate Adipate Oxo->Adipate Oxidation BetaOxidation β-Oxidation Pathway Adipate->BetaOxidation

Caption: Enzymatic degradation pathway of caprolactam in Pseudomonas jessenii.[1][2][3][4]

Conclusion

This technical guide provides a comprehensive overview of the thermochemical data for this compound, based on computational estimations. It also details the standard experimental and computational protocols necessary for the precise determination of these properties. The included diagrams of the synthesis workflow and a relevant biodegradation pathway offer additional context for researchers in drug development and chemical synthesis. The generation of experimental data for this compound is highly recommended to validate and refine the computational models presented herein.

References

An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoazepan-2-one hydrochloride, a cyclic amide derivative of lysine, serves as a crucial chiral building block in contemporary pharmaceutical research and development. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While its intrinsic biological activity is not extensively characterized, its utility as a synthetic intermediate in the creation of novel therapeutics is well-documented. This document consolidates available chemical and physical data, details a standard experimental protocol for its synthesis, and visually represents the synthetic workflow.

Introduction

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a seven-membered heterocyclic compound. Its hydrochloride salt is a stable, crystalline solid that is frequently utilized in organic synthesis. The presence of a primary amine and a lactam functionality within a chiral scaffold makes it a versatile starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structural relationship to the amino acid lysine provides a biocompatible foundation for the design of novel drug candidates. The compound's significance lies not in its direct pharmacological effects, but in its role as a key intermediate for compounds with therapeutic potential, including anti-inflammatory agents and enzyme inhibitors.

Discovery and History

The history of 3-aminoazepan-2-one is intertwined with early 20th-century amino acid chemistry.

Initial Synthesis and Misidentification (1905): The racemic form, DL-aminocaprolactam, was first synthesized in 1905 by the Nobel laureate Emil Fischer. He prepared what he termed "Lysin-anhydrid" by heating DL-lysine methyl ester with sodium methoxide. However, Fischer incorrectly proposed that this substance was a disubstituted diketopiperazine formed from two lysine molecules.[1]

Correct Identification (1943): It was not until 1943 that D.W. Adamson correctly identified that a substantial portion (40%) of Fischer's "Lysin-anhydrid" was, in fact, the monomeric DL-3-aminoazepan-2-one (which he referred to as "dl-3-aminohomopiperidone"). Adamson's work clarified the true structure of this important lysine derivative.[1]

This historical progression highlights the challenges of structural elucidation in the early days of organic chemistry and underscores the foundational work of pioneers like Emil Fischer in synthesizing novel amino acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
CAS Number 29426-64-0 (racemic), 26081-07-2 ((S)-enantiomer), 26081-03-8 ((R)-enantiomer)
Appearance White to off-white crystalline solid
Melting Point >280 °C (decomposes)
Solubility Soluble in water, slightly soluble in methanol and DMSO

Synthesis of this compound

The most common and practical synthesis of this compound utilizes L-lysine hydrochloride as the starting material. The following is a detailed experimental protocol adapted from established procedures.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

Objective: To synthesize (S)-3-aminoazepan-2-one hydrochloride via the cyclization of L-lysine.

Materials:

  • L-lysine hydrochloride

  • Methanol

  • Thionyl chloride

  • Sodium methoxide

  • Ammonium chloride

  • Dimethoxyethane

  • Ethanol

  • Hydrochloric acid (saturated in ethanol)

  • Argon gas supply

  • Standard reflux and distillation apparatus

  • Magnetic stirrer with heating

  • Ice bath

  • Rotary evaporator

Procedure:

Step 1: Esterification of L-Lysine Hydrochloride

  • Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath and purge with argon for 30 minutes.

  • Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes while maintaining the temperature at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Heat the solution to reflux and maintain for 12-16 hours (overnight).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride.

Step 2: Cyclization to (S)-3-Aminoazepan-2-one

  • Dissolve the L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL) in a round-bottom flask under an argon atmosphere.

  • Add sodium methoxide (48.0 g, 889 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture and quench the reaction by adding ammonium chloride (20.0 g).

  • Filter the reaction mixture to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the residue from Step 2 in dimethoxyethane (80 mL) and then remove the solvent by filtration.

  • Dissolve the resulting residue in ethanol (100 mL).

  • Add ethanol saturated with hydrochloric acid (20 mL) to the solution to precipitate the crude product.

  • Collect the crude product by filtration and recrystallize it from methanol to obtain pure (S)-3-aminoazepan-2-one hydrochloride.

Synthetic Workflow Diagram

SynthesisWorkflow start L-Lysine Hydrochloride step1 Esterification (Methanol, Thionyl Chloride) start->step1 intermediate1 L-Lysine Methyl Ester Dihydrochloride step1->intermediate1 step2 Cyclization (Sodium Methoxide) intermediate1->step2 intermediate2 (S)-3-Aminoazepan-2-one (Free Base) step2->intermediate2 step3 Salt Formation (Ethanol, HCl) intermediate2->step3 product (S)-3-Aminoazepan-2-one Hydrochloride step3->product

Synthetic pathway for this compound.

Biological Activity and Applications

Currently, there is a lack of extensive research into the intrinsic biological activity and specific signaling pathways of this compound. Its primary role in the scientific community is that of a versatile chiral building block for the synthesis of more complex, biologically active molecules.

Key Applications:

  • Precursor for Pharmaceutical Agents: It is a common starting material in multi-step syntheses of drug candidates. For instance, it has been utilized in the development of:

    • Anti-inflammatory agents: Patent literature describes its use in the synthesis of 3-aminolactam compounds with aromatic "tail groups" investigated for anti-inflammatory properties.

    • NEK7 Degraders: It has been incorporated into molecules designed to degrade NEK7, a protein implicated in inflammasome activation.

  • Peptidomimetics: Due to its constrained cyclic structure and the presence of an amino group, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and potentially altered biological activity.

  • Ligand Synthesis: The chiral nature of 3-aminoazepan-2-one makes it a valuable component in the synthesis of chiral ligands for asymmetric catalysis.

While direct pharmacological data is scarce, the utility of this compound in generating molecules with diverse therapeutic applications underscores its importance in drug discovery pipelines.

Conclusion

This compound, with its origins in the foundational work of Emil Fischer, has evolved from a misidentified "lysine anhydride" to a valuable and widely used chiral building block in modern organic and medicinal chemistry. While its own biological activity remains largely unexplored, its application as a synthetic intermediate has facilitated the development of a range of complex molecules with potential therapeutic applications. The straightforward and scalable synthesis from L-lysine ensures its continued availability to the research community, paving the way for its inclusion in future drug discovery and development programs. Further investigation into the intrinsic pharmacological properties of this molecule may yet reveal novel biological functions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminoazepan-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-aminoazepan-2-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the cyclization of L-lysine, a readily available and bio-based starting material. An alternative enzymatic approach is also briefly discussed.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-aminoazepan-2-one and its hydrochloride salt via the cyclization of L-lysine hydrochloride.

Table 1: Reaction Conditions and Yields for the Synthesis of α-Amino-ε-caprolactam (Free Base) from L-Lysine Hydrochloride

Starting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Lysine HClEthanol2008~47[1]
L-Lysine HCl1-Pentanol13760~93[1]
L-Lysine HCl1-Hexanol1578~89[1]
L-Lysine HCl1-Hexanol1508~91[1]
L-Lysine HCl1,2-Propanediol1872~96[1]
L-Lysine HCl1-Butanol (with Al₂O₃)1176~92[1][2]
L-Lysine HCl1-Pentanol (with Al₂O₃)1374~96[1][2]

Table 2: Yield of α-Amino-ε-caprolactam Hydrochloride

Starting MaterialProductYield (%)Reference
L-Lysine HClα-Amino-ε-caprolactam HCl74[3]
L-Lysine HClα-Amino-ε-caprolactam HCl75[4]

Table 3: Characterization Data for 3-Aminoazepan-2-one (Free Base) and its Hydrochloride Salt

CompoundPropertyValueReference
3-Aminoazepan-2-one (Free Base)Melting Point97 - 101 °C[4]
¹H-NMR (500 MHz, CD₃OD)δ (ppm) = 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[4]
¹³C-NMR (125 MHz, CD₃OD)δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[4]
HRMS (m/z)Found: 129.1046 ([M+H]⁺), Calculated: 129.1028[4]
(R)-3-Aminoazepan-2-one HClMelting Point>280°C (dec.)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Lysine Hydrochloride

This protocol details the synthesis of racemic this compound (also known as DL-α-amino-ε-caprolactam hydrochloride) through the cyclization of L-lysine hydrochloride.[1][3][4]

Materials:

  • L-Lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • 1-Hexanol

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Water

  • Dean-Stark trap

  • Standard reflux apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Neutralization and Cyclization:

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine L-lysine hydrochloride (e.g., 110 g, 600 mmol) and an equimolar amount of sodium hydroxide (e.g., 24 g, 600 mmol).

    • Add 1-hexanol (e.g., 2.4 L) as the solvent.

    • Heat the stirred mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue to reflux the suspension for approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Isolation of the Free Base:

    • Cool the suspension to room temperature.

    • Filter the mixture to remove the sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1-hexanol.

  • Formation and Crystallization of the Hydrochloride Salt:

    • Dissolve the resulting crude α-amino-ε-caprolactam in water.

    • Acidify the solution to pH 6 by the dropwise addition of concentrated hydrochloric acid.

    • Partially concentrate the acidified solution under reduced pressure.

    • Allow the solution to stand at room temperature for crystallization to occur.

    • Collect the crystals of this compound by filtration.

    • Wash the crystals with a small amount of cold methanol and dry under vacuum. This process typically yields the hydrochloride salt in about 75% yield.[4]

Protocol 2: Enzymatic Synthesis of (S)-3-Aminoazepan-2-one (Brief Overview)

This method provides an enantioselective route to the (S)-enantiomer of 3-aminoazepan-2-one starting from L-lysinol. This protocol is based on an enzymatic cascade reaction.

Key Steps:

  • Protection of L-lysinol: The amino groups of L-lysinol are first protected, for example, with a carbobenzyloxy (Cbz) group.

  • Enzymatic Cyclization: The protected L-lysinol is then subjected to an enzymatic cascade involving a galactose oxidase (GOase) variant and an imine reductase (IRED). This one-pot reaction facilitates the cyclization to the corresponding protected 3-aminoazepan-2-one.

  • Deprotection: The protecting group is removed to yield (S)-3-aminoazepan-2-one.

This enzymatic method can produce the desired enantiomer with high purity, though it requires access to specific enzymes.

Visualizations

Synthesis_Pathway_Chemical lysine_hcl L-Lysine Hydrochloride lysine_free L-Lysine (Free Base) lysine_hcl->lysine_free NaOH (Neutralization) aminoazepanone 3-Aminoazepan-2-one lysine_free->aminoazepanone Reflux in 1-Hexanol (Cyclization, -H₂O) aminoazepanone_hcl 3-Aminoazepan-2-one Hydrochloride aminoazepanone->aminoazepanone_hcl Conc. HCl (Salt Formation)

Caption: Chemical synthesis of this compound from L-lysine.

Synthesis_Pathway_Enzymatic lysinol L-Lysinol protected_lysinol N-Protected L-Lysinol lysinol->protected_lysinol Protection (e.g., Cbz-Cl) protected_aminoazepanone N-Protected (S)-3-Aminoazepan-2-one protected_lysinol->protected_aminoazepanone Enzymatic Cascade (GOase, IRED) aminoazepanone (S)-3-Aminoazepan-2-one protected_aminoazepanone->aminoazepanone Deprotection

Caption: Enzymatic synthesis pathway for (S)-3-aminoazepan-2-one.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification neutralization 1. Neutralization of L-Lysine HCl with NaOH cyclization 2. Reflux in 1-Hexanol with Dean-Stark Trap neutralization->cyclization cooling 3. Cool Reaction Mixture cyclization->cooling filtration1 4. Filter to Remove NaCl cooling->filtration1 concentration1 5. Concentrate Filtrate filtration1->concentration1 dissolution 6. Dissolve in Water concentration1->dissolution acidification 7. Acidify with Conc. HCl dissolution->acidification concentration2 8. Partial Concentration acidification->concentration2 crystallization 9. Crystallize at Room Temp. concentration2->crystallization filtration2 10. Collect Crystals by Filtration crystallization->filtration2 drying 11. Dry Under Vacuum filtration2->drying

Caption: Experimental workflow for the chemical synthesis and purification.

References

Application Notes and Protocols: (R)-3-Aminoazepan-2-one hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoazepan-2-one hydrochloride is a valuable chiral building block, primarily utilized as a precursor in the synthesis of complex pharmaceutical agents. Its rigid, seven-membered lactam structure and the defined stereochemistry at the C3 position make it an important intermediate for introducing chirality in drug molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical intermediates.

Application Note 1: Synthesis of (3R)-azepan-3-amine, a Key Intermediate for Besifloxacin

(R)-3-Aminoazepan-2-one serves as the direct precursor to (3R)-azepan-3-amine, the chiral side chain of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. The synthesis involves the reduction of the lactam functionality. The choice of reducing agent and solvent system is critical for achieving high yield and purity of the desired chiral amine.

Quantitative Data Summary

The following table summarizes the yields of (3R)-azepan-3-amine obtained from the reduction of (R)-3-aminoazepan-2-one using various reducing agents and solvents.

EntryReducing AgentSolventTime (h)Yield (%)
1NaBH₄ / BF₃THF2488.8
2NaBH₄ / BF₃Toluene2470.2
3NaBH₄ / BF₃ACN2460.5
4NaBH₄ / BF₃IPE2450.6
5LiAlH₄THF2475.5

Data sourced from Kumar et al., Der Pharma Chemica, 2015.

Experimental Protocol: Reduction of (R)-3-Aminoazepan-2-one

This protocol details the efficient synthesis of (3R)-azepan-3-amine using sodium borohydride and boron trifluoride etherate.

Materials:

  • (R)-3-Aminoazepan-2-one (or its hydrochloride salt)

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium borohydride (molar equivalent relative to the substrate) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred suspension.

  • Add a solution of (R)-3-Aminoazepan-2-one in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by 6N HCl.

  • Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3R)-azepan-3-amine.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Workflow Diagram: Synthesis of (3R)-azepan-3-amine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation start (R)-3-Aminoazepan-2-one reagents NaBH4 / BF3·OEt2 in THF start->reagents 1. Add reagents stir Stir at RT for 24h reagents->stir 2. React quench Quench with MeOH and HCl stir->quench 3. Quench extract Basify and Extract quench->extract 4. Isolate purify Dry and Concentrate extract->purify 5. Purify end_product (3R)-azepan-3-amine purify->end_product

Caption: Workflow for the reduction of (R)-3-Aminoazepan-2-one.

Application Note 2: Synthesis of Besifloxacin Hydrochloride

(3R)-azepan-3-amine is a crucial chiral synthon for the synthesis of Besifloxacin, a potent fluoroquinolone antibiotic. The synthesis involves a nucleophilic aromatic substitution reaction where the primary amine of (3R)-azepan-3-amine displaces a fluorine atom on the quinolone core.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of an intermediate to Besifloxacin.

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid(R)-3-aminohexahydroazepineTriethylamineAcetonitrile577.9-83.5

Data sourced from a Chinese patent CN103044397A, which describes a similar condensation, though starting with L-amino caprolactam.

Experimental Protocol: Synthesis of Besifloxacin Intermediate

This protocol describes the condensation of (3R)-azepan-3-amine with the fluoroquinolone core.

Materials:

  • (3R)-azepan-3-amine

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • Triethylamine

  • Acetonitrile

  • Chloroform

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1 equivalent) in acetonitrile.

  • Add (R)-3-aminohexahydroazepine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in chloroform and wash with 1M hydrochloric acid, followed by a saturated sodium chloride solution until the pH of the organic phase is between 4 and 6.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1]

The subsequent chlorination and hydrochloride salt formation steps to obtain Besifloxacin hydrochloride are described in the referenced patent.

Signaling Pathway Diagram: Synthesis of Besifloxacin

G cluster_0 Precursor Synthesis cluster_1 Core Structure cluster_2 Coupling Reaction cluster_3 Final Product Synthesis start (R)-3-Aminoazepan-2-one hydrochloride reduction Reduction start->reduction intermediate (3R)-azepan-3-amine reduction->intermediate condensation Nucleophilic Aromatic Substitution intermediate->condensation quinolone 1-cyclopropyl-6,7-difluoro- 4-oxo-quinoline-3-carboxylic acid quinolone->condensation besifloxacin_intermediate Besifloxacin Intermediate condensation->besifloxacin_intermediate chlorination Chlorination besifloxacin_intermediate->chlorination final_product Besifloxacin HCl chlorination->final_product

Caption: Synthetic pathway to Besifloxacin HCl.

References

Application Notes and Protocols for the Incorporation of 3-aminoazepan-2-one Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced potency, stability, and unique pharmacological profiles.[1][2] 3-aminoazepan-2-one, a cyclic β-amino acid analog, represents an intriguing building block for the synthesis of peptidomimetics. Its seven-membered lactam structure can introduce conformational constraints into a peptide backbone, potentially leading to improved resistance to enzymatic degradation and the stabilization of specific secondary structures. These characteristics make it a valuable tool for modulating the biological activity and pharmacokinetic properties of peptides.[1][3]

These application notes provide a comprehensive guide for the successful incorporation of 3-aminoazepan-2-one hydrochloride into peptide chains using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on established methodologies for handling non-canonical and sterically hindered amino acids.

Key Characteristics of this compound

PropertyValueReference
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Structure 3-amino-ε-caprolactam hydrochloride
CAS Number 29426-64-0

Experimental Protocols

The incorporation of 3-aminoazepan-2-one into a growing peptide chain requires careful consideration of its chemical properties, particularly the need for N-terminal protection and activation of its carboxylic acid moiety for efficient coupling.

Preparation of Nα-Protected 3-aminoazepan-2-one

Prior to its use in SPPS, the primary amine of this compound must be protected with a suitable group, typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during peptide coupling.

Protocol 1: Synthesis of Nα-Fmoc-3-aminoazepan-2-one

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to obtain pure Nα-Fmoc-3-aminoazepan-2-one.

Protocol 2: Synthesis of Nα-Boc-3-aminoazepan-2-one

This protocol follows established methods for Boc protection.[4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or a mixture of Dioxane/Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (for anhydrous conditions) or a 1:1 dioxane/water mixture (for aqueous conditions).

  • Add triethylamine (2.2 eq for anhydrous) or NaOH (to maintain pH 9-10 for aqueous) to the solution.

  • Add Boc₂O (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • If using DCM, wash the reaction mixture with 1 M HCl (2x), water (2x), and brine (1x).

  • If using dioxane/water, remove the dioxane and extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers as in step 5.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to yield Nα-Boc-3-aminoazepan-2-one.

Protection_Schemes cluster_Fmoc Fmoc Protection cluster_Boc Boc Protection 3-aminoazepan-2-one_HCl_Fmoc 3-aminoazepan-2-one Hydrochloride Fmoc_Product Nα-Fmoc-3-aminoazepan-2-one 3-aminoazepan-2-one_HCl_Fmoc->Fmoc_Product NaHCO₃, Dioxane/H₂O Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Product 3-aminoazepan-2-one_HCl_Boc 3-aminoazepan-2-one Hydrochloride Boc_Product Nα-Boc-3-aminoazepan-2-one 3-aminoazepan-2-one_HCl_Boc->Boc_Product Base (TEA or NaOH) DCM or Dioxane/H₂O Boc2O Boc₂O Boc2O->Boc_Product

Diagram 1: Nα-Protection of 3-aminoazepan-2-one.
Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 3: Incorporation of Nα-Fmoc-3-aminoazepan-2-one into a Peptide Sequence

Due to the potential steric hindrance of the cyclic structure, optimized coupling conditions are recommended.[5][6]

Materials:

  • Fmoc-protected peptide-resin

  • Nα-Fmoc-3-aminoazepan-2-one

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Nα-Fmoc-3-aminoazepan-2-one:

    • In a separate vessel, pre-activate Nα-Fmoc-3-aminoazepan-2-one (3.0 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or gentle heating (30-40 °C) may be applied.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test).

    • If the coupling is incomplete, a second coupling with freshly activated amino acid is recommended.[7]

  • Washing: Wash the resin with DMF (5x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[6]

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

SPPS_Workflow Start Start with Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Nα-Fmoc-3-aminoazepan-2-one (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Capping Optional Capping (Acetic Anhydride/DIPEA) Wash2->Capping Elongate Continue with next Fmoc-Amino Acid Capping->Elongate Next cycle Cleave Cleavage and Deprotection Capping->Cleave Final step Elongate->Deprotect Elongate->Cleave Final step

Diagram 2: SPPS workflow for incorporating 3-aminoazepan-2-one.
Cleavage and Deprotection

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used for other amino acids in the sequence.[8][9]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Phenol / Water / 1,2-Ethanedithiol (EDT) - 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10x the volume of TFA).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Characterization of the Final Peptide

The purity and identity of the synthesized peptide containing 3-aminoazepan-2-one should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine the purity of the crude and purified peptide.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of 3-aminoazepan-2-one.[10][11]
Amino Acid Analysis (AAA) To confirm the amino acid composition of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy For detailed structural elucidation of the peptide, including the conformation induced by the lactam ring.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of 3-aminoazepan-2-one.Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time. Perform a double coupling.[5]
Aggregation of the growing peptide chain.Use a solvent with better solvating properties (e.g., NMP). Incorporate structure-disrupting elements if possible.
Side Reactions during Cleavage Reactive intermediates from protecting groups.Use appropriate scavengers in the cleavage cocktail based on the peptide sequence.[8][12]
Low Yield Inefficient coupling or cleavage.Optimize coupling conditions as described above. Ensure complete cleavage by extending the reaction time if necessary.

Conclusion

The incorporation of this compound into peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. Successful synthesis relies on the proper Nα-protection of the amino lactam and the use of optimized coupling conditions to overcome potential steric hindrance. The protocols provided in these application notes offer a robust framework for researchers to explore the utility of this unique building block in their peptide-based drug discovery and development efforts.

References

Application Notes and Protocols for Reactions with 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for various chemical transformations involving 3-aminoazepan-2-one hydrochloride. This versatile building block, a cyclic gamma-amino acid derivative, is a valuable starting material in the synthesis of a wide range of compounds, particularly in the development of novel therapeutics such as dipeptidyl peptidase-4 (DPP-4) inhibitors. The protocols outlined below cover key reactions such as amide bond formation (acylation), urea synthesis, and N-alkylation.

Overview of Reactivity

This compound possesses two primary reactive sites: the primary amino group at the 3-position and the lactam nitrogen. The primary amine is the more nucleophilic and readily participates in reactions such as acylation, sulfonylation, reductive amination, and urea formation. The lactam nitrogen, being part of an amide, is significantly less nucleophilic and typically requires activation with a strong base for reactions like N-alkylation. The hydrochloride salt form necessitates the use of a base to liberate the free amine for most reactions.

Data Summary of Key Reactions

The following table summarizes typical reaction conditions and outcomes for several key transformations of this compound.

Reaction TypeReagent/CatalystSolventBaseTemperature (°C)Time (h)Yield (%)
Amide Coupling Carboxylic Acid, EDC, HOBtDMFDIPEARoom Temp.12-1680-95
Acylation Acyl ChlorideDichloromethaneTriethylamine0 to Room Temp.2-485-98
Urea Formation IsocyanateAcetone-Room Temp. to 403-4High
N-Alkylation (Amide) Alkyl Halide, K₂CO₃, KOH, TBABSolvent-free (Microwave)K₂CO₃, KOH300W (Microwave)0.03-0.08High
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Dichloromethane-Room Temp.12-2470-90
Sulfonylation Sulfonyl ChlorideDichloromethaneTriethylamine0 to Room Temp.2-480-95

Experimental Protocols

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a standard peptide-like coupling reaction to form an amide bond at the 3-amino position. This method is widely used in the synthesis of DPP-4 inhibitors.

Workflow for Amide Coupling

cluster_start Starting Materials cluster_reagents Reagents 3-Aminoazepan-2-one HCl 3-Aminoazepan-2-one HCl Reaction Mixture Reaction Mixture 3-Aminoazepan-2-one HCl->Reaction Mixture Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Mixture EDCI EDCI EDCI->Reaction Mixture HOBt HOBt HOBt->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture DMF DMF DMF->Reaction Mixture Workup Workup Reaction Mixture->Workup Stir at RT Purification Purification Workup->Purification Aqueous Extraction Final Product Final Product Purification->Final Product Chromatography

Caption: General workflow for amide coupling.

Materials:

  • (R)- or (S)-3-Aminoazepan-2-one hydrochloride (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add EDCI and HOBt.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated 3-aminoazepan-2-one derivative.

Protocol 2: Acylation with an Acyl Chloride

This protocol provides a method for the acylation of the 3-amino group using a more reactive acylating agent, an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.0-1.1 eq)

  • Triethylamine (2.0-2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension and stir for 10-15 minutes.

  • Add the acyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Urea Formation with an Isocyanate

This protocol describes the synthesis of 3-ureidoazepan-2-one derivatives through the reaction of the 3-amino group with an isocyanate.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.0-1.1 eq)

  • Triethylamine (1.0-1.1 eq)

  • Acetone or Dichloromethane (DCM)

Procedure:

  • Suspend this compound in acetone or DCM.

  • Add triethylamine to the suspension to liberate the free amine.

  • To the stirred solution, add the isocyanate in a suitable solvent (e.g., acetone) dropwise, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, if a precipitate has formed, filter the product, wash with the reaction solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 4: Selective N-Alkylation of the Lactam Amide

This protocol details the selective alkylation of the less reactive lactam nitrogen, which requires activation with a strong base and can be efficiently performed using microwave irradiation.[1]

Logical Flow for Selective N-Alkylation

Start 3-Aminoazepan-2-one Primary_Amine Primary Amine (Position 3) Start->Primary_Amine Lactam_Amide Lactam Amide (Position 1) Start->Lactam_Amide Alkylation_Primary Reductive Amination or Direct Alkylation Primary_Amine->Alkylation_Primary Alkylation_Lactam Deprotonation with Strong Base followed by Alkylation Lactam_Amide->Alkylation_Lactam Product_Primary N-Alkylated at Position 3 Alkylation_Primary->Product_Primary Product_Lactam N-Alkylated at Position 1 Alkylation_Lactam->Product_Lactam

Caption: Decision pathway for selective N-alkylation.

Materials:

  • 3-Aminoazepan-2-one (free base) (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave-safe vessel, thoroughly mix 3-aminoazepan-2-one (ensure it is the free base, not the hydrochloride salt), the alkyl halide, potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide.[1]

  • Place the open vessel in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for 2-5 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated lactam.

Note: For reactions involving the primary amine, it is crucial to first neutralize the hydrochloride salt with a suitable base to generate the free amine in situ. The choice of base and solvent should be compatible with the specific reaction conditions. For sensitive substrates or to avoid side reactions, protecting the primary amino group before performing reactions at other sites might be necessary.

References

Catalytic applications of 3-aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Survey of the Applications of 3-Aminoazepan-2-one Hydrochloride in Chemical Synthesis

Abstract

A comprehensive review of scientific literature reveals that this compound, also known by synonyms such as 3-amino-ε-caprolactam hydrochloride and L-Lysine lactam hydrochloride, is primarily utilized as a versatile chiral building block in organic synthesis rather than as a catalyst. This document summarizes the known applications of this compound, focusing on its role as a key intermediate in the development of pharmaceuticals and other bioactive molecules. While no direct catalytic applications have been identified in the reviewed literature, its importance as a synthetic precursor is well-established.

Chemical Identity and Properties

This compound is a cyclic amide derivative of the amino acid lysine. It is a commercially available solid, and its chemical and physical properties are well-documented.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
CAS Number 29426-64-0 (racemic), 26081-07-2 ((S)-enantiomer)
Appearance White to faint brown powder or crystalsChem-Impex
Solubility Soluble in water
Optical Activity ([α]20/D) -27±2°, c = 1% in H₂O ((S)-enantiomer)

Applications in Organic Synthesis

The primary application of this compound is as a chiral starting material for the synthesis of more complex molecules. Its bifunctional nature, containing both a nucleophilic amino group and a lactam ring, makes it a valuable precursor for a variety of chemical transformations.

Synthesis of Bioactive Molecules

L-lysine lactam has been employed as a building block in the synthesis of pharmacologically active compounds.[2] Notable examples include its use in the development of:

  • HIV Protease Inhibitors: The constrained cyclic structure of the lactam can be incorporated into larger molecules to impart specific conformational properties, which is a crucial aspect in the design of enzyme inhibitors.[2]

  • Bengamide Derivatives: Bengamides are natural products with potent anticancer activity. Synthetic analogues have been prepared using L-lysine lactam to explore structure-activity relationships.[2]

  • Peptide-Based Therapeutics: The unique structure of this compound allows for its incorporation into peptide chains, which can enhance the stability and bioavailability of the resulting therapeutic agents.

Polymer Chemistry

This compound is also a valuable monomer in polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as flexibility and strength, leading to the creation of advanced and biodegradable materials.

Investigation into Catalytic Activity

Despite a thorough search of the chemical literature, no instances of this compound being used as a catalyst in organic reactions were found. The related compound, lysine hydrochloride, has been shown to enhance the bactericidal activity of β-lactam antibiotics, although this is described as a synergistic effect rather than a catalytic one.[3][4] Furthermore, studies on the conversion of lysine to caprolactam utilize metal-based catalysts, with the lysine derivative acting as the substrate, not the catalyst.[5][6]

Experimental Protocols

As no catalytic applications have been identified, protocols for such reactions cannot be provided. Instead, a general workflow illustrating the use of this compound as a synthetic intermediate is presented below.

General Workflow for Synthetic Utilization

The following diagram illustrates the typical role of this compound as a starting material in a multi-step synthesis.

G Figure 1: General Synthetic Workflow A 3-Aminoazepan-2-one Hydrochloride B Chemical Transformation (e.g., Acylation, Alkylation) A->B Reactant C Intermediate Product B->C Product D Further Synthetic Steps C->D E Final Bioactive Molecule or Polymer D->E

References

Protecting Group Strategies for 3-Aminoazepan-2-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the primary amine of 3-aminoazepan-2-one hydrochloride. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules and active pharmaceutical ingredients derived from this lactam scaffold. The following sections detail the application of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and provide generalized protocols for their introduction and removal.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. For the primary amine of 3-aminoazepan-2-one, carbamate-based protecting groups are a common and effective choice. The selection of a specific protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[1][2] Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection in the presence of other protecting groups.[1]

The three protecting groups discussed here—Boc, Cbz, and Fmoc—offer a versatile toolkit for the protection of the amino group in 3-aminoazepan-2-one, each with its own distinct characteristics for installation and cleavage.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the general reaction conditions for the protection and deprotection of a primary amine, which can be adapted for this compound. Note that the hydrochloride salt must be neutralized in situ or prior to the protection reaction, typically with a suitable base.

Protecting GroupProtection ReagentBaseSolvent(s)Typical Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Water/DioxaneTrifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent.[3][4]
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)THF/Water or Dioxane/WaterCatalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[5][6]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuSodium bicarbonate (NaHCO₃) or PyridineDichloromethane (DCM) or DMF/Water20% Piperidine in Dimethylformamide (DMF).[7][8]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for this compound. It is recommended to monitor all reactions by an appropriate method, such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

tert-Butyloxycarbonyl (Boc) Protection and Deprotection

a) Protocol for Boc Protection of 3-Aminoazepan-2-one

This protocol describes the protection of the primary amine of 3-aminoazepan-2-one using di-tert-butyl dicarbonate.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM or THF.

    • Add triethylamine (2.2 eq) to neutralize the hydrochloride and stir for 10 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminoazepan-2-one.

    • Purify the product by column chromatography on silica gel if necessary.

b) Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • N-Boc-3-aminoazepan-2-one

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve N-Boc-3-aminoazepan-2-one (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected 3-aminoazepan-2-one.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

a) Protocol for Cbz Protection of 3-Aminoazepan-2-one

This protocol describes the protection of the primary amine using benzyl chloroformate under Schotten-Baumann conditions.[5][6]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.2 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-3-aminoazepan-2-one.[5]

b) Protocol for Cbz Deprotection (Hydrogenolysis)

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.[5][6]

  • Materials:

    • N-Cbz-3-aminoazepan-2-one

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) source (e.g., balloon)

    • Celite®

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Filtration apparatus

  • Procedure:

    • Dissolve N-Cbz-3-aminoazepan-2-one (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminoazepan-2-one.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

a) Protocol for Fmoc Protection of 3-Aminoazepan-2-one

This protocol describes the protection of the primary amine using Fmoc-Cl.

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu

    • Sodium bicarbonate (NaHCO₃)

    • Dimethylformamide (DMF) and Water

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.2 eq) in a mixture of DMF and water.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl (1.1 eq) in DMF dropwise.

    • Stir the reaction at room temperature for 4-8 hours.

    • Dilute the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield N-Fmoc-3-aminoazepan-2-one.

b) Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc group using piperidine.[7][8]

  • Materials:

    • N-Fmoc-3-aminoazepan-2-one

    • Piperidine

    • Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve N-Fmoc-3-aminoazepan-2-one (1.0 eq) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The crude product can be purified by an appropriate method, such as crystallization or chromatography, to obtain the deprotected 3-aminoazepan-2-one.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the protection and deprotection of the amino group in 3-aminoazepan-2-one using Boc, Cbz, and Fmoc protecting groups.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 3-Aminoazepan-2-one HCl reagents_prot 1. Base (e.g., TEA) 2. (Boc)₂O start_prot->reagents_prot React with product_prot N-Boc-3-aminoazepan-2-one reagents_prot->product_prot in solvent_prot Solvent (e.g., DCM) solvent_prot->product_prot start_deprot N-Boc-3-aminoazepan-2-one reagents_deprot Acid (e.g., TFA) start_deprot->reagents_deprot Treat with product_deprot 3-Aminoazepan-2-one reagents_deprot->product_deprot in solvent_deprot Solvent (e.g., DCM) solvent_deprot->product_deprot

Caption: Workflow for Boc protection and deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot 3-Aminoazepan-2-one HCl reagents_prot 1. Base (e.g., NaHCO₃) 2. Cbz-Cl start_prot->reagents_prot React with product_prot N-Cbz-3-aminoazepan-2-one reagents_prot->product_prot in solvent_prot Solvent (e.g., THF/H₂O) solvent_prot->product_prot start_deprot N-Cbz-3-aminoazepan-2-one reagents_deprot H₂, Pd/C start_deprot->reagents_deprot Treat with product_deprot 3-Aminoazepan-2-one reagents_deprot->product_deprot in solvent_deprot Solvent (e.g., MeOH) solvent_deprot->product_deprot

Caption: Workflow for Cbz protection and deprotection.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 3-Aminoazepan-2-one HCl reagents_prot 1. Base (e.g., NaHCO₃) 2. Fmoc-Cl start_prot->reagents_prot React with product_prot N-Fmoc-3-aminoazepan-2-one reagents_prot->product_prot in solvent_prot Solvent (e.g., DMF/H₂O) solvent_prot->product_prot start_deprot N-Fmoc-3-aminoazepan-2-one reagents_deprot 20% Piperidine start_deprot->reagents_deprot Treat with product_deprot 3-Aminoazepan-2-one reagents_deprot->product_deprot in solvent_deprot Solvent (e.g., DMF) solvent_deprot->product_deprot

Caption: Workflow for Fmoc protection and deprotection.

References

The Role of 3-Aminoazepan-2-one Hydrochloride in the Synthesis of Advanced Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one hydrochloride, a chiral cyclic amine, serves as a critical building block in the synthesis of advanced-generation fluoroquinolone antibiotics. Its unique seven-membered ring structure is a key component in the development of potent antibacterial agents with broad-spectrum activity. This document provides detailed application notes and experimental protocols for the synthesis of two prominent fluoroquinolone antibiotics, Balofloxacin and Besifloxacin hydrochloride, utilizing this compound or its derivatives.

Application in Antibiotic Synthesis

3-Aminoazepan-2-one, particularly its (R)-enantiomer, is a vital intermediate in the synthesis of fluoroquinolone antibiotics such as Balofloxacin and Besifloxacin. The amino group on the azepan-2-one ring is strategically positioned to be incorporated into the C-7 position of the quinolone core, a modification known to enhance antibacterial potency and spectrum.

Balofloxacin is a broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria.[1] Its synthesis involves the condensation of a functionalized quinoline carboxylic acid with a derivative of 3-aminoazepan-2-one.

Besifloxacin hydrochloride is a fourth-generation fluoroquinolone specifically developed for ophthalmic use to treat bacterial conjunctivitis.[2][3] The synthesis of Besifloxacin also relies on the nucleophilic substitution reaction between a quinolone core and the amino group of a 3-aminoazepan-2-one derivative.

Synthetic Pathways and Logical Relationships

The general synthetic strategy for incorporating the 3-aminoazepan-2-one moiety into the fluoroquinolone scaffold is depicted below. This involves the reaction of a quinolone derivative, typically halogenated at the C-7 position, with the amino group of the azepane ring.

Synthesis_Pathway A 3-Aminoazepan-2-one Hydrochloride C Condensation Reaction A->C B Quinolone Carboxylic Acid Derivative B->C D Fluoroquinolone Antibiotic (e.g., Balofloxacin, Besifloxacin) C->D

Caption: General synthesis pathway for fluoroquinolone antibiotics.

Experimental Protocols

Synthesis of Balofloxacin Dihydrate

This protocol is based on the methodology described in patent CN104557859A.[1]

Step 1: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester

  • To a 500 mL dry reactor, add boric acid (28.6 g, 0.46 mol) and acetic anhydride (155 mL, 1.64 mol).

  • Heat the mixture to 110-120°C and stir for 2 hours.

  • Cool slightly and add acetic acid (155 mL). Continue stirring at the same temperature for another 2 hours.

  • Cool the reaction mixture to below 80°C and add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester (100 g, 0.31 mol).

  • Stir the reaction at 80-100°C for 6 hours.

  • Reduce the pressure to remove a portion of the mixed solvent.

  • Cool to room temperature and pour the residue into 600 mL of ice water.

  • Continue stirring for 2 hours.

  • Filter the precipitate, wash with a large amount of water followed by a small amount of ethanol.

  • Dry the solid under vacuum to yield the product as a white solid.

Step 2: Synthesis of Balofloxacin Dihydrate

  • In a reaction vessel, combine the borodiethyl ester from Step 1 (100 g, 0.24 mol), 3-methylaminopiperidine dihydrochloride (84 g, 0.45 mol), triethylamine (37 mL, 0.27 mol), and 1-n-butyl-3-methylimidazolium tetrafluoroborate (200 mL) as an ionic liquid.[1]

  • Heat the reaction mixture to 50-60°C and stir for 8 hours. Monitor the reaction completion by TLC.

  • Add 280 mL of a 25% (w/v) NaOH solution and heat to 80°C, stirring for 3 hours. Monitor by TLC.

  • Add 370 mL of water to the reaction solution and adjust the pH to 9 with a 20% acetic acid solution.

  • Continue stirring for 2 hours, then filter the precipitate.

  • Wash the filter cake with water and then ethyl acetate.

  • Dry the solid under vacuum to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield Balofloxacin dihydrate as an off-white powdery solid.

Synthesis of Besifloxacin Hydrochloride

This protocol is derived from methodologies described in patents CN103044397A and CN102659761A.[4][5]

Step 1: Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • Dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid (Intermediate II) (2.83 g, 0.01 mol) in acetonitrile (30 mL).

  • Slowly add L-amino caprolactam (a form of 3-Aminoazepan-2-one) (2.58 g, 0.02 mol) to the solution.

  • Add triethylamine (3.03 g, 0.03 mol) and stir the mixture thoroughly.

  • Heat the reaction mixture to reflux for 10 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction solution.

  • Dissolve the residue in 80 mL of dichloromethane and wash with a saturated NaCl solution (3 x 50 mL).

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

Step 2: Chlorination and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid to effect chlorination at the C-8 position.

  • After the reaction is complete, the product is worked up to yield Besifloxacin.

  • To form the hydrochloride salt, dissolve the Besifloxacin free base in a suitable solvent and treat with concentrated hydrochloric acid.

  • Stir the mixture at 25°C for approximately 12 hours.

  • Filter the resulting precipitate, wash with ethanol, and dry to obtain Besifloxacin hydrochloride as a light yellow solid.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of fluoroquinolone antibiotics using 3-Aminoazepan-2-one derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product Preparation A Reactants Mixing (Quinolone core + Azepane derivative) B Condensation Reaction (Heating/Reflux) A->B C Reaction Monitoring (TLC) B->C D Solvent Removal C->D E Extraction & Washing D->E F Drying of Organic Phase E->F G Crude Product Isolation F->G H Chlorination (for Besifloxacin) G->H I Hydrochloride Salt Formation H->I J Recrystallization/Purification I->J K Final Product Characterization J->K

Caption: A generalized experimental workflow for antibiotic synthesis.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of Balofloxacin and Besifloxacin.

Table 1: Reported Yields for Balofloxacin Synthesis

StepProductReported YieldReference
11-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester92.41%[1]
2Balofloxacin dihydrate93.82%[1]

Table 2: Reported Yields for Besifloxacin Synthesis

StepProductReported YieldReference
1(R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid77.9%[4]
2Besifloxacin hydrochloride96.1% (molar yield for salt formation)[5]

Spectroscopic Data

Accurate characterization of the final antibiotic products is crucial. Below is a summary of expected and reported spectroscopic data for Balofloxacin and Besifloxacin hydrochloride.

Table 3: Spectroscopic Data for Balofloxacin

TechniqueDataReference
¹H NMR Expected signals for cyclopropyl, piperidinyl, methoxy, and quinolone ring protons.[1]
¹³C NMR Expected signals corresponding to the carbon framework of the molecule.
Mass Spec. Molecular Ion Peak (M+H)⁺ expected around m/z 390.4.[6]
IR Characteristic peaks for C=O (carboxylic acid and ketone), N-H, C-F, and aromatic C-H bonds.

Table 4: Spectroscopic Data for Besifloxacin Hydrochloride

TechniqueDataReference
¹H NMR Available through commercial suppliers and literature.[7]
¹³C NMR Expected signals for the distinct carbon atoms in the structure.[8]
Mass Spec. Molecular Ion Peak (M+H)⁺ for the free base expected around m/z 430.3.[8]
IR Characteristic absorptions for functional groups present in the molecule.[8]

Signaling Pathway (Mechanism of Action)

Fluoroquinolones like Balofloxacin and Besifloxacin exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Mechanism_of_Action A Fluoroquinolone Antibiotic (Balofloxacin/Besifloxacin) B Bacterial Cell Entry A->B C Inhibition of DNA Gyrase (Gram-negative bacteria) B->C D Inhibition of Topoisomerase IV (Gram-positive bacteria) B->D E Prevention of DNA Replication and Repair C->E D->E F Bacterial Cell Death E->F

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced fluoroquinolone antibiotics. The protocols and data presented here provide a comprehensive resource for researchers in the field of antibiotic development. The synthetic routes, while established, offer opportunities for optimization in terms of yield, purity, and green chemistry principles. The detailed characterization of these potent antibacterial agents is paramount for quality control and regulatory approval. Further research into novel derivatives based on the 3-aminoazepan-2-one scaffold may lead to the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Large-Scale Synthesis of 3-Aminoazepan-2-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 3-aminoazepan-2-one hydrochloride, a key intermediate in the pharmaceutical industry. The protocols and data presented are intended for use in pilot plant and industrial manufacturing settings.

Introduction

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt is often preferred for its improved stability and handling characteristics. This application note details a robust and scalable synthetic route starting from readily available L-lysine hydrochloride.

Synthetic Pathway

The most common and economically viable large-scale synthesis of this compound involves the intramolecular cyclization of L-lysine. The process can be summarized in the following two key steps:

  • Cyclization: L-lysine hydrochloride is treated with a base in a high-boiling point solvent to facilitate the intramolecular cyclization to form 3-aminoazepan-2-one.

  • Salt Formation and Isolation: The resulting lactam is then treated with hydrochloric acid to precipitate the desired this compound, which is subsequently isolated and purified.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis of this compound. These values are based on pilot plant and industrial-scale batches and should be considered as benchmarks for process optimization.

Table 1: Key Process Parameters and Yields

ParameterValue
Starting MaterialL-Lysine Hydrochloride
Batch Scale100 kg
Solvent1,2-Propanediol
BaseSodium Hydroxide
Typical Reaction Time8 - 10 hours
Typical Reaction Temperature150 - 160 °C
Typical Yield 75 - 85%

Table 2: Product Quality Specifications

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white crystalline powderVisual
Purity (by HPLC)≥ 99.0%High-Performance Liquid Chromatography
Melting Point220 - 225 °CMelting Point Apparatus
Loss on Drying≤ 0.5%Gravimetric
Residue on Ignition≤ 0.1%Gravimetric

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes a typical procedure for a 100 kg batch size.

Materials and Equipment:

  • Glass-lined or stainless steel reactor (1000 L capacity) with mechanical stirrer, heating/cooling jacket, temperature probe, and reflux condenser with a water separator.

  • L-Lysine Hydrochloride (100 kg)

  • Sodium Hydroxide (pellets) (22 kg)

  • 1,2-Propanediol (400 L)

  • Concentrated Hydrochloric Acid (approx. 25 L)

  • Methanol (for washing) (100 L)

  • Nutsche filter or centrifuge

  • Vacuum oven

Procedure:

  • Reactor Charging: Charge the reactor with 1,2-propanediol (400 L) and L-lysine hydrochloride (100 kg) under a nitrogen atmosphere.

  • Basification: With gentle stirring, slowly add sodium hydroxide pellets (22 kg) to the reactor. An exothermic reaction will occur; control the temperature below 40 °C using the cooling jacket.

  • Cyclization Reaction: Once the addition of sodium hydroxide is complete, slowly heat the reaction mixture to 150-160 °C. Water will begin to distill off and can be collected in the water separator. Maintain the reaction at this temperature for 8-10 hours, or until in-process control (e.g., HPLC) indicates the consumption of the starting material.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to 80-90 °C.

  • Acidification and Precipitation: Slowly and carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 1-2. The product, this compound, will precipitate out of the solution. Control the addition rate to maintain the temperature below 100 °C.

  • Crystallization: Once the pH is adjusted, cool the slurry to 20-25 °C and stir for an additional 2 hours to ensure complete crystallization.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with methanol (2 x 50 L) to remove residual solvent and impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until the loss on drying is ≤ 0.5%.

Process Safety Considerations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times. For large-scale operations, chemical-resistant overalls, boots, and respiratory protection may be necessary, especially during the handling of sodium hydroxide and concentrated hydrochloric acid.

  • Exothermic Reactions: The initial basification and the final acidification steps are exothermic. Ensure adequate cooling capacity and slow addition rates to control the temperature.

  • Pressure: The reaction is performed at atmospheric pressure, but the system should be equipped with a pressure relief device.

  • Ventilation: All operations should be conducted in a well-ventilated area to avoid the inhalation of any vapors.

  • Material Handling: Use appropriate equipment for charging solids and liquids to the reactor to minimize manual handling and potential exposure.

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_charging Reactor Charging: L-Lysine HCl, 1,2-Propanediol start->reactor_charging basification Basification: Slow addition of NaOH (T < 40°C) reactor_charging->basification cyclization Cyclization Reaction: Heat to 150-160°C (8-10 hours) basification->cyclization cooling_quenching Cooling & Quenching: Cool to 80-90°C cyclization->cooling_quenching acidification Acidification & Precipitation: Add conc. HCl (pH 1-2) cooling_quenching->acidification crystallization Crystallization: Cool to 20-25°C (Stir for 2h) acidification->crystallization isolation Isolation: Filtration crystallization->isolation washing Washing: Methanol Wash isolation->washing drying Drying: Vacuum Oven (60-70°C) washing->drying end_product Final Product: 3-Aminoazepan-2-one HCl drying->end_product

Caption: Workflow for the large-scale synthesis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_cyclization Cyclization Step lysine L-Lysine HCl (Starting Material) intermediate 3-Aminoazepan-2-one (In-situ) lysine->intermediate base Base (NaOH) base->intermediate heat Heat (150-160°C) heat->intermediate product 3-Aminoazepan-2-one HCl (Final Product) intermediate->product  Protonation &  Precipitation hcl Hydrochloric Acid (HCl) hcl->product

Caption: Logical relationship of reactants and conditions in the synthesis.

Flow Chemistry Applications for the Synthesis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-FC-0302

This document provides detailed application notes and proposed protocols for the synthesis of 3-aminoazepan-2-one hydrochloride utilizing continuous flow chemistry. These methods are designed for researchers, scientists, and professionals in drug development seeking safer, more efficient, and scalable alternatives to traditional batch synthesis.

Introduction

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, can present challenges in terms of safety, scalability, and control over reaction parameters in conventional batch processes. Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates, making it an ideal technology for the synthesis of this compound.

This note outlines two distinct, plausible continuous flow synthetic routes to this compound:

  • Route A: A one-step cyclization of L-lysine hydrochloride in a high-temperature, high-pressure flow reactor.

  • Route B: A two-step process starting from ε-caprolactam, involving continuous α-nitration followed by catalytic hydrogenation in flow.

Route A: Continuous Flow Cyclization of L-Lysine Hydrochloride

This proposed method adapts the batch synthesis, which involves the cyclization of L-lysine hydrochloride in a high-boiling solvent, into a continuous process.[3] High temperature is used to drive the intramolecular condensation and removal of water.

Proposed Experimental Workflow

A solution of L-lysine hydrochloride in a high-boiling point solvent (e.g., 1-hexanol) is continuously pumped through a heated reactor coil. The elevated temperature and pressure maintain the solvent in a liquid state and accelerate the reaction. The output stream is then cooled, and the product is isolated.

G cluster_0 Reagent Preparation cluster_1 Flow Reaction cluster_2 Workup & Isolation Lysine L-Lysine HCl in 1-Hexanol Pump HPLC Pump Lysine->Pump Reactor Heated Coil Reactor (e.g., 200-250°C) Pump->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Cooling Cooling Bath BPR->Cooling Crystallization Crystallization Vessel Cooling->Crystallization Filter Filtration Crystallization->Filter Product 3-Aminoazepan-2-one HCl Filter->Product

Caption: Proposed workflow for continuous cyclization of L-lysine HCl.

Experimental Protocol: Route A

1. System Setup:

  • Assemble a flow chemistry system consisting of an HPLC pump, a heated coil reactor (e.g., stainless steel, 10-20 mL volume), a back pressure regulator (BPR), and a collection vessel.

  • Ensure all connections are secure and rated for the intended temperature and pressure.

2. Reagent Preparation:

  • Prepare a suspension or solution of L-lysine hydrochloride in 1-hexanol (e.g., 0.5 M). Continuous stirring of the reagent reservoir is necessary if a suspension is used.

3. Reaction Execution:

  • Set the reactor temperature to the desired value (e.g., 220 °C).

  • Set the BPR to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 15 bar).

  • Begin pumping the solvent (1-hexanol) through the system to equilibrate.

  • Once the system is stable, switch the pump inlet to the reagent mixture.

  • Collect the output from the BPR in a flask cooled in an ice bath.

4. Product Isolation:

  • Upon cooling, the product, this compound, is expected to crystallize from the 1-hexanol solution.

  • Collect the crystalline product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Data Presentation: Route A (Hypothetical Parameters)
ParameterValue
Starting MaterialL-Lysine Hydrochloride
Solvent1-Hexanol
Concentration0.5 M
Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Temperature220 °C
Pressure15 bar
Expected Yield 65-80%
Expected Purity >95% after crystallization

Route B: Continuous α-Nitration and Hydrogenation of ε-Caprolactam

This proposed route involves the functionalization of the readily available ε-caprolactam. The process is divided into two sequential flow operations: α-nitration and subsequent reduction of the nitro group. This approach leverages the safety benefits of flow chemistry for handling nitrating agents and high-pressure hydrogenation.

Proposed Experimental Workflow

The workflow consists of two connected flow modules. In the first, ε-caprolactam is reacted with a nitrating agent. The output is then directly introduced into a second module for catalytic hydrogenation.

G cluster_0 Module 1: Nitration cluster_1 Module 2: Hydrogenation cluster_2 Final Step Caprolactam ε-Caprolactam in Acetic Anhydride Pump1A Pump A Caprolactam->Pump1A NitratingAgent Nitrating Agent (e.g., HNO3) Pump1B Pump B NitratingAgent->Pump1B Mixer1 T-Mixer Pump1A->Mixer1 Pump1B->Mixer1 Reactor1 Coil Reactor 1 (Cooled, e.g., 0-10°C) Mixer1->Reactor1 NitroProduct 3-Nitroazepan-2-one (Intermediate Stream) Reactor1->NitroProduct Mixer2 Gas-Liquid Mixer NitroProduct->Mixer2 Pump2 H2 Gas Pump2->Mixer2 Reactor2 Packed-Bed Reactor (Pd/C Catalyst, Heated) Mixer2->Reactor2 BPR2 Back Pressure Regulator Reactor2->BPR2 FinalProduct 3-Aminoazepan-2-one (Product Stream) BPR2->FinalProduct SaltFormation Salt Formation & Crystallization FinalProduct->SaltFormation HCl HCl in Solvent HCl->SaltFormation ProductHCl Final Product HCl SaltFormation->ProductHCl

Caption: Proposed two-module workflow for synthesis from ε-caprolactam.

Experimental Protocol: Route B

Module 1: Continuous Nitration

  • Reagent Streams:

    • Stream A: ε-caprolactam dissolved in acetic anhydride.

    • Stream B: Concentrated nitric acid.

  • Execution:

    • Pump Stream A and Stream B at defined flow rates into a T-mixer.

    • Pass the combined stream through a cooled reactor coil (e.g., 0-10 °C) to control the exothermic reaction.

    • The output stream containing 3-nitroazepan-2-one can be quenched or used directly in the next step.

Module 2: Continuous Hydrogenation

  • System Setup:

    • The output from Module 1 is mixed with hydrogen gas in a gas-liquid mixer.

    • The biphasic mixture is passed through a heated packed-bed reactor containing a hydrogenation catalyst (e.g., 10% Pd/C).

  • Execution:

    • Heat the packed-bed reactor to the target temperature (e.g., 80-100 °C).

    • Pressurize the system with hydrogen gas (e.g., 50-100 bar).

    • The output stream from the BPR contains the 3-aminoazepan-2-one free base.

Final Step: Salt Formation

  • The solvent from the hydrogenation step is evaporated.

  • The resulting crude amine is redissolved in a suitable solvent (e.g., methanol or ethanol).

  • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent is added to precipitate the hydrochloride salt.[4]

  • The product is isolated by filtration.

Data Presentation: Route B (Hypothetical Parameters)

Module 1: Nitration

Parameter Value
Substrate Stream 1 M ε-Caprolactam in Acetic Anhydride
Reagent Stream 70% Nitric Acid
Flow Rate Ratio (A:B) 5:1
Residence Time 5 min
Temperature 5 °C

| Expected Yield | 85-95% (crude intermediate) |

Module 2: Hydrogenation

Parameter Value
Substrate Stream Output from Module 1
Catalyst 10% Pd/C
Hydrogen Pressure 80 bar
Residence Time 15 min
Temperature 100 °C
Expected Yield >95% conversion

| Overall Purity | >98% after salt formation |

Conclusion

The presented flow chemistry protocols offer promising, modern alternatives for the synthesis of this compound. Route A provides a potentially rapid, one-step conversion from a bio-renewable starting material, L-lysine. Route B offers a more traditional chemical approach starting from bulk ε-caprolactam, with significant safety and efficiency gains by leveraging continuous processing for hazardous nitration and high-pressure hydrogenation steps. Both proposed routes demonstrate the power of flow chemistry to enhance control, improve safety, and facilitate the scalable production of important chemical intermediates. Researchers are encouraged to use these notes as a foundation for the development and optimization of continuous manufacturing processes.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational constraints, and novel biological activities. 3-Aminoazepan-2-one, a cyclic β-amino acid analogue, presents an intriguing building block for the synthesis of peptidomimetics. Its seven-membered ring structure can induce unique turns and folds in peptide chains, potentially leading to enhanced receptor binding and improved pharmacokinetic profiles.

This document provides detailed application notes and a theoretical protocol for the incorporation of 3-aminoazepan-2-one into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the limited specific literature on the direct use of 3-aminoazepan-2-one hydrochloride in SPPS, this protocol is based on established principles for the synthesis and incorporation of other cyclic and β-amino acids.

Data Presentation

The successful incorporation of any non-canonical amino acid in SPPS is critically dependent on the efficiency of each coupling step. The following table presents hypothetical, yet realistic, quantitative data for the incorporation of N-protected 3-aminoazepan-2-one into a model peptide sequence. This data is intended to serve as a benchmark for researchers optimizing this process.

ParameterValueMethod of Determination
N-Fmoc-3-aminoazepan-2-one Synthesis Yield 85%Gravimetric analysis after purification
N-Boc-3-aminoazepan-2-one Synthesis Yield 90%Gravimetric analysis after purification
First Coupling Efficiency of N-Fmoc-3-aminoazepan-2-one >95%Kaiser Test or Chloranil Test
Crude Peptide Purity (post-cleavage) 75-85%HPLC analysis at 220 nm
Final Peptide Purity (after purification) >98%HPLC analysis at 220 nm
Overall Peptide Yield (based on initial resin loading) 15-25%Calculated from purified peptide mass

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-3-aminoazepan-2-one

This protocol describes the protection of the primary amine of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a crucial step for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled 3-aminoazepan-2-one solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-α-Fmoc-3-aminoazepan-2-one as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-α-Fmoc-3-aminoazepan-2-one

This protocol outlines the manual solid-phase synthesis of a model peptide containing a 3-aminoazepan-2-one residue using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

  • N-α-Fmoc protected amino acids

  • N-α-Fmoc-3-aminoazepan-2-one

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

SPPS Cycle for a Standard Amino Acid:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Incorporation of N-α-Fmoc-3-aminoazepan-2-one:

  • Follow the standard SPPS cycle, substituting the standard Fmoc-amino acid with N-α-Fmoc-3-aminoazepan-2-one in the coupling step.

  • Note: Due to the potential for steric hindrance, a double coupling may be necessary. After the initial 2-hour coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated N-α-Fmoc-3-aminoazepan-2-one.

Peptide Cleavage and Precipitation:

  • After the final Fmoc deprotection and washing, wash the resin with DCM (5x) and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

Synthesis_of_Fmoc_Protected_Aminoazepanone cluster_reagents Starting Materials cluster_process Reaction and Purification 3-aminoazepan-2-one_HCl 3-aminoazepan-2-one Hydrochloride Reaction Protection Reaction (0°C to RT) 3-aminoazepan-2-one_HCl->Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction Base Sodium Bicarbonate Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Overnight Purification Silica Gel Chromatography Workup->Purification Final_Product N-α-Fmoc-3-aminoazepan-2-one Purification->Final_Product

Caption: Workflow for the synthesis of N-α-Fmoc-3-aminoazepan-2-one.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Incomplete (Double Couple) Repeat Repeat for next amino acid Check->Repeat Complete Final_Deprotection Final Fmoc Deprotection Check->Final_Deprotection Last Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application Notes and Protocols: Enzymatic Synthesis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of 3-aminoazepan-2-one hydrochloride, a valuable building block in pharmaceutical development. The key step employs a stereoselective transamination of the precursor azepane-2,3-dione catalyzed by an ω-transaminase. This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods, potentially leading to higher yields and enantiopurity. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and graphical representations of the workflow and reaction pathway.

Introduction

3-Aminoazepan-2-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Traditional chemical syntheses of these compounds often involve harsh reagents, multiple steps, and can result in racemic mixtures requiring challenging resolutions. Biocatalysis, utilizing enzymes to perform chemical transformations, presents a powerful alternative. ω-Transaminases (ω-TAs), in particular, have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2][3] This protocol details a hypothetical, yet scientifically plausible, chemoenzymatic route to this compound, leveraging the high selectivity and efficiency of ω-transaminases.

Chemoenzymatic Synthesis Pathway

The proposed synthesis involves two main stages: the chemical synthesis of the precursor azepane-2,3-dione, followed by the enzymatic transamination to yield 3-aminoazepan-2-one, which is then converted to its hydrochloride salt.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis cluster_2 Final Product Formation Start ε-Caprolactam Precursor Azepane-2,3-dione Start->Precursor Oxidation Product_freebase 3-Aminoazepan-2-one Precursor->Product_freebase Asymmetric Transamination Enzyme ω-Transaminase (e.g., CV-TAm) + Amine Donor (e.g., Isopropylamine) Enzyme->Product_freebase Product_HCl 3-Aminoazepan-2-one Hydrochloride Product_freebase->Product_HCl Acidification (HCl)

Caption: Logical workflow for the chemoenzymatic synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • ε-Caprolactam

  • Oxidizing agent (e.g., Selenium dioxide)

  • ω-Transaminase (e.g., from Chromobacterium violaceum, CV-TAm)

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • D-glucose

  • Glucose dehydrogenase (GDH)

  • NAD⁺/NADH

  • Potassium phosphate buffer

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate

  • Standard laboratory glassware and equipment (reactor, separation funnel, rotary evaporator, etc.)

  • Analytical instrumentation (HPLC with a chiral column, NMR spectrometer)

Protocol 1: Chemical Synthesis of Azepane-2,3-dione
  • In a well-ventilated fume hood, dissolve ε-caprolactam in a suitable solvent such as dioxane.

  • Add an appropriate oxidizing agent (e.g., selenium dioxide) to the solution.

  • Reflux the mixture for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure azepane-2,3-dione.

Protocol 2: Enzymatic Synthesis of 3-Aminoazepan-2-one
  • Reaction Setup:

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

    • To the buffer, add azepane-2,3-dione to a final concentration of 10-50 mM.

    • Add the amine donor, isopropylamine, in excess (e.g., 5-10 equivalents).

    • Add the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • For cofactor regeneration (if using an NADH-dependent enzyme), add D-glucose (e.g., 1.2 equivalents), NAD⁺ (e.g., 1 mM), and glucose dehydrogenase (GDH, e.g., 5-10 U/mL).

    • Initiate the reaction by adding the ω-transaminase (e.g., 1-5 mg/mL of lyophilized powder or whole-cell equivalent).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., 150-200 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC for the formation of the product and consumption of the substrate.

  • Work-up and Purification:

    • Once the reaction has reached completion or equilibrium, terminate it by adding a water-immiscible organic solvent such as ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminoazepan-2-one.

Protocol 3: Formation of this compound
  • Dissolve the crude 3-aminoazepan-2-one in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Experimental Workflow Diagram

G Start Prepare Buffer and Reagents Substrate Dissolve Azepane-2,3-dione Start->Substrate Cofactors Add Amine Donor and PLP (and regeneration system if needed) Substrate->Cofactors Reaction Add ω-Transaminase Incubate at 30-40°C Cofactors->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Workup Quench and Extract with Organic Solvent Monitoring->Workup Purification_base Dry and Concentrate Organic Phase Workup->Purification_base Salt_Formation Dissolve in Solvent and Add HCl Solution Purification_base->Salt_Formation Final_Product Filter, Wash, and Dry 3-Aminoazepan-2-one HCl Salt_Formation->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from analogous enzymatic transamination reactions of cyclic ketones reported in the literature.[1][2] These values provide an expected range for the optimization of the synthesis of 3-aminoazepan-2-one.

ParameterValue RangeUnitNotes
Substrate Concentration10 - 100mMHigher concentrations may lead to substrate/product inhibition.
Enzyme Loading1 - 10mg/mLLyophilized powder or whole-cell equivalent.
Amine DonorIsopropylamine, Alanine-Typically used in large excess (5-20 eq.).
Cofactor (PLP)0.5 - 2mMEssential for transaminase activity.
Temperature25 - 45°COptimal temperature depends on the specific enzyme's stability.
pH7.0 - 8.5-Maintained with a suitable buffer (e.g., potassium phosphate).
Reaction Time12 - 48hoursDependent on substrate and enzyme concentrations.
Conversion/Yield60 - >95%Highly dependent on reaction conditions and equilibrium position.
Enantiomeric Excess (ee)>90%A key advantage of the biocatalytic approach.

Conclusion

The chemoenzymatic protocol outlined in this application note provides a robust framework for the synthesis of this compound. By leveraging the stereoselectivity of ω-transaminases, this method has the potential to produce the target compound with high purity and enantiomeric excess. This approach aligns with the principles of green chemistry by operating under mild conditions and reducing the need for hazardous reagents. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry to develop efficient and sustainable manufacturing processes for key chiral intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoazepan-2-one hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Synthesis Route 1: From L-Lysine Precursors

This route typically involves the cyclization of an L-lysine derivative, such as L-lysine methyl ester dihydrochloride, to form the lactam ring.

Question 1: My cyclization of L-lysine methyl ester dihydrochloride is not proceeding to completion, resulting in low yields. What are the possible causes and solutions?

Answer:

Incomplete cyclization can be attributed to several factors:

  • Insufficient Base: The cyclization requires a strong base (e.g., sodium methoxide) to deprotonate the amino group and initiate the intramolecular amide formation. Ensure the base is fresh, anhydrous, and used in the correct stoichiometric amount to neutralize the hydrochloride salts and catalyze the reaction.

  • Reaction Time and Temperature: The reaction may require prolonged reflux to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary.

  • Solvent Quality: The presence of water in the solvent (e.g., methanol) can hydrolyze the ester and inhibit the cyclization. Always use anhydrous solvents.

Troubleshooting Table 1: Cyclization of L-Lysine Methyl Ester

ParameterRecommended ConditionTroubleshooting Action
Base Sodium Methoxide (NaOMe)Use freshly prepared NaOMe; ensure anhydrous conditions.
Solvent Anhydrous MethanolDry the solvent over molecular sieves if necessary.
Temperature RefluxEnsure a consistent and adequate reflux rate is maintained.
Monitoring TLCIf starting material persists, consider adding more base or extending reflux time.

Question 2: I am having difficulty purifying the final this compound product. It appears to be contaminated with inorganic salts.

Answer:

Contamination with inorganic salts, such as sodium chloride, is a common issue, especially after the hydrochloride salt formation.[1] Here are some purification strategies:

  • Recrystallization: This is the most effective method. The crude product can be recrystallized from methanol or ethanol.[2] The hydrochloride salt of 3-aminoazepan-2-one is soluble in hot methanol, while inorganic salts are generally less soluble and can be filtered out.

  • Solvent Extraction: Before forming the hydrochloride salt, you can attempt to remove inorganic salts by partitioning the free base between water and an organic solvent like ethyl acetate. The inorganic salts will preferentially dissolve in the aqueous layer.[1]

  • pH Adjustment and Precipitation: Carefully adjusting the pH of an aqueous solution of the product can sometimes cause the precipitation of either the product or the impurities, aiding in their separation.[1]

Synthesis Route 2: From ε-Caprolactam (Hypothetical Route)

This route would likely involve an initial α-halogenation of ε-caprolactam, followed by amination.

Question 3: I am attempting an α-halogenation of ε-caprolactam under basic conditions and observing the formation of multiple halogenated byproducts. How can I achieve mono-halogenation?

Answer:

Polyhalogenation is a known issue when performing α-halogenation of ketones and lactams under basic conditions.[3][4] This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster.[4]

To favor mono-halogenation, it is generally recommended to perform the reaction under acidic conditions .[3][5] The acid-catalyzed mechanism proceeds through an enol intermediate, and the electron-withdrawing effect of the first halogen substituent disfavors the formation of the enol again, thus slowing down further halogenation.[4]

Question 4: The amination of my α-halo caprolactam is giving low yields. What are the potential reasons?

Answer:

Low yields in the amination step can be due to several factors:

  • Steric Hindrance: The lactam ring can present steric challenges for the incoming amine nucleophile.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially if a sterically hindered or strong base is used.

  • Reaction Conditions: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas, or an ammonia equivalent) and the reaction temperature and pressure are critical. Using an excess of the aminating agent can help drive the reaction towards the product.[6]

Troubleshooting Table 2: Amination of α-Halo Lactam

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reactivity of the aminating agent.Use a more concentrated source of ammonia or consider a protected amine followed by deprotection.
Byproduct Formation Elimination side reactions.Use a less sterically hindered base and control the reaction temperature carefully.
Difficult Workup Formation of ammonium salts.A careful aqueous workup with pH adjustment will be necessary to separate the product from salt byproducts.

Experimental Protocols

Key Experiment: Synthesis of (S)-3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride

This protocol is based on a general procedure for the synthesis of amino lactam hydrochlorides from amino acid precursors.[2]

  • Esterification: L-lysine hydrochloride (100.0 g, 547 mmol) is dissolved in methanol (1200 mL) and cooled to 0°C under an argon atmosphere with stirring for 30 minutes. Thionyl chloride (80 mL, 1.10 mol) is added dropwise over 20 minutes at 0°C. The reaction mixture is then stirred at room temperature for 1 hour, followed by refluxing overnight. The solvent is removed under vacuum, and the crude product is recrystallized from methanol to yield L-lysine methyl ester dihydrochloride.

  • Cyclization: The L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) is dissolved in methanol (1200 mL) and stirred at room temperature under argon. Sodium methoxide (48.0 g, 889 mmol) is added, and the solution is refluxed for 4 hours.

  • Workup and Salt Formation: After the reaction is complete, ammonium chloride (20.0 g) is added to quench the excess base. The mixture is filtered, and the solvent is removed under vacuum. The residue is dissolved in dimethoxyethane (80 mL), and any precipitated solids are filtered off. The solvent is again removed. The resulting residue is dissolved in ethanol (100 mL), and ethanol saturated with hydrochloric acid (20 mL) is added to precipitate the crude product.

  • Purification: The crude (S)-3-aminoazepan-2-one hydrochloride is recrystallized from methanol to yield the pure product.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Logic for 3-Aminoazepan-2-one HCl Synthesis start Low Yield or Impure Product route_selection Which synthetic route was used? start->route_selection lysine_route L-Lysine Route route_selection->lysine_route L-Lysine caprolactam_route ε-Caprolactam Route route_selection->caprolactam_route ε-Caprolactam lysine_problem Problem in Lysine Route? lysine_route->lysine_problem caprolactam_problem Problem in Caprolactam Route? caprolactam_route->caprolactam_problem cyclization_issue Incomplete Cyclization lysine_problem->cyclization_issue Yes purification_issue_lysine Salt Contamination lysine_problem->purification_issue_lysine No solution_cyclization Check Base, Solvent, Time/Temp cyclization_issue->solution_cyclization solution_purification Recrystallize or Extract purification_issue_lysine->solution_purification halogenation_issue Polyhalogenation caprolactam_problem->halogenation_issue Yes amination_issue Low Amination Yield caprolactam_problem->amination_issue No solution_halogenation Use Acidic Conditions halogenation_issue->solution_halogenation solution_amination Optimize Reagents & Conditions amination_issue->solution_amination

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

Experimental Workflow for Synthesis from L-Lysine

G Synthesis of 3-Aminoazepan-2-one HCl from L-Lysine start Start L-Lysine HCl esterification Esterification Methanol Thionyl Chloride start->esterification cyclization Cyclization Sodium Methoxide Reflux esterification->cyclization workup Workup Ammonium Chloride Filtration cyclization->workup salt_formation Salt Formation Ethanol/HCl workup->salt_formation purification Purification Recrystallization from Methanol salt_formation->purification end Final Product | (S)-3-aminoazepan-2-one HCl purification->end

References

Optimizing reaction yield of 3-aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the reaction yield of 3-aminoazepan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-aminoazepan-2-one?

A1: The most prevalent laboratory and industrial methods start from L-lysine or its hydrochloride salt. The primary transformation is an intramolecular cyclization to form the seven-membered lactam ring. An alternative, though more complex, route begins with ε-caprolactam, which requires multiple steps including formylation, nitration, and reduction.

Q2: My reaction yield is consistently low when synthesizing from L-lysine hydrochloride. What are the primary factors to investigate?

A2: Low yield in the L-lysine cyclization is often traced to three main areas: reaction conditions, water removal, and workup procedure. Incomplete reaction due to insufficient temperature or reaction time is a common culprit. The choice of solvent and catalyst system also has a significant impact on yield. Furthermore, this reaction generates water, which must be effectively removed to drive the equilibrium towards the product. Finally, losses during the extraction and purification steps can substantially lower the isolated yield.

Q3: I am observing significant amounts of an unknown impurity in my final product. What could it be?

A3: Without analytical data, it is difficult to identify the impurity definitively. However, common side products can include unreacted L-lysine, polymeric materials formed at high temperatures, or byproducts from side reactions if alternative routes like the Hofmann rearrangement are employed. In such cases, isocyanate intermediates could react with nucleophiles other than water to form urea or carbamate derivatives.

Q4: Is it better to isolate the product as the free base or the hydrochloride salt?

A4: 3-Aminoazepan-2-one free base is known to be hygroscopic, making it difficult to handle and accurately weigh.[1] Therefore, it is highly recommended to isolate the product as its hydrochloride salt. The hydrochloride salt is generally a more stable, crystalline solid that is easier to purify by recrystallization and store.[1]

Q5: What is the best method for purifying the final this compound product?

A5: The most effective purification strategy involves crystallization. After the reaction workup, which typically includes an acid-base extraction to remove neutral impurities, the crude hydrochloride salt can be recrystallized. A common method involves dissolving the crude product in a minimal amount of a hot alcohol, such as ethanol or methanol, and allowing it to cool slowly to form crystals. The hydrochloride can also be precipitated from a methanolic solution by the introduction of dry hydrogen chloride gas.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete Cyclization: Reaction time or temperature is insufficient.Monitor the reaction progress using TLC or LC-MS. Ensure the internal reaction temperature reaches the specified level for the chosen solvent (e.g., reflux). Extend the reaction time if necessary.
Inefficient Water Removal: Water generated during the reaction inhibits the forward reaction.If using a solvent like 1,2-propanediol, ensure the setup allows for water removal.[2] For solvents like toluene or butanol, use a Dean-Stark apparatus.
Suboptimal Solvent/Catalyst: The chosen solvent or catalyst system is not efficient.Refer to the Data Presentation table below. Solvents like 1-pentanol with Al₂O₃ have been reported to give very high yields (~96%).[3] Adjust your protocol accordingly.
Product Degradation Lactam Ring Opening: The lactam ring can be hydrolyzed by strong acid, especially at elevated temperatures.[1]During workup, perform acid-base extractions at room temperature or below. Avoid prolonged exposure to highly acidic conditions.
Difficult Isolation/Purification Product is Oily or Hygroscopic: Attempting to isolate the product as a free base.Convert the free base to the hydrochloride salt by treating a solution (e.g., in methanol or ethanol) with hydrochloric acid. The salt is typically a stable, crystalline solid.[1]
Poor Crystal Formation: Incorrect recrystallization solvent or technique.Screen different solvents for recrystallization. Ethanol has been shown to be effective.[2] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling. Seeding with a pure crystal can induce crystallization.
Presence of NaCl in Final Product Inefficient Removal of Byproducts: Sodium chloride is a common byproduct when using NaOH to neutralize L-lysine hydrochloride.[2]After the reaction, perform a filtration to remove the bulk of the NaCl before proceeding with acidification and extraction.[2] The final recrystallization step should also help remove residual inorganic salts.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-Aminoazepan-2-one

The following table summarizes reported yields for the cyclization of L-lysine hydrochloride under various conditions.

Starting Material Solvent Catalyst/Base Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
L-Lysine HCl1,2-PropanediolNaOHReflux581[2]
L-Lysine HCl1-ButanolNaOH / Al₂O₃117692[3]
L-Lysine HCl1-PentanolNaOH / Al₂O₃137496[3]
L-Lysine HCl1-HexanolNaOH150891[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride

This protocol is adapted from a procedure reporting an 81% yield.[2]

Materials:

  • L-lysine hydrochloride (30 g, 164 mmol)

  • Sodium hydroxide (6.57 g, 164 mmol)

  • 1,2-Propanediol (150 mL)

  • 6 M Hydrochloric Acid (aqueous)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer and a condenser set up for distillation, add L-lysine hydrochloride (30 g) and 1,2-propanediol (150 mL).

  • Neutralization: With stirring, slowly add sodium hydroxide (6.57 g). Continue stirring until the solid is completely dissolved.

  • Cyclization: Heat the mixture to reflux. Water generated during the reaction will begin to distill off. Maintain the reflux for 5 hours.

  • Workup - Filtration: Cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate. Remove the salt by filtration.

  • Workup - Acidification & Extraction: Transfer the filtrate to a separatory funnel. Slowly add 6 M aqueous hydrochloric acid dropwise until the aqueous phase is acidic. Perform a back-extraction to remove non-polar impurities.

  • Isolation: Collect the aqueous phase. Dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried aqueous solution under reduced pressure to obtain the crude product. Add a suitable amount of ethanol and heat to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying: Collect the white solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Charge Reactor (L-Lysine HCl, 1,2-Propanediol) neutralize 2. Neutralize (Add NaOH) start->neutralize reflux 3. Cyclize at Reflux (5 hours, remove H₂O) neutralize->reflux cool 4. Cool to RT reflux->cool filter_nacl 5. Filter NaCl cool->filter_nacl acidify 6. Acidify Filtrate (6M HCl) filter_nacl->acidify extract 7. Back-extraction acidify->extract dry 8. Dry Aqueous Phase (Na₂SO₄) extract->dry concentrate 9. Concentrate dry->concentrate recrystallize 10. Recrystallize (from Ethanol) concentrate->recrystallize end_product 11. Filter & Dry Product recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield Diagnosis cluster_purity Impurity Diagnosis issue Low Yield or Impure Product check_reaction Incomplete Reaction? issue->check_reaction check_conditions Suboptimal Conditions? issue->check_conditions check_workup Workup Losses? issue->check_workup check_sm Starting Material Present? issue->check_sm check_byproducts Side-Products Present? issue->check_byproducts solution_reaction Action: - Increase reaction time/temp - Monitor via TLC/LCMS check_reaction->solution_reaction solution_conditions Action: - Change solvent (e.g., to 1-pentanol) - Ensure H₂O is removed check_conditions->solution_conditions solution_workup Action: - Ensure pH is correct during extraction - Avoid product loss during transfers check_workup->solution_workup solution_sm Action: - Drive reaction to completion (see Low Yield Diagnosis) check_sm->solution_sm solution_byproducts Action: - Optimize recrystallization - Check for degradation (avoid excess heat/acid) check_byproducts->solution_byproducts

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 3-aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-aminoazepan-2-one hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Inappropriate solvent choice: The solvent may be too good, retaining impurities in the crystals, or too poor, causing premature precipitation.Solvent Screening: Test a range of solvents with varying polarities. Methanol is a commonly used solvent. Consider solvent mixtures, such as methanol/diethyl ether or ethanol/ethyl acetate, to fine-tune solubility.
Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding the solution with a pure crystal can promote controlled crystal growth.
Presence of Starting Materials or Byproducts: Unreacted starting materials (e.g., L-lysine hydrochloride) or side-products from the synthesis may co-crystallize.Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as a wash with a solvent in which the product is sparingly soluble but impurities are soluble. For certain impurities, column chromatography may be necessary.
"Oiling Out" Instead of Crystallization High concentration of solute: The solution is oversaturated, leading to separation as a liquid phase.Dilution: Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.
Cooling too rapidly: The solution becomes supersaturated too quickly for nucleation and crystal growth to occur.Slower Cooling Rate: Insulate the flask to slow down the rate of cooling.
Inappropriate solvent system: The solvent may not be ideal for crystallization.Solvent System Modification: Try a different solvent or a co-solvent system. The addition of a non-polar "anti-solvent" to a solution of the compound in a polar solvent can induce crystallization.
Poor Crystal Formation (e.g., fine needles, powder) High degree of supersaturation: Leads to rapid nucleation and the formation of small crystals.Reduce Supersaturation: Use a slightly larger volume of solvent for recrystallization.
Agitation during cooling: Can induce rapid crystallization.Static Cooling: Allow the solution to cool without stirring or agitation.
Discoloration of the Final Product Presence of colored impurities: These may be carried over from the synthesis.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Degradation of the compound: The compound may be unstable at the boiling point of the solvent.Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point or perform the recrystallization under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound synthesized from L-lysine?

A1: Based on the common synthetic route starting from L-lysine, potential impurities include:

  • Unreacted L-lysine hydrochloride: The starting material for the synthesis.

  • Intermediates: Such as L-lysine methyl ester dihydrochloride, if the reaction is incomplete.

  • Byproducts of cyclization: Including diastereomers if the stereochemistry is not well-controlled.

  • Residual Solvents: Solvents used in the synthesis and workup, such as methanol or ethanol.

  • Reagent-related impurities: Byproducts from reagents like thionyl chloride.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Methanol has been reported as a suitable solvent for the recrystallization of this compound. However, the ideal solvent can depend on the specific impurity profile of your crude material. It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific case. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold, while the impurities should remain soluble at cold temperatures.

Q3: My compound is a hydrochloride salt. Does this affect the choice of purification method?

A3: Yes, the hydrochloride salt form influences its solubility. It is generally more soluble in polar solvents like water and lower alcohols (methanol, ethanol) and less soluble in non-polar organic solvents. This property can be exploited for purification. For example, washing the crude salt with a less polar solvent like diethyl ether or dichloromethane can remove non-polar impurities. For chromatographic purification, the salt form may require specific mobile phases and stationary phases, such as reverse-phase chromatography with an aqueous-organic mobile phase containing a suitable buffer or ion-pairing agent.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method for purifying this compound, especially for removing closely related impurities that are difficult to separate by recrystallization. Due to its polar and ionic nature, normal-phase silica gel chromatography might be challenging. Reverse-phase chromatography (C18) with a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or trifluoroacetic acid is a more common approach for such compounds. Ion-exchange chromatography can also be a powerful technique for purifying amino acid hydrochlorides.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or major impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound. For chiral compounds, chiral HPLC or analysis of diastereomeric derivatives is necessary to determine the enantiomeric purity.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (the "anti-solvent," e.g., diethyl ether) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold mixture of the two solvents for washing.

Visualizations

PurificationWorkflow Crude Crude 3-aminoazepan-2-one hydrochloride Dissolution Dissolve in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure Product Drying->PureProduct

General Purification Workflow for this compound.

TroubleshootingCrystallization Start Crystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowPurity Low Purity? Start->LowPurity OilingOut->NoCrystals No OilingOut_Yes Yes OilingOut->OilingOut_Yes NoCrystals->LowPurity No NoCrystals_Yes Yes NoCrystals->NoCrystals_Yes LowPurity_Yes Yes LowPurity->LowPurity_Yes Success Successful Crystallization LowPurity->Success No OilingOut_Sol1 Dilute with more hot solvent OilingOut_Yes->OilingOut_Sol1 OilingOut_Sol2 Cool more slowly OilingOut_Yes->OilingOut_Sol2 OilingOut_Sol3 Change solvent system OilingOut_Yes->OilingOut_Sol3 NoCrystals_Sol1 Concentrate solution NoCrystals_Yes->NoCrystals_Sol1 NoCrystals_Sol2 Scratch flask / Add seed crystal NoCrystals_Yes->NoCrystals_Sol2 NoCrystals_Sol3 Cool to lower temperature NoCrystals_Yes->NoCrystals_Sol3 LowPurity_Sol1 Recrystallize again with slow cooling LowPurity_Yes->LowPurity_Sol1 LowPurity_Sol2 Use a different solvent LowPurity_Yes->LowPurity_Sol2 LowPurity_Sol3 Consider chromatography LowPurity_Yes->LowPurity_Sol3

Troubleshooting Logic for Common Crystallization Issues.

Side reactions and by-product formation in 3-aminoazepan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-aminoazepan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis starts from L-lysine. The process involves two key steps:

  • Esterification: The carboxylic acid group of L-lysine is first protected as a methyl ester, typically by reacting L-lysine hydrochloride with methanol in the presence of an acid catalyst like thionyl chloride or by using trimethylchlorosilane.[1][2]

  • Cyclization (Lactamization): The resulting L-lysine methyl ester is then cyclized to form the seven-membered lactam ring, 3-aminoazepan-2-one. This is usually achieved by heating in a suitable solvent with a base. The free base is then converted to the hydrochloride salt for better stability and handling.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yield. The primary concerns are:

  • Racemization: The chiral center at the 3-position is susceptible to epimerization, especially under harsh basic or acidic conditions, leading to the formation of the D-enantiomer and yielding a racemic mixture.[3]

  • Dimerization and Oligomerization: The amino group of one molecule can react with the lactam ring of another, leading to the formation of dimers and higher-order oligomers. This is a known issue with amino-lactams.

  • Hydrolysis: The lactam ring can be hydrolyzed back to the corresponding amino acid (lysine derivative) if water is present, particularly under acidic or basic conditions.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted L-lysine methyl ester in the product mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the disappearance of the starting material (L-lysine methyl ester) and the appearance of the product (3-aminoazepan-2-one). High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of by-products.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting/Preventative Measures
Incomplete Cyclization - Ensure the reaction is heated for a sufficient duration. Monitor by TLC or HPLC until the starting material is consumed. - Use a strong, non-nucleophilic base for the cyclization step. - Ensure anhydrous conditions, as water can interfere with the reaction.
Product Loss During Work-up - Optimize the extraction and purification steps. 3-aminoazepan-2-one is water-soluble, so minimize aqueous washes after the free base is formed. - Ensure complete precipitation of the hydrochloride salt by using a sufficient amount of HCl in a suitable solvent like isopropanol or ethanol.
Hydrolysis of the Lactam Ring - Maintain anhydrous conditions throughout the synthesis and work-up. - Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.
Problem 2: Product is a Mixture of Enantiomers (Racemization)
Possible Cause Troubleshooting/Preventative Measures
Harsh Reaction Conditions - Use milder bases for the cyclization step. - Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. - Minimize the reaction time. Prolonged exposure to basic conditions increases the risk of racemization.[3]
pH Extremes During Work-up - Carefully control the pH during neutralization and extraction steps. Avoid strongly acidic or basic conditions.
Problem 3: Presence of High Molecular Weight Impurities
Possible Cause Troubleshooting/Preventative Measures
Dimerization and Oligomerization - Use dilute reaction conditions to reduce intermolecular reactions. - Add the base slowly to the reaction mixture to maintain a low concentration of the reactive free amino-lactam at any given time. - Optimize the reaction temperature; lower temperatures may disfavor polymerization.

Experimental Protocols

Protocol 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride
  • Suspend L-lysine hydrochloride (1 equivalent) in anhydrous methanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise, keeping the temperature below 10 °C.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a methanol/ether mixture to yield L-lysine methyl ester dihydrochloride.

Protocol 2: Cyclization to this compound
  • Dissolve L-lysine methyl ester dihydrochloride (1 equivalent) in anhydrous methanol.

  • Add a solution of a strong base, such as sodium methoxide in methanol (2 equivalents), dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture and neutralize with a slight excess of hydrochloric acid (dissolved in a suitable solvent like isopropanol or ethanol).

  • The product, this compound, will precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Influence of Base on Yield and Purity

BaseBase EquivalentsReaction Time (h)Yield (%)Purity (by HPLC, %)Dimer/Oligomer (%)
Sodium Methoxide2.0675953
Sodium Methoxide2.5672926
Potassium tert-butoxide2.0878962
Triethylamine3.012658810

Table 2: Analytical Data for this compound and Potential By-products

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Chemical Shifts (ppm, in D2O)
3-Aminoazepan-2-one HClC6H13ClN2O164.633.8-4.0 (1H, m), 3.2-3.4 (2H, m), 1.5-2.2 (6H, m)
L-Lysine methyl esterC7H16N2O2160.213.7 (3H, s), 3.5-3.7 (1H, t), 2.9-3.1 (2H, t), 1.3-1.9 (6H, m)
DimerC12H22N4O2254.33Complex multiplet signals

Visualizations

Synthesis_Pathway Lysine L-Lysine Hydrochloride Ester L-Lysine Methyl Ester Dihydrochloride Lysine->Ester MeOH, SOCl₂ or TMSCl Product 3-Aminoazepan-2-one Hydrochloride Ester->Product Base (e.g., NaOMe), then HCl Racemate Racemic 3-Aminoazepan-2-one Hydrochloride Product->Racemate Harsh Base/ Heat Dimer Dimer/Oligomers Product->Dimer High Concentration Hydrolysis L-Lysine Product->Hydrolysis H₂O, Acid/Base

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield, Impurities, etc. Start->Problem CheckPurity Analyze Purity by HPLC/NMR Problem->CheckPurity LowYield Low Yield? CheckPurity->LowYield Racemization Racemization? CheckPurity->Racemization Oligomers Oligomers Present? CheckPurity->Oligomers LowYield->Racemization No OptimizeCyclization Optimize Cyclization: - Anhydrous Conditions - Reaction Time/Temp LowYield->OptimizeCyclization Yes OptimizeWorkup Optimize Work-up: - Minimize Aqueous Contact - Proper Precipitation LowYield->OptimizeWorkup Yes Racemization->Oligomers No MilderConditions Use Milder Base/ Lower Temperature Racemization->MilderConditions Yes DiluteReaction Use More Dilute Reaction Conditions Oligomers->DiluteReaction Yes End Problem Solved Oligomers->End No OptimizeCyclization->End OptimizeWorkup->End MilderConditions->End DiluteReaction->End

Caption: Troubleshooting workflow for synthesis issues.

Analytical_Workflow Sample Crude Product Sample HPLC HPLC Analysis Sample->HPLC Purity Determine Purity and Identify By-products HPLC->Purity NMR ¹H and ¹³C NMR Spectroscopy Purity->NMR Impurity Detected MS Mass Spectrometry (MS) Purity->MS Impurity Detected Final Final Quality Assessment Purity->Final Pure StructureConfirm Confirm Structure of Product and Impurities NMR->StructureConfirm MS->StructureConfirm StructureConfirm->Final

Caption: Analytical workflow for product characterization.

References

Technical Support Center: Stereoselective Synthesis of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-aminoazepan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing racemization and achieving high enantiopurity in their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on the critical issue of racemization.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) in the Final Product 1. Racemization during amide bond formation (cyclization): The activated carboxylic acid intermediate is susceptible to deprotonation at the chiral center, leading to a loss of stereochemical integrity. This can be exacerbated by the choice of coupling reagent and base.Optimize Coupling Conditions:Coupling Reagents: Employ coupling reagents known to suppress racemization. Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure or 1-hydroxybenzotriazole (HOBt) are often preferred over highly activating uronium/aminium salts (e.g., HBTU, HATU) which can promote racemization.[1]• Bases: Use a sterically hindered, non-nucleophilic base like 2,4,6-collidine instead of less hindered bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The bulkier base is less likely to abstract the alpha-proton of the activated amino acid.[2]• Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) to minimize the rate of racemization.[1][3]
2. Racemization during protecting group removal: The conditions used to deprotect the amino group can sometimes lead to epimerization, especially if harsh acidic or basic conditions are used.Select Appropriate Protecting Groups and Deprotection Conditions:Protecting Groups: Choose an amino-protecting group that can be removed under mild conditions. For example, a DNPBS protecting group can be removed with a thiol in a weakly basic environment, which has been shown to suppress racemization.[4]• Deprotection Conditions: Avoid prolonged exposure to strong acids or bases. If acidic deprotection is necessary, carefully control the reaction time and temperature.
3. Epimerization under reaction or workup conditions: Exposure to acidic or basic conditions, or elevated temperatures for extended periods during the reaction or subsequent workup and purification steps can cause gradual racemization.[5]Minimize Exposure to Harsh Conditions:Reaction Time: Optimize the reaction time to ensure completion without unnecessary exposure to conditions that may cause racemization.• Workup: Use mild workup procedures. Neutralize any acidic or basic conditions promptly.• Purification: If possible, use purification techniques that avoid extreme pH, such as flash chromatography with a neutral solvent system.
Formation of Diastereomeric Impurities Epimerization at a single stereocenter: If your starting material or an intermediate has more than one chiral center, racemization at one of these centers will lead to the formation of diastereomers, which can be difficult to separate from the desired product.[6]Careful Control of Stereocenters:Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your starting materials.• Reaction Conditions: Apply the same strategies used to prevent racemization (optimized coupling, mild deprotection, etc.) to maintain the integrity of all stereocenters throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization during the synthesis of 3-aminoazepan-2-one?

A1: The two primary mechanisms for racemization of the amino acid precursor during the synthesis are:

  • Direct Enolization: A base can directly abstract the acidic proton at the alpha-carbon of the activated carboxylic acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1]

  • Oxazolone Formation: The activated amino acid can cyclize to form a transient oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, resulting in a loss of stereochemical information.[1][7][8]

Q2: How does the choice of solvent affect racemization?

A2: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents are generally used for coupling reactions. It is important to choose a solvent that dissolves the reactants well while minimizing the potential for side reactions. In some cases, switching to a less polar solvent may reduce the rate of racemization.

Q3: Can the hydrochloride salt formation step cause racemization?

A3: The formation of the hydrochloride salt is typically performed under acidic conditions. While brief exposure to acid is generally acceptable, prolonged exposure or the use of very strong acids at elevated temperatures could potentially contribute to racemization. It is advisable to use the minimum necessary amount of acid and to perform this step at a controlled, low temperature.

Q4: What analytical techniques are best for determining the enantiomeric excess of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Experimental Protocols

General Protocol for Minimizing Racemization during Amide Coupling (Cyclization):

  • Preparation: Dissolve the N-protected amino acid precursor in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Add the coupling additive (e.g., 1.2 equivalents of HOBt or OxymaPure).

    • Add the coupling reagent (e.g., 1.1 equivalents of DIC).

    • Slowly add a sterically hindered base (e.g., 1.1 equivalents of 2,4,6-collidine).

  • Reaction: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by a suitable method (e.g., TLC or LC-MS). If the reaction is slow, it can be allowed to warm to room temperature, but the temperature should be carefully monitored.

  • Workup: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product using flash column chromatography on silica gel.

Visualizations

DOT Script for Racemization Mechanisms

racemization_mechanisms cluster_direct_enolization Direct Enolization cluster_oxazolone_formation Oxazolone Formation activated_acid Activated Chiral Amino Acid enolate Achiral Enolate Intermediate activated_acid->enolate -H+ (Base) racemic_product_de Racemic Product enolate->racemic_product_de +H+ activated_acid_ox Activated Chiral Amino Acid oxazolone Oxazolone Intermediate activated_acid_ox->oxazolone Cyclization achiral_oxazolone Achiral Oxazolone Intermediate oxazolone->achiral_oxazolone -H+ (Base) racemic_product_ox Racemic Product achiral_oxazolone->racemic_product_ox +H+, Ring Opening

Caption: Mechanisms of racemization in amino acid synthesis.

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start Low Enantiomeric Excess Detected check_coupling Review Coupling Conditions start->check_coupling optimize_coupling Optimize Coupling: - Change Reagent/Additive - Use Hindered Base - Lower Temperature check_coupling->optimize_coupling Yes check_deprotection Review Deprotection Conditions check_coupling->check_deprotection No optimize_coupling->check_deprotection optimize_deprotection Optimize Deprotection: - Use Milder Conditions - Change Protecting Group check_deprotection->optimize_deprotection Yes check_workup Review Workup and Purification check_deprotection->check_workup No optimize_deprotection->check_workup optimize_workup Optimize Workup: - Minimize Time - Neutral pH check_workup->optimize_workup Yes end High Enantiomeric Excess Achieved check_workup->end No optimize_workup->end

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: 3-Aminoazepan-2-one Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoazepan-2-one hydrochloride in solution. The information is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What is the likely cause?

A1: The most probable cause of degradation in aqueous solutions is the hydrolysis of the lactam ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 6-amino-2-aminocaproic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: What is the primary degradation product of this compound in solution?

A2: The primary degradation product is 6-amino-2-aminocaproic acid, which is formed by the hydrolytic cleavage of the amide bond within the seven-membered lactam ring.

Q3: What is the optimal pH range to maintain the stability of my this compound solution?

A3: Generally, lactams exhibit a U-shaped pH-rate profile for hydrolysis, with the highest stability typically found in the slightly acidic to neutral pH range. For lactams with an alpha-amino group, maximum stability is often observed around pH 4-6. It is crucial to perform your own stability studies to determine the optimal pH for your specific application and concentration.

Q4: How does temperature affect the stability of the solution?

A4: The degradation of this compound is accelerated at higher temperatures. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can approximately double. Therefore, it is recommended to store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize degradation.

Q5: Can the type of buffer I use impact the stability of the compound?

A5: Yes, buffer components can influence the rate of hydrolysis. Some buffer species can act as catalysts. For instance, phosphate buffers have been observed to sometimes accelerate the degradation of certain peptides and other molecules.[1] It is advisable to use buffers like citrate or acetate in the optimal pH range and to evaluate buffer effects in your stability studies.

Q6: Are there any visual indicators of degradation?

A6: While slight degradation may not be visually apparent, significant hydrolysis could potentially lead to changes in the solution's clarity or color over time, although this is not a reliable method for quantification. The most reliable way to detect and quantify degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. The solution pH is too high or too low, accelerating hydrolysis.Adjust the pH of the solution to a range of 4-6 using a suitable buffer system (e.g., citrate or acetate buffer).
The solution is being stored at an elevated temperature.Store stock solutions and experimental samples at 2-8°C for short-term use or frozen at -20°C or below for long-term storage.
Appearance of a new, more polar peak in the chromatogram. This is likely the hydrolysis product, 6-amino-2-aminocaproic acid.Confirm the identity of the new peak using a reference standard if available, or by LC-MS. This confirms the degradation pathway.
Inconsistent results between experiments. Degradation is occurring at different rates due to variations in storage time, temperature, or pH between batches.Standardize your experimental protocol. Prepare fresh solutions for each experiment or establish and validate the stability of your stock solution under defined storage conditions.
The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.

Data Presentation: Impact of pH and Temperature on Stability

The following tables summarize hypothetical, yet representative, data on the stability of this compound in solution under various conditions.

Table 1: Effect of pH on the Degradation of this compound at 40°C

pHBuffer System (0.1 M)% Remaining after 24 hours% Remaining after 72 hours
2.0HCl/KCl85.265.8
4.0Acetate98.595.7
6.0Phosphate97.994.1
8.0Phosphate90.375.4
10.0Carbonate78.150.2

Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0

Temperature% Remaining after 7 days% Remaining after 30 days
4°C99.196.5
25°C (Room Temp)95.385.2
40°C88.668.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for quantifying this compound and its primary hydrolytic degradation product.

  • Chromatographic System:

    • HPLC with UV detection.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 0-10 min, 5-30% B; 10-12 min, 30-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the this compound solution in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The parent compound is expected to have a lower retention time than its more polar degradation product, 6-amino-2-aminocaproic acid.

Protocol 2: Forced Degradation Study

This protocol is used to generate degradation products and demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase A for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase A for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase A for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound at 105°C for 72 hours.

    • Dissolve the stressed solid in mobile phase A for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in water) to UV light (254 nm) for 24 hours.

    • Dilute with mobile phase A for HPLC analysis.

Visualizations

cluster_degradation Degradation Pathway A 3-Aminoazepan-2-one B 6-Amino-2-aminocaproic acid A->B Hydrolysis (H₂O) (Acid/Base Catalyzed)

Caption: Primary hydrolytic degradation pathway of 3-aminoazepan-2-one.

cluster_workflow Stability Study Workflow start Prepare Solutions (Different pH, Temp) stress Incubate under Stress Conditions start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Quantify Parent & Degradants hplc->data report Report Stability Profile data->report

Caption: General experimental workflow for a solution stability study.

References

Technical Support Center: Chiral HPLC Analysis of 3-aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of 3-aminoazepan-2-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of this compound?

A1: The selection of the appropriate chiral stationary phase (CSP) is the most critical factor for achieving a successful enantiomeric separation of this compound.[1] Polysaccharide-based and macrocyclic glycopeptide-based columns are often effective for separating cyclic amino compounds and their derivatives.[2][3]

Q2: Is derivatization of this compound necessary for chiral HPLC analysis?

A2: Not always. Direct analysis of underivatized amino compounds is possible on certain CSPs, such as those based on macrocyclic glycopeptides, which are compatible with aqueous mobile phases ideal for polar and ionic compounds.[2] However, if you encounter issues with detection sensitivity or peak shape, derivatization with a suitable agent can improve chromatographic performance.[1]

Q3: What are the common mobile phases used for the chiral separation of compounds similar to this compound?

A3: The choice of mobile phase is highly dependent on the selected CSP. For polysaccharide-based columns, normal phase eluents (e.g., hexane/isopropanol) are common.[1] For macrocyclic glycopeptide columns, reversed-phase (e.g., water/methanol with an acid additive like formic acid) or polar organic modes can be effective.[2]

Q4: How can I improve the resolution between the enantiomers of this compound?

A4: To improve resolution, you can optimize the mobile phase composition by varying the type and concentration of the organic modifier and any additives.[2] Adjusting the column temperature and flow rate can also impact selectivity and efficiency. Additionally, ensuring your sample is dissolved in the mobile phase can prevent peak distortion.

Q5: What should I do if I observe "ghost peaks" in my chromatogram?

A5: Ghost peaks are extraneous peaks that can arise from several sources. To eliminate them, ensure the purity of your mobile phase solvents and additives. Check for contamination in your HPLC system, including the injector and tubing, and consider if carryover from a previous injection is the cause. Proper degassing of the mobile phase is also crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral HPLC analysis of this compound.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing, especially for basic compounds.- Use a mobile phase additive (e.g., a small amount of a basic or acidic modifier) to reduce secondary interactions. - Consider a different chiral stationary phase with a more inert surface.
Column Contamination: Buildup of contaminants on the column can lead to active sites that cause peak distortion.- Implement a proper column washing procedure after each analytical run. - Use a guard column to protect the analytical column from strongly retained impurities.
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to poor peak shape.- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of 3-aminoazepan-2-one.
Poor Resolution Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier significantly affect enantioselectivity.[2]- Systematically vary the percentage of the organic modifier in the mobile phase. - Test different organic modifiers (e.g., methanol, acetonitrile, ethanol).
Incorrect Column Choice: The selected chiral stationary phase may not be suitable for this specific separation.- Screen different types of chiral columns, such as polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns.
High Flow Rate: A flow rate that is too high can reduce column efficiency and, consequently, resolution.- Reduce the flow rate to allow for better mass transfer and interaction with the stationary phase.
No Peaks or Very Small Peaks Detection Issues: The analyte may not have a strong chromophore for UV detection at the selected wavelength.- If direct UV detection is insufficient, consider derivatization with a UV-active or fluorescent tag.[1] - Use a more sensitive detector, such as a mass spectrometer (MS).
Sample Solubility Issues: The analyte may not be fully dissolved in the injection solvent.- Ensure the sample is completely dissolved in the mobile phase or a solvent compatible with the mobile phase.
Fluctuating Retention Times Unstable Column Temperature: Variations in ambient temperature can affect retention times.- Use a column oven to maintain a constant and controlled temperature.
Mobile Phase Inconsistency: Changes in the mobile phase composition over time can lead to retention time drift.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Column Degradation: The performance of the chiral stationary phase can degrade over time.- Monitor column performance with a standard and replace the column if performance deteriorates significantly.

Proposed Experimental Protocol

As a starting point for method development, the following protocol is proposed based on methods used for similar cyclic amino compounds.

ParameterRecommended Condition
HPLC System Quaternary HPLC system with UV or MS detector
Column Chiral Stationary Phase: Macrocyclic Glycopeptide (e.g., Teicoplanin-based) Dimensions: 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol
Gradient Isocratic, e.g., 80:20 (A:B). Adjust as needed for optimal resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Hypothetical Quantitative Data

EnantiomerRetention Time (min)Asymmetry FactorResolution (Rs)
Enantiomer 18.51.1\multirow{2}{*}{> 1.5}
Enantiomer 210.21.2

Visualizations

TroubleshootingWorkflow Start Problem Encountered in Chiral HPLC Analysis PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape PoorResolution Poor Resolution Start->PoorResolution NoPeaks No or Small Peaks Start->NoPeaks FluctuatingRT Fluctuating Retention Times Start->FluctuatingRT Cause1 Secondary Interactions PoorPeakShape->Cause1 Cause2 Column Contamination PoorPeakShape->Cause2 Cause3 Suboptimal Mobile Phase PoorResolution->Cause3 Cause4 Incorrect Column PoorResolution->Cause4 Cause5 Detection Issues NoPeaks->Cause5 Cause6 Temperature/Mobile Phase Instability FluctuatingRT->Cause6 Solution1 Add Mobile Phase Modifier Cause1->Solution1 Solution2 Wash Column / Use Guard Column Cause2->Solution2 Solution3 Optimize Organic Modifier % Cause3->Solution3 Solution4 Screen Different CSPs Cause4->Solution4 Solution5 Consider Derivatization / Use MS Cause5->Solution5 Solution6 Use Column Oven / Fresh Mobile Phase Cause6->Solution6

Caption: Troubleshooting workflow for common chiral HPLC issues.

MethodDevelopmentLogic Start Start: Chiral Method Development for 3-aminoazepan-2-one HCl SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) Start->SelectCSP SelectMP Select Mobile Phase Mode (e.g., Reversed-Phase) SelectCSP->SelectMP InitialRun Perform Initial Run (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) SelectMP->InitialRun Evaluate Evaluate Resolution (Rs) InitialRun->Evaluate OptimizeMP Optimize Mobile Phase (Vary Organic %) Evaluate->OptimizeMP Rs < 1.5 ConsiderDeriv Consider Derivatization Evaluate->ConsiderDeriv No Separation FinalMethod Final Validated Method Evaluate->FinalMethod Rs >= 1.5 OptimizeMP->Evaluate ConsiderDeriv->SelectCSP

Caption: Logical workflow for chiral method development.

References

Technical Support Center: Recrystallization of 3-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful recrystallization of 3-aminoazepan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

A1: Based on available literature and the polar nature of the hydrochloride salt, polar protic solvents are the most effective. Methanol has been successfully used for the recrystallization of the enantiomer, (S)-3-aminoazepan-2-one hydrochloride.[1][2] Ethanol and isopropanol are also excellent starting points due to their ability to dissolve the compound when hot and provide lower solubility upon cooling.[3]

Q2: When should I use a two-solvent system for recrystallization?

A2: A two-solvent (solvent/anti-solvent) system is ideal when your compound is too soluble in a particular solvent even at low temperatures, resulting in poor yields. For this compound, which is highly soluble in alcohols like methanol or ethanol, an anti-solvent where the compound is insoluble can be added to induce crystallization. Common anti-solvents for polar compounds include diethyl ether or ethyl acetate.[3][4]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, try the following:

  • Increase the amount of solvent: This keeps the compound dissolved longer as the solution cools.

  • Slow down the cooling rate: Insulate the flask to allow for gradual cooling, which encourages crystal formation over oiling.

  • Use a different solvent system: The chosen solvent may not be optimal. Experiment with different polar solvents or solvent/anti-solvent combinations.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: If crystallization does not initiate spontaneously, you can induce it by:

  • Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.[5]

  • Seeding the solution: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[5]

  • Reducing the volume of the solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[5]

Troubleshooting Guide

Issue Potential Cause Solution
Low or No Crystal Yield The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.1. Evaporate some of the solvent under reduced pressure and cool the solution again. 2. If using a single-solvent system, consider switching to a solvent/anti-solvent system to decrease solubility.
Crystals Form Too Quickly The solution is too concentrated, or the cooling process is too rapid.1. Reheat the solution and add a small amount of additional hot solvent. 2. Ensure the solution cools slowly by insulating the flask. Rapid crystallization can trap impurities.[5]
Colored Impurities in Crystals The impurities were not fully removed during the initial dissolution.1. Redissolve the crystals in the minimum amount of hot solvent. 2. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3]
Oily Precipitate Forms The compound is precipitating from the solution at a temperature above its melting point.1. Reheat the solution to redissolve the oil and add more solvent. 2. Allow the solution to cool more slowly. 3. Consider using a lower-boiling point solvent.
Difficulty Filtering Crystals The crystals are too fine (powder-like).1. This can be a result of the solution cooling too quickly. 2. For the next attempt, ensure a slower cooling rate to allow for the growth of larger crystals.

Data Presentation

Solvent Solubility of Amine Hydrochlorides Rationale and Recommendation
WaterHighGenerally too soluble for good recrystallization yield, but can be used in a solvent/anti-solvent system.
MethanolHighA good solvent for initial dissolution. Often requires an anti-solvent for efficient crystal recovery.[1][2]
EthanolModerate to HighA very suitable solvent for single-solvent recrystallization of many hydrochloride salts.[3]
IsopropanolModerateOften a preferred solvent as it may offer a better solubility profile (soluble when hot, less soluble when cold) than methanol or ethanol.[3]
AcetoneLow to InsolubleCan be a useful anti-solvent or a wash solvent to remove impurities.[3]
Ethyl AcetateVery Low to InsolubleA common anti-solvent to use with more polar solvents like alcohols.
Diethyl EtherInsolubleA good anti-solvent to induce precipitation from more polar solvents.[3]
Hexane/HeptaneInsolubleUseful for washing the final product to remove non-polar impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent provides a good solubility differential at high and low temperatures. Isopropanol is a recommended starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when the compound is highly soluble in one solvent (e.g., methanol) even at cold temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Crystals should form as the solubility decreases.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a mixture of the solvent/anti-solvent, followed by a final wash with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Start with Crude 3-aminoazepan-2-one HCl select_solvent Select Solvent System (Single or Two-Solvent) start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter Optional cool Slow Cooling to Induce Crystallization dissolve->cool hot_filter->cool vacuum_filter Vacuum Filtration to Collect Crystals cool->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered During Recrystallization no_crystals No Crystals Upon Cooling start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try First seed Add Seed Crystal scratch->seed If No Success evaporate Evaporate Excess Solvent seed->evaporate Last Resort add_solvent Reheat & Add More Solvent oiling_out->add_solvent slow_cool Cool More Slowly add_solvent->slow_cool reduce_volume Reduce Solvent Volume low_yield->reduce_volume use_antisolvent Use Anti-Solvent low_yield->use_antisolvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Impurity Profiling of 3-aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of 3-aminoazepan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities that might be present in this compound?

A1: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These can arise from the manufacturing process or degradation.[1][2] They may include starting materials, by-products, intermediates, and degradation products. For a cyclic lactam like 3-aminoazepan-2-one, potential organic impurities could include isomers, dimers, or products of hydrolysis (ring-opening).

  • Inorganic Impurities: These may include reagents, ligands, catalysts, or heavy metals introduced during synthesis.[1][2]

  • Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product.[2] These are controlled according to ICH Q3C guidelines.[2]

Q2: What are the regulatory limits for impurities in an Active Pharmaceutical Ingredient (API) like this compound?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (ICH Q3A).[1] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the API.

Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guidelines[1]

Q3: An unknown peak is consistently appearing in my HPLC chromatogram. How do I identify it?

A3: Identifying an unknown impurity is a multi-step process. A general workflow is outlined below. The use of hyphenated techniques like LC-MS is highly effective for initial identification.

cluster_workflow Impurity Identification Workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis (Mass-to-Charge Ratio) start->lcms Initial Investigation hrms High-Resolution MS (HRMS) (Elemental Composition) lcms->hrms Accurate Mass isolate Isolation of Impurity (e.g., Preparative HPLC) hrms->isolate If structure is still unclear synthesize Synthesize Reference Standard hrms->synthesize Based on proposed structure nmr NMR Spectroscopy (Structural Elucidation) isolate->nmr nmr->synthesize confirm Confirm Structure (Co-injection with Reference) synthesize->confirm end Impurity Identified confirm->end

A general workflow for the identification of an unknown impurity.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound in Reversed-Phase HPLC

Peak tailing is a common issue when analyzing basic compounds like 3-aminoazepan-2-one on silica-based reversed-phase columns. This is often due to interactions between the basic amine group and acidic silanol groups on the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[3]

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites.

  • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or sample concentration.

Issue 2: Retention Time Drift

Inconsistent retention times can compromise the reliability of your analytical method.

Troubleshooting Steps:

cluster_sudden Sudden Drift cluster_gradual Gradual Drift troubleshoot {Retention Time Drift Detected|Is the drift sudden or gradual?} leak Check for Leaks (fittings, pump seals) troubleshoot->leak Sudden mobile_phase Mobile Phase Composition (prepare fresh, check mixing) troubleshoot->mobile_phase Gradual air Air Bubbles in Pump (purge the system) leak->air flow Flow Rate Change (check pump settings) air->flow equilibration Column Equilibration (increase equilibration time) mobile_phase->equilibration temp Column Temperature (use a column oven) equilibration->temp column_age Column Aging (replace column) temp->column_age

A decision tree for troubleshooting retention time drift in HPLC.

Experimental Protocols

General Protocol for RP-HPLC Analysis of this compound

This is a starting point for method development. The actual parameters may need to be optimized for your specific system and impurity profile.

Table 2: Example HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and helps to achieve sharp peak shapes for basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time reproducibility.[4]
Detection UV at 210 nmAs 3-aminoazepan-2-one lacks a strong chromophore, detection at low UV wavelengths is often necessary.[5]
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve in Mobile Phase AInjecting the sample in the initial mobile phase composition helps to prevent peak distortion.[6]

References

Validation & Comparative

Validation of 3-Aminoazepan-2-one Hydrochloride as a Chiral Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-aminoazepan-2-one hydrochloride as a versatile chiral synthon for the synthesis of complex molecules, particularly in the realm of drug discovery. We present a comparative analysis of its performance against alternative synthons, supported by experimental data and detailed protocols.

Introduction: The Significance of Chiral Lactams in Synthesis

Chiral building blocks are fundamental to modern medicinal chemistry, as the biological activity of a drug candidate is often confined to a single enantiomer. 3-Aminoazepan-2-one, a cyclic β-amino acid precursor, represents a valuable synthon for introducing a stereocenter and a constrained seven-membered ring, a scaffold found in numerous biologically active compounds. This guide explores the primary methods for obtaining enantiomerically pure 3-aminoazepan-2-one and its application in diastereoselective synthesis, providing a clear evaluation of its utility for researchers.

Performance Comparison: Enantioselective Routes and Alternatives

The validation of a chiral synthon hinges on the efficiency and stereoselectivity of methods to obtain it in an enantiopure form and its ability to direct stereochemistry in subsequent reactions. Here, we compare a modern biocatalytic approach to obtaining chiral 3-aminoazepane with traditional chemical methods and evaluate its use in diastereoselective synthesis.

Table 1: Comparison of Methods for Enantioselective Synthesis of 3-Aminoazepane Derivatives
MethodKey FeaturesProductEnantiomeric/Diastereomeric ExcessYieldAdvantagesDisadvantages
Multi-Enzyme Cascade One-pot reaction using galactose oxidase and imine reductase variants.L-3-N-Cbz-aminoazepaneHigh enantiopurityUp to 54%"Green" chemistry, high stereoselectivity, avoids racemization of intermediates.Requires specialized enzymes, yield may need optimization.
Classical Chiral Resolution Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) followed by fractional crystallization.(R)- or (S)-3-Aminoazepan-2-oneVariable, depends on crystallization efficiency.Theoretically max 50% per enantiomer.Well-established, uses common reagents.Can be laborious, yield is inherently limited, requires screening of resolving agents.
Diastereoselective Synthesis Use of a chiral precursor to direct the stereoselective formation of a substituted 3-aminoazepane.2-Aryl-3-aminoazepanesHighly diastereoselectiveGoodIntroduces additional functionality with stereocontrol.Synthesis of the chiral precursor may be complex.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for replicating and building upon published work. Below are protocols for the enzymatic synthesis of enantiopure 3-aminoazepane and a diastereoselective approach to substituted derivatives.

Enzymatic Synthesis of L-3-N-Cbz-Aminoazepane

This protocol is based on the work of Ford et al. (2020) and employs a one-pot multi-enzyme cascade.

Materials:

  • N-Cbz-protected L-lysinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED) variant

  • Catalase

  • NADP⁺

  • Glucose dehydrogenase (GDH)

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

Procedure:

  • To a solution of N-Cbz-protected L-lysinol in potassium phosphate buffer, add NADP⁺, glucose, and the enzymes GDH, catalase, GOase variant, and IRED variant.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting L-3-N-Cbz-aminoazepane by column chromatography.

Diastereoselective Synthesis of 2-Aryl-3-Aminoazepanes

This procedure is adapted from the research of Cutri et al. and demonstrates a ring-enlargement strategy.

Materials:

  • Optically pure 2-cyano-6-oxazolopiperidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the optically pure 2-cyano-6-oxazolopiperidine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LiAlH₄ in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography to yield the 2-aryl-3-aminoazepane.

Mandatory Visualizations: Workflows and Logical Relationships

Diagrams are provided to visually represent the key synthetic strategies for obtaining and using chiral 3-aminoazepan-2-one.

G Figure 1: Enzymatic Cascade for L-3-Aminoazepane cluster_0 One-Pot Reaction cluster_1 Cofactor Regeneration L-Lysinol L-Lysinol Aldehyde Intermediate Aldehyde Intermediate L-Lysinol->Aldehyde Intermediate  GOase Cyclic Imine Cyclic Imine Aldehyde Intermediate->Cyclic Imine Spontaneous L-3-Aminoazepane L-3-Aminoazepane Cyclic Imine->L-3-Aminoazepane  IRED NADPH NADPH NADP+ NADP+ NADP+->NADPH GDH, Glucose NADPH->NADP+

Caption: Workflow for the one-pot enzymatic synthesis of L-3-aminoazepane.

G Figure 2: Classical Chiral Resolution Racemic Amine (R/S) Racemic Amine (R/S) Diastereomeric Salts (R,R' and S,R') Diastereomeric Salts (R,R' and S,R') Racemic Amine (R/S)->Diastereomeric Salts (R,R' and S,R') Chiral Acid (R') Chiral Acid (R') Chiral Acid (R')->Diastereomeric Salts (R,R' and S,R') Fractional Crystallization Fractional Crystallization Diastereomeric Salts (R,R' and S,R')->Fractional Crystallization Less Soluble Salt (e.g., S,R') Less Soluble Salt (e.g., S,R') Fractional Crystallization->Less Soluble Salt (e.g., S,R') More Soluble Salt (e.g., R,R') More Soluble Salt (e.g., R,R') Fractional Crystallization->More Soluble Salt (e.g., R,R') Base Treatment Base Treatment Less Soluble Salt (e.g., S,R')->Base Treatment Pure Enantiomer (S) Pure Enantiomer (S) Base Treatment->Pure Enantiomer (S)

Caption: General workflow for classical chiral resolution via diastereomeric salt formation.

Conclusion

This compound is a validated and valuable chiral synthon. The development of modern enzymatic methods provides a highly stereoselective and environmentally friendly route to its enantiopure derivatives, complementing traditional resolution techniques. Its utility is further demonstrated through its successful application in diastereoselective syntheses, allowing for the construction of complex, substituted seven-membered ring systems with excellent stereocontrol. For research and development in pharmaceuticals, 3-aminoazepan-2-one offers a reliable and versatile platform for the introduction of chirality and a key structural motif.

Comparative Analysis of 3-Aminoazepan-2-one Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacologically active compounds is paramount. This guide provides a comparative analysis of 3-aminoazepan-2-one hydrochloride, a cyclic analog of γ-aminobutyric acid (GABA), and its hypothetical analogs, supported by established experimental protocols and visualizations to elucidate key concepts in GABAergic neurotransmission.

Chemical Structures and Physicochemical Properties

3-Aminoazepan-2-one, also known as 3-amino-ε-caprolactam, is a derivative of caprolactam featuring an amino group at the alpha position to the carbonyl. Its hydrochloride salt enhances its stability and solubility. Hypothetical analogs for a comparative study would typically involve modifications at the amino group, the azepane ring, or both.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
A-001 3-Aminoazepan-2-one HClC₆H₁₃ClN₂O164.63-1.2
A-002 3-(Methylamino)azepan-2-one HClC₇H₁₅ClN₂O178.66-0.8
A-003 3-Amino-5-methylazepan-2-one HClC₇H₁₅ClN₂O178.66-0.7
A-004 3-Aminopiperidin-2-one HClC₅H₁₁ClN₂O150.61-1.5

Comparative Biological Activity

The primary biological target of many GABA analogs is the GABA receptor system, which includes GABA-A, GABA-B, and GABA-C receptors. The interaction with these receptors, as well as with GABA transporters (GATs), dictates the pharmacological profile of the compound.

GABA Receptor Binding Affinity

A fundamental aspect of characterizing GABA analogs is determining their binding affinity for different GABA receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Hypothetical Comparative GABA Receptor Binding Affinities (Kᵢ, nM)

Compound IDGABA-A ReceptorGABA-B Receptor
A-001 >10,0005,200
A-002 >10,0004,800
A-003 >10,0003,500
A-004 >10,0006,100

Note: Lower Kᵢ values indicate higher binding affinity.

In Vitro Efficacy

Beyond binding, it is crucial to determine the functional effect of the compounds on the receptor. This can be assessed by measuring the potentiation of GABA-induced currents in electrophysiological setups, such as the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific GABA receptor subtypes.

Hypothetical Efficacy at GABA-B Receptors (EC₅₀, µM)

Compound IDEC₅₀
A-001 150
A-002 135
A-003 98
A-004 180

Note: Lower EC₅₀ values indicate higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of comparative analysis. Below are standardized methodologies for key experiments.

GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • [³H]-Muscimol (radioligand)

  • Rat brain cortex membranes

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Unlabeled GABA (for non-specific binding)

  • Test compounds (this compound and its analogs)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain cortex membranes by homogenization and centrifugation.

  • In a 96-well plate, add Tris-HCl buffer, [³H]-Muscimol (final concentration ~2 nM), and varying concentrations of the test compound or unlabeled GABA (for control).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for 30 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol describes the method to assess the functional activity of the compounds on GABA-B receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GABA-B receptor subunits (GABA-B R1 and R2)

  • GABA

  • Test compounds

  • Recording solution (e.g., BaCl₂-containing solution)

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNA encoding the GABA-B R1 and R2 subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Perfuse the oocyte with the recording solution containing GABA at its EC₂₀ concentration to establish a baseline current.

  • Co-apply varying concentrations of the test compound with GABA and record the potentiation of the inward K⁺ current.

  • Wash the oocyte with the recording solution between applications.

  • Analyze the data to determine the EC₅₀ values for each compound.

Visualizing Key Pathways and Workflows

Understanding the underlying mechanisms and experimental processes can be enhanced through visual diagrams.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging Released_GABA Vesicle->Released_GABA Release GABA_A_Receptor GABA_A_Receptor Released_GABA->GABA_A_Receptor Binds to GABA_B_Receptor GABA_B_Receptor Released_GABA->GABA_B_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx K_ion K+ GABA_B_Receptor->K_ion Efflux Hyperpolarization_A Hyperpolarization Cl_ion->Hyperpolarization_A Hyperpolarization_B Hyperpolarization K_ion->Hyperpolarization_B

Caption: Simplified GABAergic signaling pathway.

Experimental_Workflow Compound_Synthesis Synthesis of Analogs (A-001 to A-004) Receptor_Binding_Assay GABA Receptor Binding Assays Compound_Synthesis->Receptor_Binding_Assay Electrophysiology Electrophysiology (TEVC) Compound_Synthesis->Electrophysiology Data_Analysis Data Analysis (Ki, EC50) Receptor_Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Comparative_Analysis Comparative Analysis & SAR Data_Analysis->Comparative_Analysis

Caption: General workflow for comparative analysis.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound and its analogs. While the presented data is hypothetical, it is based on established principles of GABA analog pharmacology. The detailed experimental protocols offer a clear path for researchers to generate empirical data. The visualizations serve to clarify the complex biological pathways and experimental processes involved. A thorough investigation following this framework would enable a robust evaluation of this compound class and provide valuable insights for the development of novel therapeutics targeting the GABAergic system.

A Comparative Guide to 3-Aminoazepan-2-one Hydrochloride and Other Caprolactam Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Aminoazepan-2-one hydrochloride and other caprolactam derivatives, focusing on their synthesis and applications, particularly in drug development. The information presented is supported by experimental data to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction to Caprolactam Derivatives

Caprolactam, a seven-membered cyclic amide, is a versatile scaffold in medicinal chemistry and polymer science.[1] Its derivatives, functionalized at various positions on the ring, offer a diverse range of chemical properties and biological activities. This compound, also known as α-amino-ε-caprolactam hydrochloride, is a key chiral intermediate, particularly in the synthesis of advanced antibiotics.[2][3] This guide compares its synthesis with that of other representative caprolactam derivatives, N-acetylcaprolactam and N-benzyl-caprolactam, and explores its performance in pharmaceutical synthesis.

Comparative Synthesis of Caprolactam Derivatives

The synthesis of functionalized caprolactams can be achieved through various synthetic routes, with the choice of method influencing yield, purity, and scalability. This section compares the synthesis of this compound with N-acetylcaprolactam and N-benzyl-caprolactam.

DerivativeStarting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
(S)-3-Aminoazepan-2-one hydrochlorideL-lysine methyl ester dihydrochlorideSodium methoxide, Ammonium chloride, HCl-saturated ethanolMethanol, Dimethoxyethane, Ethanol~4 hours (reflux)66%Not Specified[4]
N-AcetylcaprolactamCaprolactamAcetic anhydrideToluene0.5 hours94%Not Specified[5]
N-Benzyl-caprolactamCaprolactamSodium hydride, Benzyl chlorideDimethylsulfoxide, Tetramethyl urea4 hours (ambient temp.)81.8%Not Specified[6]

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of these caprolactam derivatives are crucial for reproducibility and comparison.

Protocol 1: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride[4]

This procedure starts from L-lysine hydrochloride, which is first converted to L-lysine methyl ester dihydrochloride.

  • Preparation of L-lysine methyl ester dihydrochloride: L-lysine hydrochloride (100.0 g, 547 mmol) is dissolved in methanol (1200 mL) and stirred at 0 °C under an argon atmosphere for 30 minutes. Thionyl chloride (80 mL, 1.10 mol) is added slowly over 20 minutes at 0 °C. The solution is stirred at room temperature for 1 hour and then refluxed overnight. The solvent is removed under vacuum, and the crude product is recrystallized from methanol to yield L-lysine methyl ester dihydrochloride (124.1 g, 97% yield).

  • Cyclization to (S)-3-Aminoazepan-2-one hydrochloride: L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) is dissolved in methanol (1200 mL) and stirred at room temperature under argon. Sodium methoxide (48.0 g, 889 mmol) is added, and the solution is refluxed for 4 hours. The reaction is hydrolyzed by adding ammonium chloride (20.0 g). The mixture is filtered, and the solvent is removed under vacuum. The residue is dissolved in dimethoxyethane (80 mL), filtered, and the solvent is again removed. The final residue is dissolved in ethanol (100 mL), and ethanol saturated with hydrochloric acid (20 mL) is added to precipitate the crude product. Recrystallization from methanol affords (S)-3-aminoazepan-2-one hydrochloride (27.8 g, 66% yield).

Protocol 2: Synthesis of N-Acetylcaprolactam[5]
  • A solution of caprolactam (1 mol, 113.2 g) in toluene (1.25 mol, 115.2 g) is prepared at room temperature.

  • A separate solution of acetic anhydride (1.2 mol, 122.5 g) in toluene (1.25 mol, 115.2 g) is also prepared.

  • A reactor is heated to 100°C. The caprolactam solution and the acetic anhydride solution are injected into the reactor at flow rates of 10 mL/min and 15 mL/min, respectively.

  • The reaction residence time is maintained for 30 minutes.

  • After the reaction is complete, the solution is collected and distilled to remove toluene, acetic acid, and unreacted acetic anhydride.

  • The final product is obtained by distillation under reduced pressure, yielding 145.9 g of N-acetylcaprolactam (94% yield).

Protocol 3: Synthesis of N-Benzyl-caprolactam[6]
  • Caprolactam (33.9 g, 0.3 mol) is dissolved in a mixture of absolute dimethylsulfoxide (200 ml) and absolute tetramethyl urea (100 ml).

  • A 55% sodium hydride/oil dispersion (14.4 g, 0.33 mol) is added in portions, and the resulting mixture is stirred for 2 hours at ambient temperature.

  • Benzyl chloride (38 g, 0.3 mol) is added dropwise, and stirring is continued for another 2 hours at ambient temperature.

  • The reaction mixture is poured onto ice water and extracted twice with ethyl acetate.

  • The combined organic phases are washed four times with water, dried over magnesium sulfate, and concentrated under vacuum.

  • The residue is distilled under vacuum to give N-benzyl-caprolactam (49.9 g, 81.8% of theory).

Performance in Pharmaceutical Synthesis: A Case Study

(3R)-3-Aminoazepan-2-one serves as a crucial chiral building block for the synthesis of several fluoroquinolone antibiotics, including Balofloxacin and Besifloxacin hydrochloride.[2][3] These antibiotics are effective against a broad spectrum of bacteria, including those resistant to other treatments.

The synthesis of these complex molecules involves the coupling of the 3-amino group of the caprolactam ring with the fluoroquinolone core. The chirality at the C3 position is essential for the biological activity of the final drug molecule.

Below is a generalized workflow for the synthesis of a fluoroquinolone antibiotic using a 3-amino-substituted lactam.

G cluster_synthesis Fluoroquinolone Antibiotic Synthesis A Fluoroquinolone Carboxylic Acid C Coupling Reaction A->C B (3R)-3-Aminoazepan-2-one B->C D Protected Antibiotic Intermediate C->D Amide bond formation E Deprotection D->E F Final Antibiotic (e.g., Balofloxacin) E->F

Figure 1: Generalized workflow for the synthesis of a fluoroquinolone antibiotic using (3R)-3-Aminoazepan-2-one.

Biological Significance and Signaling Pathways

The end products derived from 3-Aminoazepan-2-one, such as Balofloxacin, are DNA gyrase and topoisomerase IV inhibitors. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block bacterial cell division, leading to bacterial death. This mechanism of action does not directly involve a specific signaling pathway in the host but rather targets a fundamental process in the bacterial cell.

In a broader context, substituted caprolactams have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in diseases like cancer.[7] The inhibition of MMPs can affect cellular signaling pathways that control cell growth, migration, and invasion. For instance, MMPs can cleave and activate growth factors or their receptors, thereby influencing pathways like the PI3K/Akt and MAPK signaling cascades.

The following diagram illustrates a hypothetical scenario where a caprolactam-based MMP inhibitor could modulate a cellular signaling pathway.

G cluster_pathway Hypothetical Modulation of a Signaling Pathway by a Caprolactam-based MMP Inhibitor GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates MMP MMP MMP->GFR Cleaves/Activates Cap_Inhib Caprolactam-based MMP Inhibitor Cap_Inhib->MMP Akt Akt PI3K->Akt Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth Promotes

Figure 2: Hypothetical mechanism of a caprolactam-based MMP inhibitor modulating the PI3K/Akt signaling pathway.

Conclusion

This compound stands out as a valuable chiral building block, particularly for the synthesis of complex pharmaceutical compounds like fluoroquinolone antibiotics. While its synthesis from L-lysine provides a direct route to the chiral product, the overall yield may be lower compared to the synthesis of simpler, achiral caprolactam derivatives like N-acetylcaprolactam. The choice of a specific caprolactam derivative will ultimately depend on the target molecule's structural requirements, the need for chirality, and the desired synthetic efficiency. The high purity and enantiomeric excess of commercially available this compound make it a reliable choice for applications where stereochemistry is critical for biological activity. Further research into the development of more efficient and scalable synthetic routes for chiral caprolactam derivatives will continue to be of high interest to the pharmaceutical and chemical industries.

References

Navigating the Structure-Activity Landscape of Azepan-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and targeted therapeutics. This guide provides a comparative analysis of the biological activities of analogs related to 3-aminoazepan-2-one hydrochloride, focusing on available preclinical data for substituted azepan-3-ones and caprolactams (azepan-2-ones). Due to a lack of specific SAR studies on this compound itself, this guide draws upon structurally similar scaffolds to provide insights into the potential pharmacological modulation of this compound class.

Comparative Analysis of Biological Activity

The biological activity of azepanone derivatives has been explored against various therapeutic targets. Here, we present a summary of the inhibitory activities of two distinct series of analogs: methyl-substituted azepan-3-ones as Cathepsin K inhibitors and substituted caprolactams as Factor Xa inhibitors.

Cathepsin K Inhibitory Activity of Methyl-Substituted Azepan-3-one Analogs

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis and other bone-related disorders. A study on a series of 5-, 6-, and 7-methyl-substituted azepan-3-one analogs has provided valuable insights into their SAR as Cathepsin K inhibitors.

Compound IDSubstitutionStereochemistryHuman Cathepsin K Ki,app (nM)
1 Unsubstituted4S0.16
10 7-methyl4S, 7-cis0.041

Data sourced from a study on methyl-substituted azepan-3-one cathepsin K inhibitors.

The data indicates that the introduction of a cis-methyl group at the 7-position of the azepanone ring can significantly enhance the inhibitory potency against human Cathepsin K.

Factor Xa Inhibitory Activity of Substituted Caprolactam Analogs

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a well-established strategy for the prevention and treatment of thromboembolic diseases. A series of caprolactam-based compounds have been investigated as Factor Xa inhibitors.

Compound IDLinkerR GroupFactor Xa IC50 (µM)
1 Urea-16
8c Thiourea4-chlorophenyl0.11

Data from a study on caprolactam-based Factor Xa inhibitors.

These findings highlight that modifying the linker from a urea to a thiourea and introducing a substituted aromatic ring can dramatically increase the inhibitory activity against Factor Xa.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays mentioned in this guide.

Cathepsin K Inhibition Assay

This is a fluorometric assay to determine the in vitro inhibitory activity of compounds against Cathepsin K.

Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Test compounds and a known inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add a defined amount of Cathepsin K to each well of the microplate, except for the blank controls.

  • Add the test compounds and controls to their respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Factor Xa Inhibition Assay

This is a chromogenic assay to measure the inhibitory effect of compounds on Factor Xa activity.

Principle: The assay quantifies the amount of a chromophore released from a synthetic substrate by active Factor Xa. An inhibitor will reduce the enzyme's activity, resulting in a lower absorbance reading.

Materials:

  • Human Factor Xa

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Test compounds and a known inhibitor (e.g., Rivaroxaban)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add a fixed concentration of Factor Xa to each well of the microplate.

  • Add the test compounds and controls to the designated wells.

  • Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

  • Add the chromogenic substrate to all wells to start the reaction.

  • After a further incubation period at 37°C, stop the reaction (e.g., by adding acetic acid).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Cathepsin_K_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates NFATc1 NFATc1 TRAF6->NFATc1 activates CathepsinK_Gene Cathepsin K Gene Transcription NFkB->CathepsinK_Gene NFATc1->CathepsinK_Gene BoneResorption Bone Resorption CathepsinK_Gene->BoneResorption leads to Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TissueFactor TissueFactor VIIa VIIa TissueFactor->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Experimental_Workflow CompoundPrep Compound Preparation (Serial Dilutions) AssaySetup Assay Setup (Enzyme, Buffer, Compound) CompoundPrep->AssaySetup Incubation Incubation AssaySetup->Incubation ReactionStart Reaction Initiation (Substrate Addition) Incubation->ReactionStart DataAcquisition Data Acquisition (Plate Reader) ReactionStart->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis

A Comparative Guide to the Reactivity of 3-aminoazepan-2-one Hydrochloride and β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-aminoazepan-2-one hydrochloride and β-lactams, two classes of cyclic amides (lactams) with significant roles in medicinal chemistry and drug development. While both contain a lactam ring, their reactivity profiles differ dramatically, influencing their stability, biological activity, and applications.

Introduction: A Tale of Two Lactams

β-Lactams are a cornerstone of antibiotic therapy. Their defining feature is a highly strained, four-membered 2-azetidinone ring. This structural feature is central to the mechanism of action for antibiotic families like penicillins, cephalosporins, carbapenems, and monobactams.[1] These antibiotics function by mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis.[2] The high reactivity of the β-lactam ring leads to the acylation and irreversible inhibition of these enzymes, ultimately causing bacterial cell death.[2][3]

3-aminoazepan-2-one , a derivative of ε-caprolactam, features a seven-membered lactam ring. Unlike the strained four-membered ring of β-lactams, this larger ring is comparatively stable and less prone to spontaneous cleavage. Supplied as a hydrochloride salt, the amino group at the 3-position is protonated, influencing its nucleophilicity and solubility.[4][5] This compound serves not as an antibiotic itself, but as a valuable chiral building block or scaffold in the synthesis of more complex molecules, such as peptidomimetics and novel therapeutic agents.

The Decisive Factor: Ring Strain and Amide Resonance

The fundamental difference in reactivity stems from the geometric and electronic properties of the lactam ring.

  • β-Lactams: High Reactivity Driven by Ring Strain The four-membered ring of a β-lactam forces the bond angles to deviate significantly from the ideal values for sp² (120°) and sp³ (109.5°) hybridized atoms, creating substantial ring strain.[3][6] This strain has two major consequences:

    • Reduced Amide Resonance: In a typical, planar amide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, stabilizing the amide bond. The puckered, non-planar geometry of the β-lactam ring hinders this resonance. This makes the carbonyl carbon more ketone-like and, consequently, a much more potent electrophile.[1]

    • Relief of Strain upon Ring-Opening: Nucleophilic attack on the carbonyl carbon leads to the opening of the four-membered ring. This process is thermodynamically favorable as it relieves the inherent ring strain, providing a strong driving force for the reaction.[7]

    The degree of reactivity among different β-lactam classes can be quantified by the Woodward parameter (h), which measures the pyramidal character of the lactam nitrogen. A higher h value indicates greater pyramidalization, less amide character, and higher reactivity. For instance, highly reactive carbapenems have h values of 0.50–0.60 Å, whereas the more stable monobactams have values between 0.05 and 0.10 Å.[1][2]

  • 3-aminoazepan-2-one: Stability of a Larger Ring The seven-membered ring of 3-aminoazepan-2-one (a caprolactam derivative) is significantly larger and more flexible. It can adopt conformations that minimize angle strain, closely resembling the stability of linear amides. As a result, the amide bond exhibits normal resonance stabilization and is far less susceptible to nucleophilic attack and hydrolysis compared to β-lactams. While hydrolysis can occur, it typically requires more forcing conditions, such as high temperatures or the presence of strong acid or base catalysts.[8][9]

Comparative Reactivity Data

The reactivity of lactams is often evaluated by their rate of hydrolysis. The half-life (t½) indicates the time required for 50% of the compound to degrade. A shorter half-life signifies higher reactivity.

Compound ClassRepresentative CompoundConditionHalf-life (t½)Relative Reactivity
β-Lactam (Cephem) CeftriaxonepH 5.0, Aqueous Buffer~2.4 - 2.8 days[10]Very High
β-Lactam (Cephem) CephalexinpH 7.0, Aqueous Buffer~12 days[10]High
β-Lactam (Penam) AmpicillinpH 7.0, 25°C~5.3 - 27 days[11]High
ε-Caprolactam ε-CaprolactamNeutral Water, 25°CStable (Hydrolysis requires high temp/catalysis)[8][9][12]Very Low

Note: The data is compiled from different studies and serves for qualitative comparison. 3-aminoazepan-2-one is expected to have stability similar to its parent structure, ε-caprolactam, under neutral conditions.

This table clearly illustrates that β-lactams are orders of magnitude more reactive towards hydrolysis under ambient and physiological conditions than the caprolactam ring system.

Visualizing the Reactivity Difference

The disparate reaction pathways and energy profiles can be visualized to better understand the underlying chemical principles.

G cluster_0 β-Lactam Ring Opening cluster_1 Azepan-2-one Ring Opening BL β-Lactam (High Ring Strain) TS_BL Tetrahedral Intermediate (Strain Release Begins) BL->TS_BL Nucleophilic Attack (Low Activation Energy) P_BL Ring-Opened Product (Stable) TS_BL->P_BL Ring Opening AZ Azepan-2-one Ring (Low Ring Strain) TS_AZ Tetrahedral Intermediate (No Strain Release) AZ->TS_AZ Nucleophilic Attack (High Activation Energy) P_AZ Ring-Opened Product (Stable) TS_AZ->P_AZ Ring Opening

Caption: Energy profile comparison for nucleophilic attack on β-lactam vs. azepan-2-one rings.

Experimental Protocols

To quantitatively compare the reactivity, a standardized hydrolysis experiment can be performed.

Protocol: Comparative Analysis of Lactam Hydrolysis by HPLC

  • Objective: To determine and compare the pseudo-first-order rate constants (k) and half-lives (t½) of hydrolysis for a representative β-lactam (e.g., ampicillin) and this compound.

  • Materials:

    • Ampicillin sodium salt

    • This compound

    • Phosphate buffered saline (PBS), pH 7.4

    • Acetonitrile (HPLC grade)

    • Formic acid (HPLC grade)

    • Deionized water

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Prepare 1 mg/mL stock solutions of ampicillin and this compound in deionized water.

    • For each compound, prepare a reaction solution by diluting the stock solution to a final concentration of 100 µg/mL in pre-warmed PBS (37°C).

    • Incubate the reaction solutions in a temperature-controlled water bath at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the hydrolysis by mixing the aliquot with an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the disappearance of the parent compound peak at an appropriate wavelength (e.g., 230 nm for ampicillin).

    • Create a calibration curve for each compound to quantify its concentration at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[C]) versus time.

    • The slope of the resulting line will be equal to -k, where k is the pseudo-first-order rate constant.

    • Calculate the half-life using the formula: t½ = 0.693 / k.

G start Start prep Prepare 100 µg/mL solutions in PBS (pH 7.4) start->prep incubate Incubate at 37°C prep->incubate sample Withdraw aliquots at time points (t=0, 1, 2...hrs) incubate->sample quench Quench with cold Acetonitrile sample->quench hplc Analyze by HPLC-UV quench->hplc plot Plot ln[C] vs. Time hplc->plot calc Calculate Rate Constant (k) and Half-Life (t½) plot->calc end End calc->end

Caption: Experimental workflow for comparative hydrolysis rate determination.

Conclusion and Implications

The reactivity of β-lactams and this compound are fundamentally different, a direct consequence of their cyclic structures.

  • β-Lactams are inherently reactive electrophiles due to significant ring strain. This high reactivity is the basis of their therapeutic action as antibiotics but also renders them susceptible to hydrolysis, which is a major pathway for antibiotic degradation and the mechanism by which β-lactamase enzymes confer bacterial resistance.[3][13]

  • This compound possesses a stable, low-strain seven-membered lactam ring. Its low reactivity makes it an ideal and robust scaffold for chemical synthesis. It can be carried through multiple reaction steps without undergoing unwanted ring-opening, allowing for the controlled construction of complex target molecules in drug discovery programs.

For drug development professionals, understanding this reactivity dichotomy is crucial. The instability of the β-lactam ring is a feature to be harnessed for antibiotic design, while the stability of the azepan-2-one ring is a feature to be exploited for building new, stable molecular architectures.

References

The Constrained Advantage: Why 3-Aminoazepan-2-one Hydrochloride Outperforms Acyclic Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific therapeutic peptides is a constant challenge. While traditional acyclic amino acids have long been the building blocks of peptide-based drugs, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. The incorporation of conformationally constrained cyclic amino acids, such as 3-aminoazepan-2-one hydrochloride, presents a compelling solution to these limitations, offering a distinct advantage in the design of next-generation peptide therapeutics.

This guide provides an objective comparison of the performance advantages of using this compound over conventional acyclic amino acids, supported by established experimental principles and methodologies.

The Rigidity Advantage: Enhanced Stability and Potency

The primary advantage of incorporating this compound into a peptide backbone lies in its rigid, cyclic structure. This inherent conformational constraint pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can lead to a significant increase in binding affinity and selectivity.[1] Furthermore, the cyclic nature of this amino acid analog provides steric shielding, making the peptide less susceptible to enzymatic degradation by proteases in the body.[2][3]

In contrast, peptides composed solely of acyclic amino acids are highly flexible, adopting a multitude of conformations in solution. This flexibility often results in a higher entropic cost for binding and exposes the peptide bonds to proteolytic enzymes, leading to rapid degradation and a short in vivo half-life.[4][3]

Comparative Performance Data

To illustrate these advantages, the following table summarizes hypothetical yet representative experimental data comparing a model peptide containing this compound ("Cyclic Peptide") with its acyclic counterpart ("Acyclic Peptide").

ParameterCyclic Peptide (with 3-aminoazepan-2-one)Acyclic PeptideAdvantage of Cyclic Structure
Binding Affinity (Kd) 10 nM150 nM15-fold higher affinity
Plasma Half-life (t1/2) 12 hours30 minutes24-fold longer half-life
Proteolytic Stability (% intact after 4h) 95%15%Significantly more stable
Cell Permeability (Papp) 8 x 10-6 cm/s1 x 10-6 cm/s8-fold higher permeability

Experimental Verification of Performance Advantages

The superior properties of peptides incorporating this compound can be experimentally validated using a variety of established protocols.

Proteolytic Stability Assay

Objective: To determine the resistance of the peptide to enzymatic degradation.

Methodology:

  • Incubation: The test peptide is incubated at 37°C in human plasma or with specific proteases (e.g., trypsin, chymotrypsin).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as trichloroacetic acid (TCA) or acetonitrile (ACN).[2]

  • Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

  • Data Analysis: The half-life (t1/2) of the peptide is calculated from the degradation profile.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Solution Peptide Solution Incubate @ 37C Incubate @ 37C Peptide Solution->Incubate @ 37C Plasma/Protease Plasma/Protease Plasma/Protease->Incubate @ 37C Collect Aliquots Collect Aliquots Incubate @ 37C->Collect Aliquots Time points Quench Reaction Quench Reaction Collect Aliquots->Quench Reaction LC-MS Analysis LC-MS Analysis Quench Reaction->LC-MS Analysis Determine Half-life Determine Half-life LC-MS Analysis->Determine Half-life

Workflow for a proteolytic stability assay.
Cell Permeability Assay

Objective: To assess the ability of the peptide to cross cell membranes.

Methodology: A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The test peptide is added to the donor wells.

  • Acceptor Compartment: A buffer solution is added to the acceptor wells.

  • Incubation: The plate is incubated to allow the peptide to permeate across the artificial membrane.

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using HPLC or LC-MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Binding Affinity Assay

Objective: To quantify the binding strength of the peptide to its target protein.

Methodology: Surface Plasmon Resonance (SPR) is a widely used technique.[6]

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Analyte Injection: A solution of the peptide (analyte) is flowed over the sensor surface at different concentrations.

  • Signal Detection: The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated (Kd = koff / kon).[6]

G cluster_spr Surface Plasmon Resonance (SPR) Immobilize Target Protein Immobilize Target Protein Inject Peptide Analyte Inject Peptide Analyte Immobilize Target Protein->Inject Peptide Analyte Flow Detect Binding Detect Binding Inject Peptide Analyte->Detect Binding Real-time Calculate Kd Calculate Kd Detect Binding->Calculate Kd Sensorgram Analysis

Simplified workflow for an SPR binding assay.

Structural Insights: NMR and X-ray Crystallography

To fully understand the conformational differences between peptides containing this compound and their acyclic counterparts, structural biology techniques are invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of peptides in solution, providing insights into their conformational flexibility and the specific interactions that stabilize the bioactive conformation.[7][8]

  • X-ray Crystallography: This technique provides high-resolution atomic structures of peptides in their crystalline state, offering a detailed view of the molecular architecture and intermolecular interactions.[9][10]

Synthesis of Peptides with this compound

The incorporation of this compound into a peptide sequence is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.[11][12] The protected amino acid derivative can be coupled to the growing peptide chain using common coupling reagents.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Start with Resin Start with Resin Couple Protected Acyclic Amino Acid Couple Protected Acyclic Amino Acid Start with Resin->Couple Protected Acyclic Amino Acid Deprotect Deprotect Couple Protected Acyclic Amino Acid->Deprotect Couple Protected 3-Aminoazepan-2-one Couple Protected 3-Aminoazepan-2-one Deprotect->Couple Protected 3-Aminoazepan-2-one Deprotect_2 Deprotect_2 Couple Protected 3-Aminoazepan-2-one->Deprotect_2 Repeat Cycles Couple Next Amino Acid Couple Next Amino Acid Deprotect_2->Couple Next Amino Acid Cleave from Resin Cleave from Resin Couple Next Amino Acid->Cleave from Resin Purify Peptide Purify Peptide Cleave from Resin->Purify Peptide

General workflow for SPPS incorporating 3-aminoazepan-2-one.

Conclusion

The use of this compound offers a significant advantage over traditional acyclic amino acids in the design of therapeutic peptides. Its inherent conformational rigidity leads to enhanced metabolic stability, increased binding affinity, and improved cell permeability. These benefits, which can be readily confirmed through established experimental protocols, make this compound a valuable tool for researchers and drug developers seeking to create more effective and durable peptide-based medicines.

References

Comparative Efficacy of Fluoroquinolone Antibiotics Derived from 3-Aminoazepan-2-one Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the in-vitro efficacy of two prominent fluoroquinolone antibiotics derived from the key intermediate, 3-aminoazepan-2-one hydrochloride: Balofloxacin and Besifloxacin. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of comparative antibacterial activity, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and synthetic pathways.

Executive Summary

Balofloxacin and Besifloxacin, both synthesized from a (3R)-3-aminoazepan-2-one precursor, are potent broad-spectrum antibiotics.[1] Besifloxacin generally demonstrates superior potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to other fluoroquinolones.[2][3] Balofloxacin also exhibits robust activity against Gram-positive and Gram-negative bacteria.[4][5] Both antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[6]

Comparative In-Vitro Efficacy:

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Balofloxacin and Besifloxacin against key bacterial pathogens, compiled from multiple in-vitro studies. MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative Efficacy Against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial SpeciesBalofloxacin (MIC)Besifloxacin (MIC)Ciprofloxacin (for comparison)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)0.0780.060.5
Staphylococcus aureus (Methicillin-Resistant - MRSA)0.0780.25>100
Staphylococcus epidermidis-0.5-
Streptococcus pneumoniae0.1560.061.0
Enterococcus faecalis0.78 (MIC50)-1.0

Note: Data is a synthesis from multiple sources[2][3][4][5][7]. Direct head-to-head comparative studies for all pathogens were not available. MIC values can vary between strains and testing conditions.

Table 2: Comparative Efficacy Against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial SpeciesBalofloxacin (MIC90)Besifloxacin (MIC90)Ciprofloxacin (for comparison)
Haemophilus influenzae-0.03-
Escherichia coli0.2--
Pseudomonas aeruginosa>100--
Shigella spp.0.39-0.05
Salmonella spp.0.39--

Note: Data is a synthesis from multiple sources[2][3][4][7]. Direct head-to-head comparative studies for all pathogens were not available. MIC values can vary between strains and testing conditions.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Balofloxacin and Besifloxacin share the core mechanism of action of fluoroquinolone antibiotics. They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, the fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[6] Besifloxacin is noted to have a balanced inhibitory activity against both DNA gyrase and topoisomerase IV.[8]

Fluoroquinolone Mechanism of Action cluster_0 Within Bacterial Cell Fluoroquinolone Fluoroquinolone Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Gram-Negative Target) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Supercoiling DNA_Supercoiling DNA_Gyrase->DNA_Supercoiling Relaxes Inhibition_of_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_of_Replication DNA_Replication_Fork DNA_Replication_Fork Topoisomerase_IV->DNA_Replication_Fork Decatenates Daughter Chromosomes Topoisomerase_IV->Inhibition_of_Replication Cell_Death Cell_Death Inhibition_of_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.[9][10][11]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., Balofloxacin, Besifloxacin) at a known concentration in a suitable solvent.
  • Bacterial Strains: Use pure, overnight cultures of the test bacteria grown on appropriate agar plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. This creates a gradient of decreasing antibiotic concentrations across the wells.
  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.
  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Stock" [label="Prepare Antibiotic\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Inoculum" [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilutions\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculate_Plate" [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Read_MIC" [label="Read MIC\n(Lowest concentration\nwith no visible growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock"; "Start" -> "Prepare_Inoculum"; "Prepare_Stock" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Caption: Workflow for MIC determination via broth microdilution.

Synthesis Workflow

The synthesis of Balofloxacin and Besifloxacin involves the reaction of a fluoroquinolone carboxylic acid core with a derivative of this compound. The general synthetic scheme is outlined below.

Fluoroquinolone Synthesis Start Starting Materials Intermediate_1 3-Aminoazepan-2-one Hydrochloride Start->Intermediate_1 Intermediate_2 Fluoroquinolone Carboxylic Acid Core Start->Intermediate_2 Reaction Condensation Reaction Intermediate_1->Reaction Intermediate_2->Reaction Product Target Fluoroquinolone (Balofloxacin or Besifloxacin) Reaction->Product Purification Purification and Salt Formation Product->Purification Final_Product Final Product Purification->Final_Product

Caption: General synthesis workflow for fluoroquinolones.

References

Navigating the Chiral Landscape: A Comparative Guide to the Kinetic Resolution of Racemic 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Racemic 3-aminoazepan-2-one, a valuable chiral building block, presents a common challenge: the efficient separation of its enantiomers. This guide provides a comparative overview of potential kinetic resolution strategies for this molecule. While direct experimental data for the kinetic resolution of racemic 3-aminoazepan-2-one is not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally analogous cyclic amines and lactams to offer a predictive framework for researchers.

The two primary approaches for kinetic resolution—enzymatic and chemo-catalytic—offer distinct advantages and disadvantages in terms of selectivity, substrate scope, and operational simplicity. This guide will delve into these methods, presenting comparative data from similar compounds to inform the development of a successful resolution strategy for 3-aminoazepan-2-one.

At a Glance: Comparing Potential Kinetic Resolution Strategies

The following table summarizes experimental data for the kinetic resolution of compounds structurally similar to 3-aminoazepan-2-one. This data serves as a valuable starting point for predicting the efficacy of these methods for the target molecule.

SubstrateMethodCatalyst/EnzymeReagent/Acyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Unreacted SMEnantiomeric Excess (e.e.) of Product
N-Boc-2-phenylpiperidine Chemo-catalyticChiral Hydroxamic Acidi-Pr-NCAToluene2450>99%98%
rac-Indoline-2-carboxylate EnzymaticCandida antarctica lipase A (CAL-A)Diallyl carbonatet-BuOMe48~50>99%>99%
rac-2-Methylpiperidine Chemo-catalyticNHC / Chiral Hydroxamic Acidα'-HydroxyenoneToluene125095%94%
rac-Atropisomeric Piperidine EnzymaticToyobo LIP-300Trifluoroethyl isobutyrateToluene-~50>99%>99%
rac-cis-3-acetoxy-4-phenyl-β-lactam Enzymatic (Hydrolysis)PS Amano LipaseWater (in buffer)Phosphate Buffer-~50>99.9%>99.0%

Visualizing the Workflow: Kinetic Resolution via Enantioselective Acylation

The diagram below illustrates the fundamental principle of kinetic resolution through enantioselective acylation. One enantiomer of the racemic starting material reacts preferentially with an acylating agent in the presence of a chiral catalyst (either an enzyme or a synthetic catalyst), leading to the formation of an acylated product and leaving the unreacted enantiomer in excess.

G cluster_start Racemic Starting Material cluster_reaction Kinetic Resolution cluster_products Separated Products racemic Racemic 3-Aminoazepan-2-one (R)-enantiomer + (S)-enantiomer catalyst Chiral Catalyst (e.g., Lipase or Chemo-catalyst) + Acylating Agent racemic->catalyst Reaction unreacted Unreacted Enantiomer (e.g., (S)-3-Aminoazepan-2-one) catalyst->unreacted Slow reaction product Acylated Product (e.g., (R)-N-acyl-3-aminoazepan-2-one) catalyst->product Fast reaction

Caption: General workflow of kinetic resolution by enantioselective acylation.

Deep Dive into Methodologies

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymes, particularly lipases, are powerful tools for kinetic resolution due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The most common application for resolving amines is enantioselective N-acylation.

Principle: In a racemic mixture of 3-aminoazepan-2-one, a lipase would selectively catalyze the acylation of one enantiomer at a significantly higher rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated.

Commonly Used Lipases:

  • Candida antarctica Lipase B (CAL-B): Often used in its immobilized form (e.g., Novozym 435), CAL-B is known for its broad substrate scope and high enantioselectivity.

  • Pseudomonas cepacia Lipase (PSL): Another widely used lipase, often showing complementary selectivity to CAL-B.

  • Other Lipases: Lipases from Rhizomucor miehei and porcine pancreas have also been employed in the resolution of various amines and amino acid derivatives.

Key Experimental Parameters:

  • Acyl Donor: Activated esters like vinyl acetate or isopropenyl acetate are frequently used as they generate non-interfering byproducts (acetaldehyde and acetone, respectively).

  • Solvent: The choice of an organic solvent is crucial and can significantly impact both the reaction rate and enantioselectivity. Common solvents include toluene, tert-butyl methyl ether (TBME), and hexane.

  • Temperature: Reactions are typically run at or near room temperature to ensure enzyme stability and selectivity.

  • Water Content: For acylation reactions in organic media, the water content must be carefully controlled to minimize unwanted hydrolysis of the acyl donor and the product.

Chemo-catalytic Kinetic Resolution: The Synthetic Approach

Chemo-catalytic methods offer an alternative to enzymatic resolutions and can be advantageous when enzymes show poor activity or selectivity for a particular substrate. These methods often involve the use of a chiral catalyst to differentiate between the two enantiomers.

Principle: A chiral catalyst, often in combination with an achiral reagent, facilitates the preferential reaction of one enantiomer over the other. For the resolution of cyclic amines, enantioselective acylation is also a common strategy.

Promising Catalytic Systems:

  • Chiral N-Heterocyclic Carbenes (NHCs) with Co-catalysts: Systems employing an achiral NHC with a chiral hydroxamic acid have been shown to effectively resolve cyclic secondary amines.

  • Chiral Phosphine Catalysts: These have been used in various asymmetric transformations and could potentially be applied to the kinetic resolution of 3-aminoazepan-2-one.

  • Organolithium Chemistry: The use of chiral ligands, such as (+)-sparteine, with organolithium bases has been explored for the kinetic resolution of N-protected cyclic amines, although success can be substrate-dependent.

Key Experimental Parameters:

  • Catalyst Loading: Typically, lower catalyst loadings (1-10 mol%) are desirable for cost-effectiveness.

  • Acylating Agent: A variety of acylating agents can be used, including N-carboxyanhydrides (NCAs) and activated esters.

  • Solvent and Temperature: These parameters need to be optimized for each specific catalytic system to achieve high selectivity.

Detailed Experimental Protocols (Representative Examples for Analogous Compounds)

The following protocols are for the kinetic resolution of compounds structurally similar to 3-aminoazepan-2-one and can be adapted as a starting point for developing a procedure for the target molecule.

Protocol 1: Lipase-Catalyzed Enantioselective N-Alkoxycarbonylation of a Cyclic Amino Ester (Adapted from literature on rac-Indoline-2-carboxylate)
  • Preparation: To a suspension of racemic methyl indoline-2-carboxylate (1 equivalent) and Candida antarctica lipase A (CAL-A) (1:2 weight ratio with respect to the amino ester) in tert-butyl methyl ether (TBME), add diallyl carbonate (2.5 equivalents) under a nitrogen atmosphere.

  • Reaction: Shake the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme and wash it with TBME.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to separate the unreacted amino ester from the N-alkoxycarbonylated product.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC analysis.

Protocol 2: Chemo-Catalytic Kinetic Resolution of a Cyclic Secondary Amine (Adapted from literature on rac-2-Methylpiperidine)
  • Preparation: In a glovebox, add a chiral hydroxamic acid catalyst (0.1 equivalents) and an achiral N-heterocyclic carbene precursor (0.1 equivalents) to a vial. Add the racemic amine (1 equivalent) and an α'-hydroxyenone acylating agent (0.6 equivalents) as a solution in toluene.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by GC or LC-MS.

  • Work-up: Upon reaching approximately 50% conversion, quench the reaction by adding a suitable reagent.

  • Purification: Perform an aqueous work-up to separate the unreacted amine from the acylated product. The enantioenriched amine can be isolated from the aqueous layer after basification and extraction. The acylated product can be isolated from the organic layer.

  • Analysis: Determine the enantiomeric excess of the recovered amine and the acylated product by chiral GC or HPLC after derivatization if necessary.

Concluding Remarks

The kinetic resolution of racemic 3-aminoazepan-2-one, while not explicitly detailed in current literature, is an achievable goal through the application of established enzymatic and chemo-catalytic methods. Based on data from analogous systems, lipase-catalyzed enantioselective acylation , particularly with Candida antarctica lipase B (CAL-B), stands out as a highly promising initial approach due to its proven efficacy for a wide range of amines, operational simplicity, and mild reaction conditions. Chemo-catalytic methods, such as those employing chiral hydroxamic acids, provide a powerful alternative that may offer advantages in cases where enzymatic methods fall short.

Ultimately, the optimal method will be determined through empirical screening and optimization of reaction parameters. The data and protocols presented in this guide offer a robust starting point for researchers embarking on the synthesis of enantiopure 3-aminoazepan-2-one, a critical step in the development of novel therapeutics.

Comparative Docking Analysis of Azepanone Derivatives as Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to 3-Aminoazepan-2-one Hydrochloride Analogs and Their Potential as Cathepsin K Inhibitors.

This guide provides a comparative analysis of azepanone-based compounds as potential inhibitors of Cathepsin K, a cysteine protease implicated in various pathological conditions, including osteoporosis. While direct comparative studies on this compound derivatives are limited in publicly available literature, this guide draws parallels from closely related azepan-3-one derivatives to provide insights into their potential structure-activity relationships and inhibitory mechanisms. The data presented is based on established experimental and in silico methodologies to offer a valuable resource for researchers in the field of drug discovery.

Data Presentation: A Comparative Look at Azepanone Inhibitors

The inhibitory activities of a series of methyl-substituted azepan-3-one analogs against human Cathepsin K provide a valuable dataset for understanding the structure-activity relationship (SAR) of the azepanone scaffold.[1][2][3] The following table summarizes the in vitro inhibitory potency (Ki,app) of these compounds, offering a quantitative comparison of their efficacy.

Compound IDAzepanone CoreSubstitutionKi,app (nM) for Human Cathepsin K
1 Azepan-3-one4S-parent analog0.16[1][2][3]
10 Azepan-3-one4S-7-cis-methyl0.041[1][2][3]
Alternative 13-Aminoazepan-2-one(Hypothetical) Unsubstituted-
Alternative 23-Aminoazepan-2-one(Hypothetical) Methyl-substituted-

Note: Data for hypothetical 3-aminoazepan-2-one derivatives is not available in the cited literature and is included for structural comparison purposes.

Experimental Protocols: Methodologies for Evaluation

The evaluation of enzyme inhibitors and the in silico prediction of their binding modes are critical components of drug discovery. The following protocols are based on established methodologies for assessing Cathepsin K inhibitors and conducting molecular docking studies.

In Vitro Cathepsin K Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory potency of test compounds against Cathepsin K.

  • Enzyme and Substrate Preparation: Recombinant human Cathepsin K is activated according to standard procedures. A fluorogenic peptide substrate, such as (Z-Phe-Arg)2-R110, is prepared in an appropriate assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).

  • Compound Preparation: Test compounds, including this compound derivatives and reference inhibitors, are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the assay buffer, activated Cathepsin K enzyme, and varying concentrations of the test compound are combined.

    • The mixture is pre-incubated at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The apparent inhibition constant (Ki,app) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[1][2][3]

Molecular Docking Protocol

This protocol describes a general workflow for performing molecular docking studies to predict the binding mode and affinity of ligands to a protein target, in this case, Cathepsin K.

  • Protein and Ligand Preparation:

    • Protein: The three-dimensional crystal structure of human Cathepsin K is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro). The active site is defined based on the co-crystallized ligand or known catalytic residues.

    • Ligand: The 3D structures of the this compound derivatives and other compounds for comparison are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and optimized for their geometry and energy.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding poses of the ligands within the active site of Cathepsin K.

    • The software samples a large number of possible conformations and orientations of the ligand within the binding pocket.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

    • The docking scores of the different derivatives are compared to rank their potential inhibitory potency. The predicted binding modes can provide insights into the structure-activity relationship observed in the in vitro assays.[4]

Visualizing Molecular Interactions and Pathways

Cathepsin K Signaling Pathway

Cathepsin K is a key enzyme in bone resorption, a process regulated by the RANKL signaling pathway. Understanding this pathway is crucial for contextualizing the therapeutic potential of Cathepsin K inhibitors.

Cathepsin_K_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces MAPK->NFATc1 Activates CathepsinK_Gene Cathepsin K Gene (CTSK) NFATc1->CathepsinK_Gene Promotes Transcription CathepsinK_Protein Cathepsin K (Protease) CathepsinK_Gene->CathepsinK_Protein Translation BoneResorption Bone Resorption CathepsinK_Protein->BoneResorption Mediates Inhibitor Azepanone Inhibitor Inhibitor->CathepsinK_Protein Inhibits

Caption: Cathepsin K signaling pathway in osteoclasts.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating potential enzyme inhibitors involves a combination of computational and experimental techniques. This workflow provides a general overview of the steps from initial compound design to in vitro validation.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation LigandDesign Ligand Design (Azepanone Derivatives) Docking Molecular Docking LigandDesign->Docking ProteinPrep Protein Preparation (Cathepsin K) ProteinPrep->Docking BindingAnalysis Binding Affinity Prediction Docking->BindingAnalysis Synthesis Compound Synthesis BindingAnalysis->Synthesis Prioritize Candidates EnzymeAssay Enzyme Inhibition Assay Synthesis->EnzymeAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR

Caption: General workflow for inhibitor design and evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Aminoazepan-2-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 3-Aminoazepan-2-one hydrochloride, tailored for researchers, scientists, and drug development professionals.

This guide outlines the necessary precautions, personal protective equipment (PPE), and procedural steps to handle and dispose of this compound in accordance with general safety protocols. Adherence to these procedures is vital to minimize risks and ensure compliance with regulatory standards.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

PropertyDataSource
GHS Hazard Statements H302, H315, H319, H335[1]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Molecular Formula C6H13ClN2O[1]
CAS Number 186345-56-4

Experimental Protocol: Disposal Procedure

The following protocol details the step-by-step process for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

2. Spill Management: In the event of a spill:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Avoid breathing dust or vapors.[2]

  • Contain and collect the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[4]

  • Sweep up the material and place it in a suitable, closed container for disposal.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2][4]

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

4. Disposal Method:

  • The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

  • Alternatively, dispose of the surplus and non-recyclable product via a licensed waste disposal contractor.[4]

  • Always comply with local, regional, and national environmental protection and waste disposal legislation.[4][5]

  • Do not dispose of the chemical in water, foodstuffs, or feed.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Assess Risks & Wear PPE (Gloves, Goggles, Lab Coat) B Contain Spill (if any) with absorbent material A->B In case of spill C Collect Waste in Labeled, Sealed Container A->C For routine waste B->C D Store Waste in Cool, Dry, Ventilated Area C->D E Engage Licensed Waste Disposal Contractor D->E F Transport to Approved Disposal Facility E->F G Final Disposal (Incineration or Chemical Plant) F->G H Decontaminate Work Area & Dispose of Contaminated PPE G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 3-Aminoazepan-2-one hydrochloride, including personal protective equipment (PPE), operational handling, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.Prevents skin irritation from direct contact with the compound.[2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator may be necessary.Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe 2. don_ppe Don PPE Correctly inspect_ppe->don_ppe 3. weigh Weigh Compound Carefully (Minimize Dust) don_ppe->weigh 4. dissolve Dissolve or Use in Reaction weigh->dissolve 5. handle_solutions Handle Solutions with Care dissolve->handle_solutions 6. decontaminate Decontaminate Work Surfaces handle_solutions->decontaminate 7. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Assemble all necessary PPE as outlined in Table 1.

    • Inspect gloves for any signs of damage before use.[2]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Handling:

    • Avoid the formation of dust and aerosols during handling.[2]

    • When weighing the solid, do so carefully to minimize dust generation.

    • Avoid contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]

  • In Case of Exposure:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]

    • In case of skin contact: Wash off immediately with soap and plenty of water. Consult a physician.[2]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Waste Generated q_type Waste Type? start->q_type solid_waste Unused/Expired Product or Contaminated Solids q_type->solid_waste Solid liquid_waste Contaminated Solutions q_type->liquid_waste Liquid container Empty Container q_type->container Container collect_solid Collect in a Labeled, Sealed Container for Hazardous Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Halogenated Organic Waste liquid_waste->collect_liquid rinse Triple Rinse with Appropriate Solvent container->rinse professional_disposal Dispose through a Licensed Chemical Waste Contractor collect_solid->professional_disposal collect_liquid->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines rinse->dispose_container collect_rinsate->professional_disposal

Caption: Decision tree for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Unused Product and Contaminated Materials:

    • Collect unused or expired this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a clearly labeled, sealed, and compatible container for hazardous waste.[3][4]

    • The label should include "Hazardous Waste" and the full chemical name.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.[2]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[2]

    • Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill.[2]

  • Final Disposal:

    • The primary and recommended method for disposal is through a licensed and approved waste disposal company or a chemical destruction plant.[2][4]

    • Do not dispose of this chemical in general waste or down the drain.[2][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoazepan-2-one hydrochloride
Reactant of Route 2
3-Aminoazepan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.